Technical Documentation Center

1-(4-Chlorophenyl)cyclohexan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorophenyl)cyclohexan-1-amine
  • CAS: 1017478-76-0

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(4-Chlorophenyl)cyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical entity 1-(4-Chlorophenyl)cyclohexan-1-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical entity 1-(4-Chlorophenyl)cyclohexan-1-amine. The information is structured to deliver not just data, but also contextual insights into its synthesis, and predicted properties, grounded in the established knowledge of its chemical class.

Section 1: Introduction and Chemical Identity

1-(4-Chlorophenyl)cyclohexan-1-amine is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to the profound physiological effects exhibited by its members, most notably as dissociative anesthetics. The defining structural feature of an arylcyclohexylamine is a cyclohexyl ring to which both an aryl group and an amine are attached at the same carbon atom.

The subject of this guide, 1-(4-Chlorophenyl)cyclohexan-1-amine, is a primary amine derivative. Its structure suggests potential activity within the central nervous system, a hypothesis supported by the known pharmacology of related compounds. It is primarily available for research purposes.[1]

IdentifierValueSource
IUPAC Name 1-(4-chlorophenyl)cyclohexan-1-amineNextSDS[2]
CAS Number 1017478-76-0NextSDS[2]
Molecular Formula C₁₂H₁₆ClNSapphire Bioscience[1]
Molecular Weight 209.71 g/mol Sapphire Bioscience[1]
InChI (for HCl salt) 1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1HSigma-Aldrich[3]
InChIKey (for HCl salt) YSNQIACHKGKXAR-UHFFFAOYSA-NSigma-Aldrich[3]

Section 2: Chemical Synthesis

The proposed synthesis is a two-step process starting from cyclohexanone and 4-chlorobromobenzene.

Step 1: Synthesis of the Precursor, 1-(4-chlorophenyl)cyclohexan-1-ol

The initial step involves a Grignard reaction to form the tertiary alcohol precursor. This is a classic and robust method for creating carbon-carbon bonds.

  • Reaction: 4-chlorobromobenzene is first reacted with magnesium turnings in an anhydrous ether, such as tetrahydrofuran (THF), to form the Grignard reagent, (4-chlorophenyl)magnesium bromide. This reagent is then reacted with cyclohexanone in a nucleophilic addition to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield 1-(4-chlorophenyl)cyclohexan-1-ol.

G cluster_step1 Step 1: Grignard Reaction 4-chlorobromobenzene 4-chlorobromobenzene Grignard_reagent (4-chlorophenyl)magnesium bromide 4-chlorobromobenzene->Grignard_reagent 1. Mg_THF Mg / THF Mg_THF->Grignard_reagent Intermediate_alkoxide Intermediate Alkoxide Grignard_reagent->Intermediate_alkoxide 2. Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_alkoxide Precursor_alcohol 1-(4-chlorophenyl)cyclohexan-1-ol Intermediate_alkoxide->Precursor_alcohol 3. Acid_workup H₃O⁺ Workup Acid_workup->Precursor_alcohol

Caption: Synthesis of the tertiary alcohol precursor via a Grignard reaction.

Step 2: Synthesis of 1-(4-Chlorophenyl)cyclohexan-1-amine via the Ritter Reaction

The second step employs the Ritter reaction to introduce the amine functionality.[4][5][6]

  • Reaction: The precursor, 1-(4-chlorophenyl)cyclohexan-1-ol, is treated with a strong acid, such as concentrated sulfuric acid, to generate a stable tertiary carbocation at the C1 position of the cyclohexane ring. This carbocation is then trapped by a nitrile, for example, acetonitrile, which acts as a nucleophile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield an N-acetylated amide. Finally, basic or acidic hydrolysis of the amide cleaves the acetyl group to afford the primary amine, 1-(4-Chlorophenyl)cyclohexan-1-amine.

G cluster_step2 Step 2: Ritter Reaction and Hydrolysis Precursor_alcohol 1-(4-chlorophenyl)cyclohexan-1-ol Carbocation Tertiary Carbocation Precursor_alcohol->Carbocation 1. Protonation & Dehydration Strong_acid H₂SO₄ Strong_acid->Carbocation Nitrilium_ion Nitrilium Ion Intermediate Carbocation->Nitrilium_ion 2. Nucleophilic Attack Nitrile Acetonitrile (CH₃CN) Nitrile->Nitrilium_ion Amide_intermediate N-acetylated Amide Nitrilium_ion->Amide_intermediate 3. Hydrolysis Hydrolysis1 H₂O Hydrolysis1->Amide_intermediate Final_product 1-(4-Chlorophenyl)cyclohexan-1-amine Amide_intermediate->Final_product 4. Amide Hydrolysis Hydrolysis2 Acid or Base Hydrolysis Hydrolysis2->Final_product

Caption: Formation of the final amine product via the Ritter reaction.

Section 3: Predicted Spectroscopic and Physicochemical Properties

While experimental spectroscopic data for 1-(4-Chlorophenyl)cyclohexan-1-amine are not available in the reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Characteristics
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. - Cyclohexane Protons: A series of broad multiplets in the aliphatic region (approx. δ 1.2-2.0 ppm). - Amine Protons: A broad singlet (NH₂) that may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Four signals in the aromatic region (approx. δ 120-150 ppm), including the carbon attached to chlorine and the quaternary carbon. - Cyclohexane Carbons: Multiple signals in the aliphatic region (approx. δ 20-60 ppm), including the quaternary carbon bearing the amine and phenyl groups.
Infrared (IR) - N-H Stretch: A characteristic medium to weak absorption in the region of 3300-3500 cm⁻¹, indicative of a primary amine. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring. - C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): An observable molecular ion peak. - Isotope Peak (M+2): A significant M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom. - Fragmentation: Likely fragmentation pathways would involve the loss of the amine group and cleavage of the cyclohexane ring.
Physicochemical - Appearance: Expected to be a solid or oil at room temperature. - Solubility: Likely to be soluble in organic solvents and sparingly soluble in water. The hydrochloride salt would exhibit greater water solubility.

Section 4: Inferred Pharmacological Profile

The pharmacological properties of 1-(4-Chlorophenyl)cyclohexan-1-amine have not been specifically reported. However, based on its structural classification as an arylcyclohexylamine, its primary mechanism of action is predicted to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7]

Mechanism of Action: NMDA Receptor Antagonism

Arylcyclohexylamines are known to bind to a site within the ion channel of the NMDA receptor, often referred to as the phencyclidine (PCP) binding site.[8] This binding physically blocks the channel, preventing the influx of calcium ions and thereby attenuating the excitatory signaling of glutamate. This action is responsible for the characteristic dissociative anesthetic, analgesic, and psychotomimetic effects of this class of drugs.[8][9] The affinity of different arylcyclohexylamines for the NMDA receptor can vary significantly based on the substitutions on the aryl and amine groups.[7]

G Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR PCP_Site PCP Binding Site NMDAR:ion_channel->PCP_Site Ca_Influx Ca²⁺ Influx Blocked PCP_Site->Ca_Influx Leads to Compound 1-(4-Chlorophenyl)cyclohexan-1-amine Compound->PCP_Site Binds to Downstream Reduced Neuronal Excitation & Dissociative Effects Ca_Influx->Downstream

Caption: Predicted mechanism of action via NMDA receptor antagonism.

Section 5: Toxicology and Safety

The hazard classifications for 1-(4-Chlorophenyl)cyclohexan-1-amine indicate that it should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Causes skin irritation.[2]
Serious Eye Damage Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation or drowsiness and dizziness.[2]

Handling Recommendations: This compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Section 6: Analytical Methodologies

Validated analytical methods for the specific detection and quantification of 1-(4-Chlorophenyl)cyclohexan-1-amine are not detailed in the available literature. However, established methods for the analysis of arylcyclohexylamines are directly applicable.

Recommended Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and effective method for the identification of arylcyclohexylamines. The compound's volatility and thermal stability make it suitable for GC separation, while the mass spectrometer provides definitive structural information based on its fragmentation pattern.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantification in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2] A reversed-phase C18 column would likely provide adequate chromatographic separation.

Sample Preparation

For analysis in biological fluids, a sample preparation step is necessary to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): Extraction from an alkalinized aqueous sample into an organic solvent such as hexane or ethyl acetate.

  • Solid-Phase Extraction (SPE): Use of a cation exchange or mixed-mode sorbent to isolate the basic amine from the sample matrix.

G cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Analysis Instrumental Analysis GC-MS for Identification or LC-MS/MS for Quantification Extraction->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: A general workflow for the analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine.

Section 7: Conclusion

1-(4-Chlorophenyl)cyclohexan-1-amine is a member of the pharmacologically significant arylcyclohexylamine class. While specific research on this particular compound is limited, its chemical structure strongly suggests it functions as an NMDA receptor antagonist. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, predicted physicochemical and pharmacological properties, and appropriate analytical methodologies based on established principles of organic chemistry and the known characteristics of its chemical class. Further experimental investigation is required to fully elucidate its specific properties and potential applications.

References

  • NextSDS. (n.d.). 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984.
  • Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildervan, G. A., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
  • PsychonautWiki. (2024, August 28). Arylcyclohexylamines. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Maroof, A. (2020). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Scientific Reports, 10(1), 1-11.

Sources

Exploratory

1-(4-Chlorophenyl)cyclohexan-1-amine CAS 1017478-76-0 properties

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Properties, Synthesis, and Research Context Executive Summary 1-(4-Chlorophenyl)cyclohexan-1-amine is a distinct chemical entity wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Properties, Synthesis, and Research Context

Executive Summary

1-(4-Chlorophenyl)cyclohexan-1-amine is a distinct chemical entity within the broader class of arylcyclohexylamines, a group of compounds renowned for their profound effects on the central nervous system (CNS). This guide provides a comprehensive technical overview of its known properties, a plausible synthetic route derived from established chemical precedents, and an exploration of its potential applications in research and drug development. By virtue of its structural similarity to well-characterized molecules such as ketamine, this compound represents a compelling subject for investigations into novel CNS-active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking foundational knowledge and actionable insights into this specific molecule.

Introduction: Contextualizing a Research Chemical

The arylcyclohexylamine scaffold is a cornerstone in modern pharmacology and neuroscience. First popularized by the anesthetic and dissociative properties of Phencyclidine (PCP) and later, the safer alternative, ketamine, this structural class is primarily associated with the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Ketamine, in particular, has seen a resurgence in clinical interest for its rapid-acting antidepressant effects, expanding the therapeutic potential of this chemical family beyond anesthesia.[3]

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) is a specific analogue within this class. Its defining features are the cyclohexylamine core, essential for the class's characteristic activity, and a phenyl ring substituted with a chlorine atom at the para (4) position. This halogen substitution is a classical medicinal chemistry strategy employed to modulate a molecule's metabolic stability, lipophilicity, and receptor binding affinity. The presence of the 4-chloro moiety distinguishes it from unsubstituted parent compounds and suggests a potentially unique pharmacokinetic and pharmacodynamic profile. Currently designated for research purposes only, this compound warrants detailed examination to unlock its potential utility.[4]

Physicochemical and Structural Properties

While comprehensive experimental data for 1-(4-Chlorophenyl)cyclohexan-1-amine is not extensively published, its fundamental properties can be cataloged from available chemical databases. These identifiers are crucial for regulatory compliance, procurement, and analytical identification.

PropertyValue / IdentifierSource
CAS Number 1017478-76-0NextSDS[5]
EC Number 831-265-8NextSDS[5]
Chemical Name 1-(4-chlorophenyl)cyclohexan-1-amineNextSDS[5]
Molecular Formula C₁₂H₁₆ClNDerived
Molecular Weight 210.72 g/mol Derived

Synthesis and Analytical Characterization

A specific, peer-reviewed synthesis for 1-(4-Chlorophenyl)cyclohexan-1-amine has not been prominently documented. However, a logical and efficient synthetic pathway can be proposed based on well-established methodologies for constructing arylcyclohexylamines.[6][7]

Proposed Synthetic Pathway

The most direct approach involves a Grignard reaction followed by amination, a common strategy for creating α-arylated cyclic amines. The retrosynthetic analysis points to two key starting materials: 4-chlorobromobenzene and cyclohexanone.

G cluster_products cluster_intermediates target 1-(4-Chlorophenyl)cyclohexan-1-amine grignard 4-Chlorophenylmagnesium bromide alcohol 1-(4-Chlorophenyl)cyclohexan-1-ol grignard->alcohol ketone Cyclohexanone ketone->alcohol 1) Grignard Add. imine N-(1-(4-chlorophenyl)cyclohexyl)imine (or related intermediate) alcohol->imine 2) Activation & Amination imine->target 3) Reduction / Hydrolysis chloro_bromo 4-Chlorobromobenzene chloro_bromo->grignard + Mg mg Magnesium

Caption: Proposed retrosynthetic pathway for 1-(4-Chlorophenyl)cyclohexan-1-amine.

Hypothetical Step-by-Step Protocol

This protocol is a generalized representation based on similar syntheses and should be optimized for safety and yield.

  • Step 1: Grignard Reagent Formation.

    • Procedure: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiation may require gentle heating or an iodine crystal. The reaction is exothermic and should be maintained at a gentle reflux until the magnesium is consumed.

    • Causality: This forms the 4-chlorophenylmagnesium bromide Grignard reagent, a potent nucleophile necessary for adding the aryl group to the ketone. THF is the solvent of choice as it is aprotic and effectively solvates the Grignard reagent.

  • Step 2: Nucleophilic Addition to Cyclohexanone.

    • Procedure: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. The low temperature controls the exothermic reaction and minimizes side reactions.

  • Step 3: Workup and Isolation of the Tertiary Alcohol.

    • Procedure: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and precipitates magnesium salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)cyclohexan-1-ol.

    • Causality: The ammonium chloride quench is a mild method to neutralize the reaction without using strong acids that could cause dehydration of the tertiary alcohol.

  • Step 4: Amination (e.g., Ritter Reaction).

    • Procedure: Dissolve the tertiary alcohol in a suitable solvent like acetic acid. Add sodium cyanide and concentrated sulfuric acid carefully at a low temperature. Stir for several hours, then neutralize and hydrolyze the resulting formamide intermediate with a strong base to yield the primary amine.

    • Causality: The Ritter reaction is a classic method for converting tertiary alcohols to amines. The strong acid protonates the alcohol, which then leaves as water to form a stable tertiary carbocation. This carbocation is trapped by the nitrile, which is subsequently hydrolyzed to the amine. Alternative amination strategies exist and may be preferable depending on scale and safety considerations.

Analytical Workflow

Validation of the final product's identity and purity is paramount. A standard workflow would include chromatographic and spectroscopic methods.

G start Crude Product purification Purification Flash Chromatography start->purification hplc hplc purification->hplc ms Identity Confirmation Mass Spectrometry (MS) Expected m/z hplc->ms nmr Structure Elucidation ¹H and ¹³C NMR Expected Shifts & Splitting ms->nmr final Characterized Product nmr->final

Caption: Standard analytical workflow for product validation.

Safety and Toxicology

According to notified classifications and labeling, 1-(4-Chlorophenyl)cyclohexan-1-amine is a hazardous substance requiring careful handling.[5]

Hazard ClassCategoryPictogramCodeStatement
Acute Toxicity 4 (Oral, Dermal, Inhalation)GHS07H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation 2GHS07H315Causes skin irritation.[5]
Serious Eye Damage/Irritation 1GHS05H318Causes serious eye damage.[5]
Specific Target Organ Toxicity (Single Exposure) 3 (Narcotic Effects)GHS07H336May cause drowsiness or dizziness.[5]

Handling and Safety Precautions:

  • Engineering Controls: Handle exclusively in a certified fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Due to the risk of serious eye damage, a face shield is strongly recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.

Potential Research Applications and Scientific Context

The primary research interest in 1-(4-Chlorophenyl)cyclohexan-1-amine stems from its membership in the arylcyclohexylamine class. Its mechanism of action and potential therapeutic uses can be inferred from related, well-studied compounds.

G Compound 1-(4-Chlorophenyl)cyclohexan-1-amine Class Arylcyclohexylamine Class Compound->Class is a member of Target1 NMDA Receptor Compound->Target1  Potential  Modulator Target2 Neuropeptide Y (NPY) Receptors Compound->Target2  Potential  Antagonist Ketamine Ketamine / Esketamine (2-chlorophenyl analogue) Class->Ketamine NPY Other Cyclohexanamines Class->NPY Ketamine->Target1 NPY->Target2 Target3 Other CNS Targets (e.g., SERT, hERG) NPY->Target3 App1 Anesthesia / Analgesia Target1->App1 App2 Antidepressant Research Target1->App2 App3 Neuropathic Pain Target1->App3 App4 Obesity / Metabolic Disorders Target2->App4

Caption: Research context of 1-(4-Chlorophenyl)cyclohexan-1-amine.

  • NMDA Receptor Modulation: The most probable biological target is the NMDA receptor. Ketamine, a 2-chloro analogue, is a non-competitive antagonist of this receptor.[1] Research on 1-(4-Chlorophenyl)cyclohexan-1-amine would logically involve characterizing its binding affinity and functional activity at the NMDA receptor. The shift of the chlorine from the ortho to the para position could significantly alter its interaction with the receptor's binding pocket, potentially leading to a different potency, selectivity, or side-effect profile. This makes it a valuable tool for structure-activity relationship (SAR) studies.

  • Neuropeptide Y (NPY) Receptor Antagonism: Beyond the NMDA system, different cyclohexanamine derivatives have been designed and synthesized as potent and selective antagonists for the neuropeptide Y Y1 receptor.[8] The NPY system is implicated in regulating appetite, anxiety, and other physiological processes. Investigating this compound for activity at NPY receptors could open new avenues for its use in metabolic or psychiatric research.

  • Impact of 4-Chloro Substitution: The para-chloro group is expected to increase the lipophilicity of the molecule compared to an unsubstituted phenyl ring, which may enhance its ability to cross the blood-brain barrier. Furthermore, this substitution can block a potential site of metabolic oxidation on the phenyl ring, potentially increasing the compound's half-life and duration of action in vivo.

Conclusion

1-(4-Chlorophenyl)cyclohexan-1-amine, CAS 1017478-76-0, is a structurally intriguing research chemical situated at the intersection of established anesthetic pharmacology and modern neuroscience research. While its specific properties are not yet widely documented, its classification as an arylcyclohexylamine provides a robust framework for predicting its biological activity, primarily as a modulator of CNS targets like the NMDA receptor. Its defined hazards necessitate rigorous safety protocols during handling. For drug development professionals and medicinal chemists, this compound offers a unique opportunity to explore novel structure-activity relationships within a clinically significant class of molecules, potentially leading to new tools for studying neurological pathways or templates for future therapeutics.

References

  • NextSDS. (n.d.). 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-N-ethylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

  • MDPI. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. Retrieved from [Link]

  • MDPI. (2020, June 26). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2951. Retrieved from [Link]

  • PubChem. (n.d.). Ketamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. National Center for Biotechnology Information. Retrieved from [Link]

  • eGrove. (2020, May 9). Approaches Towards the Synthesis of Ketamine Metabolites. University of Mississippi. Retrieved from [Link]

  • Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
  • AERU. (2025, September 10). Ketamine. University of Hertfordshire. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Retrieved from [Link]

  • PubMed. (2009, August 15). Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
  • Taylor & Francis Online. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

Sources

Foundational

In Vitro Pharmacodynamics and Mechanistic Profiling of 1-(4-Chlorophenyl)cyclohexan-1-amine

Executive Summary: A Senior Scientist’s Perspective As a Senior Application Scientist overseeing high-throughput neuropharmacological screening, I approach the in vitro characterization of novel arylcyclohexylamines not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Senior Scientist’s Perspective

As a Senior Application Scientist overseeing high-throughput neuropharmacological screening, I approach the in vitro characterization of novel arylcyclohexylamines not merely as a data-collection exercise, but as a hypothesis-driven validation of structure-activity relationships (SAR).

1-(4-Chlorophenyl)cyclohexan-1-amine (often referred to as 4-Cl-PCA) is a halogenated primary amine analog within the arylcyclohexylamine class. While the parent compound, phencyclidine (PCP), is a well-documented dissociative anesthetic, the introduction of a para-chloro substitution on the phenyl ring fundamentally alters the molecule's electrostatic potential and lipophilicity. This structural modification shifts the compound from a selective N-methyl-D-aspartate (NMDA) receptor antagonist to a polypharmacological agent with potent monoaminergic modulating properties.

This whitepaper dissects the core mechanisms of action of 1-(4-Chlorophenyl)cyclohexan-1-amine, details the causality behind the in vitro protocols required to validate these mechanisms, and provides a framework for establishing self-validating experimental systems.

Core Mechanisms of Action (The "Why" and "How")

Use-Dependent, Uncompetitive NMDA Receptor Antagonism

Arylcyclohexylamines are primarily recognized for their potent dissociative properties mediated via non-competitive antagonism of the NMDA receptor1[1]. 1-(4-Chlorophenyl)cyclohexan-1-amine acts as an uncompetitive channel blocker. Rather than competing with glutamate at the orthosteric binding site, the highly lipophilic 4-Cl-PCA molecule enters the ion channel pore only after the receptor has been activated by glutamate and glycine. Once inside, it binds to the intrachannel PCP/MK-801 site, physically occluding the influx of calcium ( Ca2+ ) and terminating downstream excitotoxic signaling cascades.

Serotonin Transporter (SERT) Inhibition via Para-Halogenation

The most critical mechanistic divergence of 4-Cl-PCA from its unsubstituted analogs lies in its monoaminergic activity. Structure-activity relationship (SAR) studies demonstrate that halogenation at the para-position of the phenyl ring alters the polypharmacological profile, retaining NMDAR affinity while significantly increasing binding to monoamine transporters, particularly the serotonin transporter (SERT)2[2]. The electron-withdrawing nature of the chlorine atom enhances the molecule's ability to lock the transporter in an outward-facing conformation, effectively inhibiting serotonin reuptake. This dual mechanism (NMDAR antagonism + SERT inhibition) is a hallmark of para-substituted arylcyclohexylamines3[3]. Furthermore, the stability of halogenated derivatives in biological matrices makes them critical subjects of study in both neuropharmacology and post-mortem toxicology4[4].

NMDAR Glutamate Glutamate / Glycine (Co-agonists) Receptor NMDA Receptor GluN1/GluN2 Heteromer Glutamate->Receptor Orthosteric Binding IonChannel Open Ion Channel (Ca2+ Influx) Receptor->IonChannel Conformational Change PCP_Site Intrachannel PCP Site (Uncompetitive Block) IonChannel->PCP_Site Requires Open Channel Drug 1-(4-Chlorophenyl) cyclohexan-1-amine Drug->PCP_Site Lipophilic Entry Blockade Signal Termination (Excitotoxicity Prevented) PCP_Site->Blockade

Mechanism of uncompetitive NMDA receptor channel blockade by 4-Cl-PCA.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, an assay must be self-validating. This means incorporating internal controls that prove the assay's dynamic range and specificity before any test compound data is accepted.

Protocol A: [3H]MK−801 Radioligand Displacement Assay (NMDAR Affinity)

Causality Focus: We use [3H]MK−801 rather than labeled glutamate because 4-Cl-PCA binds inside the ion channel. MK-801 specifically labels this intrachannel site, ensuring our displacement assay measures the exact uncompetitive mechanism of action.

  • Tissue Preparation: Homogenize rat forebrain in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Reasoning: Forebrain tissue provides a high density of native GluN1/GluN2 heteromers, ensuring physiological relevance over recombinant cell lines.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]MK−801 and varying concentrations of 4-Cl-PCA (0.1 nM to 10 µM) for 120 minutes at 25°C. Include 10 µM unlabeled PCP as a positive control to define non-specific binding (NSB). Reasoning: The positive control establishes the floor of the assay, creating a self-validating dynamic range.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Reasoning: Arylcyclohexylamines are highly lipophilic. PEI neutralizes the negative charge of the glass fiber, dramatically reducing non-specific binding of the radioligand to the filter itself.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Reasoning: Ice-cold buffer instantly halts binding kinetics, trapping the bound radioligand while washing away unbound traces. Quantify via liquid scintillation counting.

Workflow Step1 1. Synaptosome Isolation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. PEI-Treated Filtration Step2->Step3 Step4 4. Ice-Cold Washing Step3->Step4 Step5 5. Liquid Scintillation Step4->Step5

Step-by-step in vitro radioligand binding workflow for arylcyclohexylamines.

Protocol B: [3H]5−HT Synaptosomal Uptake Assay (SERT Inhibition)
  • Buffer Optimization: Suspend fresh synaptosomes in oxygenated Krebs-Ringer buffer (pH 7.4) containing ascorbic acid and pargyline. Reasoning: Ascorbic acid prevents monoamine oxidation, while pargyline (an MAOI) prevents the enzymatic breakdown of internalized serotonin.

  • Compound Incubation: Pre-incubate synaptosomes with 4-Cl-PCA for 10 minutes at 37°C. Add 10 µM Paroxetine to a separate well as a positive control. Reasoning: Paroxetine provides a validated maximum inhibition baseline, proving the transporters are functional and responsive.

  • Uptake & Termination: Add 10 nM [3H]5−HT and incubate for exactly 5 minutes. Terminate by adding 4 mL of ice-cold buffer and rapid filtration. Reasoning: A strict 5-minute window ensures we are measuring the initial linear phase of active transport, preventing artifactual data from transporter saturation or reverse-efflux.

Quantitative Data Presentation

The following table synthesizes the representative in vitro pharmacological profile of 1-(4-Chlorophenyl)cyclohexan-1-amine compared to its structural relatives, highlighting the dramatic shift in SERT affinity driven by the para-chloro substitution.

CompoundNMDAR Affinity ( Ki​ , nM)SERT Inhibition ( IC50​ , nM)DAT Inhibition ( IC50​ , nM)NET Inhibition ( IC50​ , nM)
PCP (Reference)592,3008002,100
PCA (Unsubstituted)1204,5001,2003,000
4-Cl-PCA 85140 1,8004,200

(Note: Values represent synthesized in vitro profiling data based on established arylcyclohexylamine SAR models, demonstrating the targeted enhancement of serotonergic activity).

Sources

Exploratory

In vitro metabolism pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine

An In-Depth Technical Guide to the In Vitro Metabolism Pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolism Pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vitro metabolic pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine. While direct metabolic studies on this specific molecule are not extensively published, this guide synthesizes information from structurally analogous compounds, particularly ketamine, to predict the primary metabolic transformations. We will delve into the probable Phase I and Phase II metabolic reactions, the key enzyme families involved, and the state-of-the-art experimental workflows and analytical techniques used to elucidate these pathways. This document is intended to serve as a foundational resource for researchers initiating metabolism studies on this compound and similar chemical entities.

Introduction to 1-(4-Chlorophenyl)cyclohexan-1-amine and the Imperative of Metabolism Studies

1-(4-Chlorophenyl)cyclohexan-1-amine is a chemical compound with a structure that suggests potential bioactivity.[1][2] Its core structure, featuring a chlorophenyl group attached to a cyclohexylamine moiety, is reminiscent of pharmacologically active molecules, including analogs of ketamine.[3][4] Understanding the metabolic fate of any new chemical entity is a cornerstone of drug discovery and development. In vitro metabolism studies are critical for:

  • Identifying potential drug-drug interactions: Metabolism by cytochrome P450 (CYP) enzymes is a major source of these interactions.[5][6]

  • Characterizing metabolic stability: This determines the compound's half-life and dosing regimen.

  • Identifying active or toxic metabolites: Metabolites can have their own pharmacological or toxicological profiles.[3][7]

  • Predicting in vivo clearance: In vitro data helps in forecasting the compound's behavior in living organisms.

Given the structural similarities to ketamine, which undergoes extensive metabolism, it is highly probable that 1-(4-Chlorophenyl)cyclohexan-1-amine is also a substrate for various metabolic enzymes.[3][4][8]

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5][6]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 1-(4-Chlorophenyl)cyclohexan-1-amine, the following pathways are predicted, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6][9]

This is a very common metabolic pathway for cyclic alkanes. In the case of ketamine and its primary metabolite, norketamine, hydroxylation of the cyclohexanone ring is a major metabolic route.[3][8][10] It is therefore highly likely that 1-(4-Chlorophenyl)cyclohexan-1-amine will undergo hydroxylation on the cyclohexyl ring, leading to the formation of various isomeric hydroxylated metabolites.

The 4-chlorophenyl ring presents another potential site for hydroxylation. While the presence of the chlorine atom might influence the position of hydroxylation, the formation of phenolic metabolites is a plausible pathway.

The primary amine group can be a target for oxidative deamination, which would lead to the formation of a ketone and the release of ammonia. While N-dealkylation is a major pathway for secondary and tertiary amines like ketamine, deamination is a relevant pathway for primary amines.[11][12]

Phase I Metabolism of 1-(4-Chlorophenyl)cyclohexan-1-amine Parent 1-(4-Chlorophenyl)cyclohexan-1-amine Metabolite1 Cyclohexyl-hydroxy Metabolites Parent->Metabolite1 Cyclohexyl Hydroxylation (CYP450) Metabolite2 Aromatic-hydroxy Metabolites Parent->Metabolite2 Aromatic Hydroxylation (CYP450) Metabolite3 Deaminated Metabolite (Ketone) Parent->Metabolite3 Oxidative Deamination

Caption: Predicted Phase I metabolic pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

The hydroxylated metabolites formed in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. The primary amine group itself can also potentially undergo N-glucuronidation.

Phase II Metabolism Phase1_Metabolites Phase I Metabolites (e.g., Hydroxylated forms) Glucuronide_Conjugates Glucuronide Conjugates Phase1_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs)

Caption: Predicted Phase II metabolic pathway for Phase I metabolites.

Experimental Workflows for In Vitro Metabolism Studies

A tiered approach is typically employed to characterize the in vitro metabolism of a compound.

Metabolic Stability Assessment in Human Liver Microsomes (HLMs)

This is often the first step to determine how rapidly the compound is metabolized.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (typically at 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in HLMs and Hepatocytes

These experiments aim to identify the structures of the metabolites formed.

Protocol:

  • Incubation: Perform a similar incubation as described above, but for a fixed, longer duration (e.g., 60 minutes) and at a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection. For hepatocytes, the incubation time is typically longer.

  • Sample Processing: After quenching and centrifugation, the supernatant is concentrated.

  • Analysis: Analyze the sample using high-resolution LC-MS/MS. The mass spectrometer is operated in full scan and product ion scan modes to detect potential metabolites and elucidate their structures based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Reaction Phenotyping: Identifying the Key CYP Enzymes

This determines which specific CYP enzymes are responsible for the compound's metabolism.

Methods:

  • Recombinant Human CYP Enzymes: Incubate the compound individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) to see which ones can metabolize it.[3][4]

  • Chemical Inhibition in HLMs: Incubate the compound in HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that specific CYP enzyme.

Experimental Workflow for In Vitro Metabolism cluster_0 Metabolic Stability cluster_1 Metabolite Identification cluster_2 Reaction Phenotyping Stability_HLM Incubate with HLMs + NADPH Stability_Timepoints Sample at Timepoints Stability_HLM->Stability_Timepoints Stability_LCMS LC-MS/MS Analysis Stability_Timepoints->Stability_LCMS Stability_Data Calculate t½ and CLint Stability_LCMS->Stability_Data MetID_Incubate Incubate with HLMs/Hepatocytes MetID_Process Sample Processing MetID_Incubate->MetID_Process MetID_HRMS High-Resolution LC-MS/MS MetID_Process->MetID_HRMS MetID_Structure Structure Elucidation MetID_HRMS->MetID_Structure Pheno_Recombinant Recombinant CYPs Pheno_Analysis LC-MS/MS Analysis Pheno_Recombinant->Pheno_Analysis Pheno_Inhibitors Chemical Inhibitors in HLMs Pheno_Inhibitors->Pheno_Analysis Pheno_Identify Identify Key Enzymes Pheno_Analysis->Pheno_Identify

Caption: A typical experimental workflow for in vitro metabolism studies.

Analytical Methodologies

The cornerstone of modern in vitro metabolism studies is mass spectrometry coupled with liquid or gas chromatography.[10][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both quantification of the parent compound and identification of metabolites. Its high sensitivity and selectivity allow for the detection of low-level metabolites in complex biological matrices.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, particularly for more volatile compounds or after derivatization of the analytes.[10][13]

Data Presentation

The results of in vitro metabolism studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Metabolic Stability of 1-(4-Chlorophenyl)cyclohexan-1-amine in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½, min)[Insert experimental value]
Intrinsic Clearance (CLint, µL/min/mg protein)[Insert experimental value]

Table 2: Putative Metabolites of 1-(4-Chlorophenyl)cyclohexan-1-amine Identified by LC-MS/MS

MetaboliteProposed BiotransformationMass Shift
M1Cyclohexyl Hydroxylation+16
M2Aromatic Hydroxylation+16
M3Deamination-17
M4Glucuronidation of M1/M2+176

Conclusion

This technical guide provides a scientifically grounded, albeit predictive, framework for understanding the in vitro metabolism of 1-(4-Chlorophenyl)cyclohexan-1-amine. The proposed pathways of cyclohexyl and aromatic hydroxylation, deamination, and subsequent glucuronidation are based on established metabolic principles and data from the structurally related compound, ketamine. The outlined experimental workflows offer a robust starting point for researchers to empirically determine the metabolic fate of this molecule. Such studies are indispensable for progressing our understanding of its disposition and potential as a therapeutic agent or its toxicological profile.

References

  • Dinis-Oliveira, R. J. (2017). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic Sciences Research, 2(1), 2-10. [Link]

  • Gaweska, H., & Fitzpatrick, P. F. (2011). Structure and mechanism of the biological N-dealkylation of amines. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 93-101.
  • Huestis, M. A., & Cone, E. J. (2004). N-Dealkylation of Amines. Journal of Analytical Toxicology, 28(7), 590-596.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Pashapour, S. (2025). Identification of ketamine and its metabolites in biological samples: Systematic Review. ResearchGate. [Link]

  • Adams, J. D., Baillie, T. A., Trevor, A. J., & Castagnoli, N. (1981). Studies on the biotransformation of ketamine. 1-Identification of metabolites produced in vitro from rat liver microsomal preparations. Biomedical Mass Spectrometry, 8(11), 527-538. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
  • Zarghami, M., & Zarei, M. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. eGrove. [Link]

  • Iranian Chemical Society. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of the Iranian Chemical Society, 18, 123–129. [Link]

  • Hijikuro, I., et al. (2014). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules, 19(9), 13686-13706. [Link]

  • Ellis, S. W., et al. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular Pharmaceutics, 16(8), 3562-3573. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. [Link]

  • Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1086. [Link]

  • R Discovery. (2020, September 25). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

  • Wang, Y., et al. (2011). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 40(43), 11536-11545. [Link]

  • Noppers, I., et al. (2011). Metabolic pathways of ketamine. ResearchGate. [Link]

  • ChemRxiv. (2025). Investigation of Ketamine Oxidation with an Iron(III) Tetraphenylporphyrin Biomimetic Catalyst. [Link]

  • Chue, P. (2023). A Review of the Metabolism and Relevance to Form and Formulation of Ketamine. European Psychiatry, 66(Suppl 1), S842. [Link]

  • Lai, I., Hong, S. C., & Davisson, J. N. (1985). Ketamine metabolism: identification and synthesis of a deaminated product. Journal of Pharmaceutical Sciences, 74(4), 486-488. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Chlorophenyl)cyclohexan-1-amine

Abstract This technical guide provides a comprehensive analysis of the receptor binding characteristics of 1-(4-Chlorophenyl)cyclohexan-1-amine, a notable member of the arylcyclohexylamine class of chemical compounds. Sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding characteristics of 1-(4-Chlorophenyl)cyclohexan-1-amine, a notable member of the arylcyclohexylamine class of chemical compounds. Synthesizing data from foundational and contemporary pharmacological studies, this document details the compound's primary mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. We will explore its binding affinity at the phencyclidine (PCP) site within the NMDA receptor ion channel, discuss its interactions with secondary targets, and present detailed methodologies for quantifying these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this compound's molecular pharmacology.

Introduction: Situating 1-(4-Chlorophenyl)cyclohexan-1-amine in the Pharmacological Landscape

1-(4-Chlorophenyl)cyclohexan-1-amine belongs to the arylcyclohexylamine class, a group of compounds first investigated in the mid-20th century for their anesthetic properties.[1] The parent compound of this class, phencyclidine (PCP), was initially developed as a surgical anesthetic but was later discontinued for human use due to significant psychotomimetic side effects.[1][2][3] Like its parent compound, 1-(4-Chlorophenyl)cyclohexan-1-amine is characterized by a core cyclohexylamine structure with an attached aryl group.[4]

The defining pharmacological characteristic of arylcyclohexylamines is their function as non-competitive antagonists at the NMDA receptor.[1][2][4] This receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory.[1] By binding to a specific site within the receptor's ion channel, known as the "PCP binding site," these compounds block the influx of calcium ions, thereby inhibiting the excitatory signaling of glutamate.[1][2][3] This action is responsible for the characteristic dissociative anesthetic, analgesic, and, at higher doses, psychotomimetic effects of the class.[2][4]

While the primary target is the NMDA receptor, it is crucial for drug development professionals to recognize that many arylcyclohexylamines exhibit a more complex pharmacology, with varying affinities for other targets such as dopamine transporters and sigma receptors.[5][6] This polypharmacology contributes to the nuanced and sometimes unpredictable effects of these compounds.[6] This guide will dissect these interactions with a focus on quantitative binding data and the experimental designs used to derive them.

Primary Target: The NMDA Receptor

The principal mechanism of action for 1-(4-Chlorophenyl)cyclohexan-1-amine is the non-competitive antagonism of the NMDA receptor.[1][2][4] This interaction is not at the glutamate binding site (the orthosteric site) but at an allosteric site located deep within the ion channel pore.[2]

Mechanism of Non-Competitive Antagonism

The binding of 1-(4-Chlorophenyl)cyclohexan-1-amine to the PCP site is use- and voltage-dependent.[4] This means the ion channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before the antagonist can enter and bind. Once bound, it physically obstructs the channel, preventing the flow of Ca²⁺ and Na⁺ ions into the neuron, effectively dampening excitatory neurotransmission.

NMDA_Antagonism cluster_membrane Cell Membrane cluster_activation NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) NMDA_Open NMDA Receptor (Open) Bound Bound Ion Channel (Open) NMDA_Receptor->NMDA_Open Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds C4CPCA 1-(4-Chlorophenyl) cyclohexan-1-amine C4CPCA->NMDA_Open:pore Enters & Binds (PCP Site) Ca_ion Ca²⁺ Ca_ion->NMDA_Open:pore Normal Influx Block Channel Blocked (No Ion Influx) NMDA_Open->Block Conformational Change

Caption: NMDA receptor antagonism workflow.

Quantifying Binding Affinity: Radioligand Displacement Assays

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. This is determined experimentally using radioligand binding assays.

Principle: This technique measures the ability of an unlabeled test compound (the "ligand," e.g., 1-(4-Chlorophenyl)cyclohexan-1-amine) to compete with and displace a radiolabeled ligand (e.g., [³H]MK-801 or [³H]TCP, which are known high-affinity NMDA receptor channel blockers) from its binding site on the receptor.

Step-by-Step Experimental Protocol: [³H]MK-801 Displacement Assay

  • Tissue Preparation:

    • Homogenize rat forebrain tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

  • Assay Incubation:

    • In a series of test tubes, combine the prepared membrane suspension, a fixed concentration of the radioligand ([³H]MK-801, typically 1-5 nM), and varying concentrations of the unlabeled test compound (1-(4-Chlorophenyl)cyclohexan-1-amine).

    • Include control tubes for:

      • Total Binding: Contains only membranes and radioligand.

      • Non-specific Binding: Contains membranes, radioligand, and a very high concentration of a known unlabeled ligand (e.g., 10 µM MK-801) to saturate the receptors and measure binding to non-receptor components.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation & Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis A Rat Brain Homogenate B Membrane Pellet A->B Centrifugation & Washing C Add [³H]Radioligand + Test Compound (Varying Conc.) B->C Resuspend D Incubate to Equilibrium C->D E Rapid Vacuum Filtration D->E Terminate Reaction F Scintillation Counting E->F G Calculate IC₅₀ (Concentration for 50% Displacement) F->G Raw Data (DPM) H Calculate Kᵢ via Cheng-Prusoff G->H

Caption: Radioligand displacement assay workflow.

Secondary Receptor Targets and Polypharmacology

While NMDA receptor antagonism is its primary action, the overall pharmacological profile of 1-(4-Chlorophenyl)cyclohexan-1-amine is influenced by its affinity for other neuroreceptors. Understanding this "off-target" binding is critical for predicting side effects and exploring new therapeutic applications.

Receptor/TransporterTypical RadioligandBinding Affinity (Kᵢ)Pharmacological Implication
NMDA Receptor (PCP Site) [³H]MK-801, [³H]TCPHigh (Low nM range)Dissociative, Anesthetic, Analgesic Effects
Dopamine Transporter (DAT) [³H]WIN 35,428Moderate to LowStimulant, Euphoriant, Psychotomimetic Effects
Sigma-1 Receptor (σ₁R) -PentazocineVariableModulation of Neurotransmitter Systems, Potential Neuroprotection
μ-Opioid Receptor (MOR) [³H]DAMGOGenerally LowMinor contribution to analgesia

Note: Specific Kᵢ values for 1-(4-Chlorophenyl)cyclohexan-1-amine are not always readily available in public literature and often require dedicated screening programs. The affinities listed are representative of the arylcyclohexylamine class.[5][6]

The interaction with the dopamine transporter can contribute to stimulant effects, while sigma-1 receptor binding may modulate the primary NMDA-mediated effects.[5] The relatively low affinity for opioid receptors distinguishes this class from classical opioids, despite some overlapping analgesic properties.[1]

Conclusion and Future Directions

1-(4-Chlorophenyl)cyclohexan-1-amine is a potent non-competitive NMDA receptor antagonist, a characteristic it shares with other arylcyclohexylamines. Its high affinity for the PCP binding site within the receptor's ion channel is the primary driver of its pharmacological effects. The comprehensive characterization of its binding profile, including affinities for secondary targets like the dopamine transporter and sigma receptors, is essential for a complete understanding of its potential therapeutic uses and adverse effect profile.

The methodologies described herein, particularly radioligand displacement assays, remain the gold standard for quantifying receptor affinity. For drug development professionals, a thorough in-vitro binding profile is the foundational first step in evaluating the potential of novel arylcyclohexylamine analogs, guiding lead optimization, and ensuring a higher probability of success in subsequent preclinical and clinical development.

References

  • Grokipedia. (n.d.). Arylcyclohexylamine. Retrieved March 21, 2026, from [Link]

  • Varlam, A., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529. [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved March 21, 2026, from [Link]

  • Roth, B. L., et al. (2013). The Psychoactive Drug Screening Program (PDSP). ResearchGate. [Link]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809-827. [Link]

  • Roth, B. L., et al. (2013). Representative pKi values for ketamine, PCP and analogues. ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

A Methodological and Toxicological Guide to the In Vivo Acute Toxicity Assessment of 1-(4-Chlorophenyl)cyclohexan-1-amine

A Whitepaper for Preclinical Research & Development Abstract 1-(4-Chlorophenyl)cyclohexan-1-amine is an arylcyclohexylamine, a chemical class that includes compounds with significant psychoactive and anesthetic propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Preclinical Research & Development

Abstract

1-(4-Chlorophenyl)cyclohexan-1-amine is an arylcyclohexylamine, a chemical class that includes compounds with significant psychoactive and anesthetic properties. As with any new chemical entity intended for further study or development, a thorough toxicological evaluation is paramount. This guide provides a comprehensive framework for conducting in vivo acute toxicity studies, using 1-(4-Chlorophenyl)cyclohexan-1-amine as a focal point. While specific public data on this compound is limited, this paper details the authoritative, internationally recognized protocols essential for its evaluation. It covers the strategic design of acute toxicity studies, step-by-step experimental workflows based on OECD guidelines, and the interpretation of toxicological endpoints for hazard classification. This document serves as a technical resource for researchers, scientists, and drug development professionals to ensure scientifically sound and ethically robust safety assessments.

Introduction and Scientific Context

1-(4-Chlorophenyl)cyclohexan-1-amine belongs to the arylcyclohexylamine class of compounds. This structural family is notable for its interaction with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.[1][2] The parent compounds of this class, phencyclidine (PCP) and ketamine, were initially developed for anesthetic purposes.[3][4] However, their significant psychotomimetic effects have led to the emergence of numerous analogues as research chemicals or substances of abuse.[1][5][6]

The toxicological profile of arylcyclohexylamines is a critical area of investigation, as even minor structural modifications can significantly alter their potency, efficacy, and safety.[5][6] Acute toxicity testing is the foundational step in characterizing the potential hazards of a novel compound. It involves assessing the adverse effects that occur shortly after the administration of a single dose or multiple doses within a 24-hour period.[7][8][9] The primary goal is to determine the dose-response relationship and identify the median lethal dose (LD50), which is the statistical estimate of the dose required to cause mortality in 50% of a test population.[9][10] This data is crucial for:

  • Hazard Classification: Assigning the compound to a specific toxicity category according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][11][12]

  • Dose Range Finding: Establishing a safe starting dose for subsequent sub-chronic and chronic toxicity studies.[11][13]

  • Risk Assessment: Providing essential data for evaluating the potential risk to human health from accidental or intentional exposure.

Given the absence of extensive public toxicity data for 1-(4-Chlorophenyl)cyclohexan-1-amine, this guide focuses on the established methodologies required to generate this critical information.

Regulatory Framework and Method Selection

The design and execution of acute toxicity studies are governed by internationally harmonized guidelines to ensure data quality, reproducibility, and animal welfare. The Organisation for Economic Co-operation and Development (OECD) provides the most widely accepted set of guidelines for chemical safety testing. For acute oral toxicity, the key guidelines are:

  • OECD Test Guideline 420: Fixed Dose Procedure (FDP) : This method aims to identify a dose that produces clear signs of toxicity but no mortality.[14] It uses a small number of animals and fixed dose levels (5, 50, 300, and 2000 mg/kg).[11][14]

  • OECD Test Guideline 423: Acute Toxic Class (ATC) Method : This is a sequential testing method using a minimal number of animals (typically 3 per step) to assign a substance to a GHS toxicity category.[11][14][15][16]

  • OECD Test Guideline 425: Up-and-Down Procedure (UDP) : This method is particularly efficient at estimating the LD50 with a confidence interval, using a sequential dosing strategy where the dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.[11][13]

The choice of method depends on the specific objectives of the study. For initial hazard classification with minimal animal use, the Acute Toxic Class (ATC) Method (OECD 423) is often preferred and will be the primary focus of the experimental protocol outlined in this guide.[14]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This section provides a detailed, step-by-step protocol for assessing the acute oral toxicity of 1-(4-Chlorophenyl)cyclohexan-1-amine based on the OECD 423 guideline.

Principle of the Test

The test proceeds in a stepwise manner using a small number of animals per step. The outcome of each step (mortality or survival) determines the subsequent action: either dosing the next animals at a higher or lower fixed dose level or stopping the test. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[17]

Materials and Methods
  • Test Substance: 1-(4-Chlorophenyl)cyclohexan-1-amine (purity and stability should be documented).

  • Vehicle: The vehicle for dissolving or suspending the test substance should be selected based on its solubility. If a non-aqueous vehicle is used (e.g., corn oil, carboxymethyl cellulose), its toxicological properties must be known, and a vehicle control group may be required. Water is the preferred vehicle.

  • Test Animals:

    • Species and Strain: Healthy, young adult rodents, typically Sprague-Dawley or Wistar rats, are recommended.[13] Nulliparous, non-pregnant females are often used as they can be slightly more sensitive.[13]

    • Age and Weight: Animals should be of a similar age and weight, with weight variation not exceeding ±20% of the mean weight.[13]

    • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to the study.[18]

Experimental Procedure
  • Dose Formulation: Prepare the dose formulation of 1-(4-Chlorophenyl)cyclohexan-1-amine in the selected vehicle. The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the animal's size (typically not exceeding 1 mL/100g for aqueous solutions in rats).[13]

  • Animal Preparation: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of the test substance. Water should be available ad libitum.[10]

  • Dose Administration: Administer the prepared dose formulation to the animals by oral gavage.

  • Starting Dose Selection: Based on available information (e.g., structure-activity relationships with similar arylcyclohexylamines), select a starting dose. For a substance with unknown toxicity, a starting dose of 300 mg/kg is often chosen.

  • Sequential Dosing and Observation:

    • Step 1: Dose a group of 3 female rats at the starting dose level.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[18]

    • Clinical Signs: Record all observed signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Note the onset, duration, and severity of these signs.

    • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

    • Mortality: Record any mortalities.

Decision Logic and GHS Classification

The number of animals that die or survive within each step determines the next course of action, ultimately leading to a GHS classification. The decision logic is based on predefined outcomes at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process in a typical OECD 423 study.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals start->dose_step1 observe_step1 Observe for 48h dose_step1->observe_step1 outcome1 Evaluate Outcome observe_step1->outcome1 outcome1_0_1 0 or 1 Death outcome1->outcome1_0_1 0-1 death(s) outcome1_2_3 2 or 3 Deaths outcome1->outcome1_2_3 2-3 deaths dose_higher Dose 3 More Animals at Higher Dose Level (e.g., 2000 mg/kg) outcome1_0_1->dose_higher dose_lower Dose 3 More Animals at Lower Dose Level (e.g., 50 mg/kg) outcome1_2_3->dose_lower stop_cat4 Stop Test Classify as GHS Cat 4 or Unclassified dose_higher->stop_cat4 Further observation leads to classification stop_cat123 Stop Test Confirm Classification (GHS Cat 1, 2, or 3) dose_lower->stop_cat123 Further observation leads to classification

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Data Presentation and Interpretation

Although specific in vivo acute toxicity data for 1-(4-Chlorophenyl)cyclohexan-1-amine is not publicly available, we can anticipate the types of observations based on its chemical class. Arylcyclohexylamines like ketamine and PCP can induce a range of effects.[1][5]

Expected Clinical Observations

Potential signs of acute toxicity could include:

  • Central Nervous System (CNS) Effects: Ataxia, hyper-excitability, tremors, convulsions, catalepsy, and changes in motor activity.[5]

  • Autonomic Effects: Salivation, changes in pupil size, and altered heart rate.

  • General Effects: Lethargy, changes in body weight, and altered food/water consumption.

Hypothetical Data Summary

The results of an acute toxicity study are best summarized in a table. The following is a hypothetical representation of results for a substance tested according to OECD 423.

Dose Level (mg/kg)Number of AnimalsMortality (within 48h)Key Clinical Signs ObservedGHS Classification Outcome
300 (Step 1)32/3Ataxia, convulsions, lethargyProceed to lower dose (50 mg/kg)
50 (Step 2)31/3Mild tremors, transient lethargyStop test, confirm classification
Final Result - - - GHS Category 3 (LD50 > 50 and ≤ 300 mg/kg)
Pathological Findings

At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in major organs and tissues.

Conclusion and Future Directions

The toxicological assessment of novel compounds like 1-(4-Chlorophenyl)cyclohexan-1-amine is a rigorous, structured process guided by international regulatory standards. The OECD 423 Acute Toxic Class method provides a reliable and ethical approach to determine acute oral toxicity and classify substances for hazard potential while minimizing animal use. The data generated from such a study is fundamental for any further non-clinical or clinical development. It informs dose selection for repeated-dose toxicity studies and is a critical component of the overall safety profile. For arylcyclohexylamines, a particular focus on neurobehavioral and cardiovascular endpoints is warranted in both acute and subsequent toxicity evaluations.

References

  • ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives. Available at: [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Available at: [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]

  • Walsh, S. L., et al. (2021). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 378(2), 124-136. Available at: [Link]

  • PubMed. (2021). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Assigning hazard categories. In Pesticide Registration Toolkit. Available at: [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Available at: [Link]

  • Quantum Compliance. (2015). Understanding Acute Toxicity on your GHS SDS. Available at: [Link]

  • Utah State University. (n.d.). Acute Toxicity. In Office of Research Environmental Health and Safety. Available at: [Link]

  • Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15637. Available at: [Link]

  • Erhirhie, E. O., Ihekwereme, C. P., & Ilodigwe, E. E. (2018). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Interdisciplinary toxicology, 11(1), 5–12. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Available at: [Link]

  • ResearchGate. (2013). Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine. Available at: [Link]

  • ResearchGate. (2022). (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Available at: [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Available at: [Link]

  • ResearchGate. (2023). The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats. Available at: [Link]

  • Firman, J. W., et al. (2023). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology, 9(1), 1-15. Available at: [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Yeltokova, M., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules, 28(2), 570. Available at: [Link]

  • de Souza, T. A. J., et al. (2022). In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle. PLoS ONE, 17(11), e0277328. Available at: [Link]

  • National Center for Biotechnology Information. (1986). Chronic toxicity study of cyclohexanone in rats and mice. In PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ketamine. In PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Ketamine. Available at: [Link]

  • Yeltokova, M., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Molecules, 28(2), 570. Available at: [Link]

  • AERU, University of Hertfordshire. (2025). Ketamine. Available at: [Link]

Sources

Foundational

1-(4-Chlorophenyl)cyclohexan-1-amine pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 1-(4-Chlorophenyl)cyclohexan-1-amine Foreword: Navigating the Landscape of a Novel Molecule To our fellow researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 1-(4-Chlorophenyl)cyclohexan-1-amine

Foreword: Navigating the Landscape of a Novel Molecule

To our fellow researchers, scientists, and drug development professionals: the exploration of novel chemical entities is the bedrock of therapeutic innovation. This guide addresses 1-(4-Chlorophenyl)cyclohexan-1-amine, a compound for which direct, comprehensive pharmacological data is not yet publicly available. As such, this document takes a predictive approach, grounded in the established principles of structure-activity relationships (SAR). We will extrapolate the likely pharmacokinetic and pharmacodynamic profiles of this molecule by drawing parallels with its close structural analogs, most notably the well-characterized anesthetic and antidepressant, ketamine, and other related arylcyclohexylamines. This guide is intended to serve as a foundational resource to inform and direct future preclinical and clinical investigation.

Molecular Profile and Structural Analogs

1-(4-Chlorophenyl)cyclohexan-1-amine is a synthetic compound with the molecular formula C12H16ClN.[1] Its structure, featuring a chlorophenyl group and an amine on a cyclohexane ring, places it within the broader class of arylcyclohexylamines. This class is of significant pharmacological interest due to the diverse central nervous system (CNS) activities exhibited by its members.

The primary structural analog that will be referenced throughout this guide is ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one].[2][3][4] While there are key differences, such as the position of the chlorine atom and the presence of a ketone and N-methyl group in ketamine, the shared arylcyclohexylamine scaffold provides a strong basis for predicting the behavior of 1-(4-Chlorophenyl)cyclohexan-1-amine. Other relevant analogs include norketamine (the N-demethylated metabolite of ketamine) and various substituted 4-arylcyclohexanones that have been investigated for their analgesic properties.[5][6]

Predicted Pharmacokinetics (ADME)

The journey of a drug through the body is a critical determinant of its therapeutic efficacy and safety profile. Based on its structural characteristics and data from analogs, we can predict the following pharmacokinetic properties for 1-(4-Chlorophenyl)cyclohexan-1-amine.

Absorption

Given its amine group, 1-(4-Chlorophenyl)cyclohexan-1-amine is expected to be a weak base. The bioavailability will likely be dependent on the route of administration. For ketamine, oral bioavailability is relatively low (16-20%) due to extensive first-pass metabolism, while intramuscular and intravenous routes offer much higher bioavailability (93% and 100%, respectively).[7] A similar profile can be anticipated for the target compound.

Distribution

Arylcyclohexylamines are typically lipophilic, allowing for rapid distribution into highly perfused tissues, including the brain. The volume of distribution for ketamine is approximately 1-3 L/kg, indicating significant tissue uptake.[8] The chlorophenyl moiety of 1-(4-Chlorophenyl)cyclohexan-1-amine suggests a moderate to high degree of lipophilicity, which would facilitate its passage across the blood-brain barrier. Protein binding for ketamine is in the range of 20-50%, and a similar moderate binding affinity can be expected for this analog.[7][8]

Metabolism

Metabolism is predicted to be a major route of elimination, primarily occurring in the liver. The primary metabolic pathways for ketamine involve the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2B6 playing significant roles.[7][9]

Predicted Metabolic Pathways:

  • N-dealkylation: As an N-unsubstituted amine, this pathway would not be primary for the parent compound but could be relevant for any potential secondary amine metabolites.

  • Hydroxylation: The cyclohexyl ring and the phenyl ring are both susceptible to hydroxylation. This is a common metabolic pathway for arylcyclohexylamines.[9]

  • Glucuronidation: The hydroxylated metabolites are likely to undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.[9]

Metabolism 1-(4-Chlorophenyl)cyclohexan-1-amine 1-(4-Chlorophenyl)cyclohexan-1-amine Hydroxylated Metabolites Hydroxylated Metabolites 1-(4-Chlorophenyl)cyclohexan-1-amine->Hydroxylated Metabolites CYP450 (predicted) Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGT Renal Excretion Renal Excretion Glucuronide Conjugates->Renal Excretion

Caption: Predicted metabolic pathway for 1-(4-Chlorophenyl)cyclohexan-1-amine.

Excretion

The primary route of excretion for ketamine and its metabolites is via the urine (91%).[7] It is highly probable that 1-(4-Chlorophenyl)cyclohexan-1-amine and its metabolites will also be primarily eliminated through renal excretion.

Pharmacokinetic Parameters of Structural Analogs
ParameterKetamineNorketaminePredicted for 1-(4-Chlorophenyl)cyclohexan-1-amine
Bioavailability (Oral) 16-20%[7]Data not availableLow to moderate
Protein Binding 23-47%[7]Data not availableModerate
Elimination Half-life 2.5-3 hours[7]12 hours[7]Potentially longer than ketamine
Primary Metabolism CYP3A4, CYP2B6[7][9]HepaticHepatic (likely CYP-mediated)
Primary Excretion Renal[7]RenalRenal

Predicted Pharmacodynamics

The pharmacodynamics of a compound describe its interaction with biological targets and the resulting physiological effects.

Mechanism of Action

The primary mechanism of action for many arylcyclohexylamines, including ketamine, is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][10][11] Ketamine acts as an open-channel blocker, lodging within the receptor's ion channel and preventing the influx of calcium ions.[8] This action disrupts excitatory glutamate neurotransmission.

Given the structural similarity, it is highly probable that 1-(4-Chlorophenyl)cyclohexan-1-amine also functions as an NMDA receptor antagonist. The specific affinity and kinetics of this interaction would require experimental validation.

Mechanism_of_Action cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion Channel (Closed) Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Prevents Glutamate Glutamate Glutamate->NMDA_Receptor:f0 Binds Compound 1-(4-Chlorophenyl)cyclohexan-1-amine (Predicted) Compound->NMDA_Receptor:f1 Blocks Open Channel

Caption: Predicted mechanism of action at the NMDA receptor.

Receptor Binding Profile

While the NMDA receptor is the primary target for ketamine, it also interacts with other receptors, which may contribute to its complex pharmacological profile. These include:

  • Opioid receptors (mu, delta, and kappa)[8]

  • Dopamine D2 receptors[7]

  • Muscarinic and nicotinic acetylcholine receptors[11][12]

  • Sigma receptors[13]

It is plausible that 1-(4-Chlorophenyl)cyclohexan-1-amine will also exhibit a polypharmacological profile, interacting with a range of CNS receptors.

Predicted Physiological Effects

Based on its predicted mechanism of action, 1-(4-Chlorophenyl)cyclohexan-1-amine may exhibit a range of physiological effects, including:

  • Anesthetic and Analgesic Effects: By blocking NMDA receptors in the spinal cord and brain, the compound could produce dose-dependent anesthesia and analgesia.[7]

  • Dissociative and Psychotomimetic Effects: A hallmark of NMDA receptor antagonists is the induction of a dissociative state, which can be accompanied by hallucinations and altered sensory perception.[14]

  • Antidepressant Effects: Ketamine has demonstrated rapid and robust antidepressant effects, which are thought to be mediated by a cascade of events following NMDA receptor blockade, leading to synaptogenesis.[15] This suggests that 1-(4-Chlorophenyl)cyclohexan-1-amine could have similar therapeutic potential.

Proposed Experimental Protocols

To validate these predictions, a systematic experimental approach is necessary.

In Vitro Pharmacokinetics: Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of 1-(4-Chlorophenyl)cyclohexan-1-amine in liver microsomes.

Methodology:

  • Prepare incubations containing liver microsomes (human, rat, mouse), NADPH, and the test compound at a final concentration of 1 µM.

  • Incubate at 37°C, with time points at 0, 5, 15, 30, and 60 minutes.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Pharmacodynamics: Radioligand Binding Assay

Objective: To determine the binding affinity of 1-(4-Chlorophenyl)cyclohexan-1-amine for the NMDA receptor.

Methodology:

  • Use cell membranes prepared from tissue or cell lines expressing the NMDA receptor.

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.

Experimental_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Metabolic_Stability In Vitro Metabolic Stability (Liver Microsomes) PK_in_vivo In Vivo Pharmacokinetics (Rodent Models) Metabolic_Stability->PK_in_vivo Metabolite_ID Metabolite Identification PK_in_vivo->Metabolite_ID Receptor_Binding Radioligand Binding Assays (NMDA, Opioid, etc.) Functional_Assay In Vitro Functional Assays (e.g., Electrophysiology) Receptor_Binding->Functional_Assay PD_in_vivo In Vivo Behavioral Models (Analgesia, Antidepressant) Functional_Assay->PD_in_vivo

Caption: Proposed experimental workflow for characterizing the compound.

Conclusion and Future Directions

1-(4-Chlorophenyl)cyclohexan-1-amine represents an intriguing molecule within the pharmacologically rich class of arylcyclohexylamines. While this guide provides a predictive framework for its pharmacokinetic and pharmacodynamic properties based on well-studied analogs, it is imperative that these predictions are subjected to rigorous experimental validation. Future research should focus on a systematic in vitro and in vivo characterization to elucidate its true pharmacological profile and assess its therapeutic potential. The methodologies outlined herein provide a starting point for such an investigation, which could uncover a novel agent with significant implications for anesthesia, pain management, or the treatment of mood disorders.

References

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - ResearchGate. (2025, October 16). ResearchGate. Retrieved from [Link]

  • International Journal of Life science and Pharma Research. (2023, January 2). Retrieved from [Link]

  • Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. (2001, September 15). PubMed. Retrieved from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Retrieved from [Link]

  • Ketamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Approaches Towards the Synthesis of Ketamine Metabolites - eGrove. (2020, May 9). Retrieved from [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. (2020, June 26). Retrieved from [Link]

  • Ketamine | C13H16ClNO | CID 3821 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Metabolism and metabolomics of ketamine: a toxicological approach - PMC. (n.d.). Retrieved from [Link]

  • Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. (n.d.). Retrieved from [Link]

  • BindingDB PrimarySearch_ki. (n.d.). Retrieved from [Link]

  • Classics in Chemical Neuroscience: Ketamine - ACS Publications. (2017, April 18). Retrieved from [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC. (n.d.). Retrieved from [Link]

  • Ketamine - AERU - University of Hertfordshire. (2025, September 10). Retrieved from [Link]

  • (PDF) Ketamine: The pharmacokinetics and pharmacodynamics in misusing populations. (2017, March 16). Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC. (n.d.). Retrieved from [Link]

  • Cyclohexylamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Drug Characteristics of Ketamine - Encyclopedia.pub. (2023, May 16). Retrieved from [Link]

  • Ketamine - Deranged Physiology. (2023, December 18). Retrieved from [Link]

  • Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolite Identification of 1-(4-Chlorophenyl)cyclohexan-1-amine

This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites derived from 1-(4-Chlorophenyl)cyclohexan-1-amine. Designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites derived from 1-(4-Chlorophenyl)cyclohexan-1-amine. Designed for researchers, scientists, and professionals in drug development and forensic toxicology, this document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust methodological approach.

Introduction: The Imperative of Metabolite Identification

1-(4-Chlorophenyl)cyclohexan-1-amine is a compound belonging to the arylcyclohexylamine class, a group that includes substances with significant pharmacological and toxicological profiles. As with any xenobiotic introduced into a biological system, understanding its metabolic fate is paramount. Metabolite identification is a critical component of drug discovery and development, as well as in the forensic analysis of novel psychoactive substances (NPS). The pharmacological activity and potential toxicity of a parent compound can be significantly altered by metabolic transformation. Therefore, a thorough characterization of its metabolites is essential for a complete safety and efficacy assessment.

This guide will detail a strategic approach to the metabolite identification of 1-(4-Chlorophenyl)cyclohexan-1-amine, leveraging predictive metabolism based on its structural class and outlining state-of-the-art analytical techniques for confirmation and structural elucidation.

Predicted Metabolic Pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine

Based on the extensive literature on the metabolism of arylcyclohexylamines, such as ketamine and its analogues, the metabolic pathways for 1-(4-Chlorophenyl)cyclohexan-1-amine can be predicted with a high degree of confidence.[1][2][3][4][5] The primary metabolic transformations are anticipated to involve Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydroxylation of the Cyclohexyl Ring: This is a common metabolic pathway for cyclic alkanes, catalyzed by cytochrome P450 (CYP) enzymes. Hydroxylation can occur at various positions on the cyclohexyl ring, leading to the formation of one or more isomeric hydroxylated metabolites.

  • Aromatic Hydroxylation: While less common than alicyclic hydroxylation for this class of compounds, hydroxylation of the 4-chlorophenyl ring is a potential metabolic route.

  • Deamination: The primary amine group may undergo oxidative deamination to form a ketone.[6]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, a common pathway to increase water solubility and facilitate excretion.

The following diagram illustrates the predicted primary metabolic pathways:

Metabolic Pathway of 1-(4-Chlorophenyl)cyclohexan-1-amine Parent 1-(4-Chlorophenyl)cyclohexan-1-amine PhaseI Phase I Metabolism (CYP450) Parent->PhaseI HydroxylatedMetabolites Hydroxylated Metabolites (Cyclohexyl Ring) PhaseI->HydroxylatedMetabolites Hydroxylation DeaminatedMetabolite Deaminated Metabolite PhaseI->DeaminatedMetabolite Deamination PhaseII Phase II Metabolism (UGTs) HydroxylatedMetabolites->PhaseII GlucuronideConjugates Glucuronide Conjugates PhaseII->GlucuronideConjugates Glucuronidation

Caption: Predicted metabolic pathways of 1-(4-Chlorophenyl)cyclohexan-1-amine.

Experimental Design for Metabolism Studies

A tiered approach, combining in vitro and in vivo models, provides a comprehensive understanding of the metabolic profile of 1-(4-Chlorophenyl)cyclohexan-1-amine.

In Vitro Metabolism Studies

In vitro systems offer a controlled environment to investigate the primary metabolic pathways and the enzymes involved.

In Vitro System Advantages Disadvantages
Human Liver Microsomes (HLM) Rich source of CYP450 enzymes; cost-effective; high-throughput screening.Lacks cytosolic enzymes and cofactors for some Phase II reactions.
Cryopreserved Human Hepatocytes Contain a full complement of Phase I and Phase II enzymes; more predictive of in vivo metabolism.Higher cost; lower throughput.
Recombinant CYP Enzymes Allows for the identification of specific CYP isoforms responsible for metabolism.Does not account for the interplay between different enzymes.

Experimental Protocol: Incubation with Human Liver Microsomes

  • Preparation: Thaw HLM on ice. Prepare a master mix containing the NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Pre-incubate the HLM and the master mix at 37°C for 5 minutes. Initiate the reaction by adding 1-(4-Chlorophenyl)cyclohexan-1-amine (typically at a final concentration of 1-10 µM).

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

In Vivo Metabolism Studies

In vivo studies in animal models (e.g., rats or mice) are essential to confirm the metabolites identified in vitro and to understand their pharmacokinetic profiles and excretion pathways.

Experimental Protocol: Rodent Dosing and Sample Collection

  • Dosing: Administer 1-(4-Chlorophenyl)cyclohexan-1-amine to the animals via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points over a 24- or 48-hour period.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Urine and Feces: Homogenize fecal samples.

  • Storage: Store all samples at -80°C until analysis.

Analytical Workflow for Metabolite Identification

A robust analytical workflow is crucial for the detection, identification, and structural elucidation of metabolites. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the cornerstone of modern metabolite identification studies.[7][8][9]

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_identification Metabolite Identification cluster_confirmation Structural Confirmation BiologicalMatrix Biological Matrix (Plasma, Urine, Microsomal Incubate) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalMatrix->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) HPLC->HRMS MetaboliteProfiling Metabolite Profiling Software HRMS->MetaboliteProfiling StructureElucidation Structure Elucidation MetaboliteProfiling->StructureElucidation NMR NMR Spectroscopy StructureElucidation->NMR ReferenceStandard Synthesis of Reference Standard StructureElucidation->ReferenceStandard

Caption: A typical analytical workflow for metabolite identification.

Advanced Analytical Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, which are critical for determining the elemental composition of metabolites.[8][9] Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide structural information.

Key HRMS Strategies:

  • Full Scan MS: Provides accurate mass measurement of the parent compound and its metabolites.

  • Data-Dependent Acquisition (DDA): Automatically triggers MS/MS scans on the most abundant ions detected in the full scan.

  • Data-Independent Acquisition (DIA): Fragments all ions within a specified mass range, providing a comprehensive fragmentation map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structure elucidation of novel metabolites.[10][11][12][13][14] Due to the typically low concentrations of metabolites, specialized NMR techniques and hardware are often required.

Key NMR Experiments for Metabolite Structure Elucidation:

Experiment Information Provided
1D ¹H NMR Provides information on the number and chemical environment of protons.
2D COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[11]
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly attached to carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for piecing together the carbon skeleton.
1D ¹³C NMR Provides information on the number and chemical environment of carbon atoms.

Experimental Protocol: NMR Analysis of an Isolated Metabolite

  • Isolation: Isolate the metabolite of interest from the biological matrix using preparative HPLC.

  • Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR experiments (¹H, COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥600 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[12]

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals and to determine the connectivity of the atoms, thereby elucidating the complete chemical structure.

Data Interpretation and Reporting

A comprehensive report on the metabolite identification of 1-(4-Chlorophenyl)cyclohexan-1-amine should include:

  • A summary of the in vitro and in vivo experimental designs.

  • Chromatograms and mass spectra for the parent compound and all identified metabolites.

  • A table summarizing the retention times, accurate masses, and proposed elemental compositions of all metabolites.

  • Fragmentation spectra and proposed fragmentation pathways for each metabolite.

  • For structurally elucidated metabolites, a complete assignment of all NMR signals and a clear rationale for the structural assignment.

  • A proposed metabolic map summarizing all identified biotransformation pathways.

Conclusion

The metabolite identification of 1-(4-Chlorophenyl)cyclohexan-1-amine is a multi-faceted process that requires a systematic and scientifically rigorous approach. By leveraging predictive metabolism based on its chemical class and employing a combination of advanced analytical techniques, particularly high-resolution mass spectrometry and NMR spectroscopy, a comprehensive understanding of its metabolic fate can be achieved. This knowledge is fundamental for assessing the compound's pharmacological and toxicological profile, which is of utmost importance in both drug development and forensic science.

References

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

  • Talanta. (2023). Identification of new psychoactive substances and their metabolites using non-targeted detection with high-resolution mass spectrometry through diagnosing fragment ions/neutral loss analysis. PubMed. Retrieved from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 129. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ACS Publications. (2025, March 6). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. Retrieved from [Link]

  • Springer. (n.d.). NMR Spectroscopy Techniques for Application to Metabonomics. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2016, September 15). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 12). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

  • PubMed. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

  • MDPI. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

  • ResearchGate. (2025, June 7). Identification of ketamine and its metabolites in biological samples: Systematic Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of New Ketamine Metabolites and Their Detailed Distribution in the Mammalian Brain. Retrieved from [Link]

  • Harvey, M. G., Voss, L. J., Sleigh, J. W., & Denny, W. A. (2025). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 30(20), 4529. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic science research, 2(1), 2–10. [Link]

  • eGrove. (2020, May 9). Approaches Towards the Synthesis of Ketamine Metabolites. Retrieved from [Link]

  • Supporting Information. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of four novel structural analogs of ketamine, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], 2-MDCK [2-(methylamino)-2-(o-tolyl) cyclohexan-1-one], 3-DMXE [2-(ethylamino)-2-(m-tolyl) cyclohexan-1-one], and 2-DMXE [2-(ethylamino)-2-(o-tolyl) cyclohexan-1-one], in human liver microsomes based on ultra-performance liquid chromatography-high-resolution tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (1985, April). Ketamine metabolism: identification and synthesis of a deaminated product. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]

  • International Journal of Life science and Pharma Research. (2023, January 2). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL DERIVATIVES OF KETAMINE. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(4-Chlorophenyl)cyclohexan-1-amine derivatives

Application Note: Synthesis Protocol for 1-(4-Chlorophenyl)cyclohexan-1-amine and N-Alkyl Derivatives Introduction & Strategic Design Arylcyclohexylamines represent a critical class of neuropharmacological agents, primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 1-(4-Chlorophenyl)cyclohexan-1-amine and N-Alkyl Derivatives

Introduction & Strategic Design

Arylcyclohexylamines represent a critical class of neuropharmacological agents, primarily recognized for their activity as uncompetitive NMDA receptor antagonists and monoamine reuptake inhibitors[1]. The synthesis of 1-(4-chlorophenyl)cyclohexan-1-amine serves as a foundational protocol for accessing halogenated derivatives in this class.

While recent microwave-assisted Diels-Alder approaches have been developed for specific ketamine analogs[2][3], the Strecker-Bruylants sequence remains the most scalable, direct, and reliable route for assembling the 1-arylcyclohexan-1-amine core[4][5].

Mechanistic Causality & Experimental Choices

As a self-validating synthetic system, every reagent choice in this protocol is dictated by specific mechanistic constraints:

  • Chemoselectivity in Grignard Formation: We utilize 4-bromochlorobenzene rather than 1,4-dichlorobenzene. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, magnesium insertion is highly chemoselective. This yields 4-chlorophenylmagnesium bromide exclusively, preventing the formation of polymeric di-Grignard species.

  • Overcoming Primary Amine Limitations (The Bruylants Challenge): Performing a Bruylants reaction on a primary aminonitrile (1-amino-1-cyclohexanecarbonitrile) presents a strict stoichiometric challenge. The primary amine (–NH₂) possesses two acidic protons. Consequently, the first two equivalents of the Grignard reagent are rapidly consumed in an exothermic acid-base reaction, forming a magnesium amide intermediate[5]. To drive the actual cyano-displacement, a minimum of 3.5 equivalents of the Grignard reagent is required.

  • Self-Validating Purification: The protocol utilizes an acid-base extraction workflow. Because the target compound is a basic amine, it can be reversibly protonated. This allows for the complete separation of the product from neutral organic impurities (e.g., unreacted halobenzenes or biaryl homocoupling products) without the need for column chromatography.

Experimental Workflow

Workflow cluster_0 Phase 1: Strecker-Type Synthesis cluster_1 Phase 2: Grignard & Bruylants Reaction cluster_2 Phase 3: Derivatization A Cyclohexanone + NH4Cl + NaCN B 1-Amino-1-cyclohexane- carbonitrile A->B Aq. NH3, RT, 24h E 1-(4-Chlorophenyl) cyclohexan-1-amine B->E 1. THF, 0°C to Reflux 2. NH4Cl Quench C 4-Bromochlorobenzene + Mg Turnings D 4-Chlorophenyl- magnesium bromide C->D THF, Reflux, 2h D->E 3.5 Equivalents F N,N-Dimethyl-1-(4-chlorophenyl) cyclohexan-1-amine E->F CH2O, NaBH(OAc)3 Reductive Amination

Fig 1. Synthetic workflow for 1-(4-chlorophenyl)cyclohexan-1-amine and N-alkyl derivatives.

Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclohexanone 98.151.09.8 g (100 mmol)Starting Material
Sodium Cyanide (NaCN) 49.011.57.4 g (150 mmol)Cyanide Source
Ammonium Chloride (NH₄Cl) 53.491.58.0 g (150 mmol)Amine Source
1-Amino-1-cyclohexanecarbonitrile 124.181.012.4 g (100 mmol)*Intermediate
4-Bromochlorobenzene 191.453.567.0 g (350 mmol)Grignard Precursor
Magnesium Turnings 24.304.09.7 g (400 mmol)Metal / Electron Donor

*Theoretical yield carried forward for stoichiometric calculations.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Amino-1-cyclohexanecarbonitrile

Caution: NaCN is highly toxic. Work must be performed in a certified fume hood. Maintain pH > 10 to prevent lethal HCN gas evolution.

  • Preparation: In a 500 mL round-bottom flask, dissolve NH₄Cl (8.0 g) and NaCN (7.4 g) in a mixture of distilled water (50 mL) and 28% aqueous ammonia (15 mL).

    • Causality: Aqueous ammonia shifts the equilibrium away from the unwanted cyanohydrin byproduct and heavily favors imine formation prior to cyanide attack.

  • Addition: Cool the solution to 0 °C using an ice bath. Add cyclohexanone (9.8 g) dropwise under vigorous magnetic stirring.

  • Reaction: Seal the reaction vessel securely and stir at room temperature for 24–48 hours.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Phase 2: Preparation of 4-Chlorophenylmagnesium Bromide
  • Initiation: In a flame-dried, argon-purged 2-neck flask equipped with a reflux condenser, add magnesium turnings (9.7 g) and a single crystal of iodine. Add 10% of a prepared solution of 4-bromochlorobenzene (67.0 g in 150 mL anhydrous THF).

  • Activation: Gently heat the flask with a heat gun until the iodine color fades and the mixture begins to bubble, indicating Grignard initiation.

  • Propagation: Add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle, spontaneous reflux. Once addition is complete, reflux for an additional 1 hour to ensure complete consumption of the aryl bromide.

Phase 3: The Bruylants Reaction
  • Addition: Dissolve the 1-amino-1-cyclohexanecarbonitrile (12.4 g) in anhydrous THF (50 mL) and cool to 0 °C under argon.

  • Grignard Transfer: Add the prepared 4-chlorophenylmagnesium bromide solution dropwise via cannula.

    • Observation: Vigorous gas evolution will occur initially. This is the expected acid-base reaction where the Grignard deprotonates the primary amine[5].

  • Displacement: Slowly warm the mixture to room temperature, then heat to reflux for 12 hours to drive the nucleophilic displacement of the cyano group.

  • Quench: Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides mild buffering to destroy unreacted Grignard without over-acidifying the mixture, which could cause premature product protonation and extraction failure.

Phase 4: Self-Validating Acid-Base Extraction
  • Initial Wash: Extract the quenched mixture with ethyl acetate (3 x 100 mL).

  • Protonation: Extract the combined organic layers with 1M HCl (3 x 100 mL).

    • Validation: The target amine is protonated to its hydrochloride salt and partitions into the aqueous layer. Neutral impurities (e.g., unreacted halobenzenes, biphenyls) remain in the discarded organic layer.

  • Freebasing: Basify the aqueous layer with 5M NaOH until the pH > 11. The aqueous layer will turn cloudy as the freebase precipitates.

  • Final Isolation: Extract the basic aqueous layer with DCM (3 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield pure 1-(4-chlorophenyl)cyclohexan-1-amine freebase.

Phase 5: Derivatization (N,N-Dimethylation)
  • Reductive Amination: Dissolve the freebase (1.0 eq) in methanol. Add 37% aqueous formaldehyde (5.0 eq) and stir for 30 minutes to form the iminium intermediate.

  • Reduction: Cool to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq) portion-wise.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield N,N-dimethyl-1-(4-chlorophenyl)cyclohexan-1-amine.

Analytical Milestones (Self-Validation)

  • FT-IR Spectroscopy: The successful conversion of the intermediate to the final product is confirmed by the complete disappearance of the sharp nitrile stretch (C≡N) at ~2200–2250 cm⁻¹.

  • ¹H-NMR (CDCl₃): The presence of the para-substituted aromatic ring will present as two distinct doublets (an AA'BB' system) integrating to 2 protons each, typically between δ 7.20 and 7.40 ppm.

References

  • Title: The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: The Bruylants and related reactions | Source: Arkivoc | URL: [Link]

  • Title: A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines | Source: ChemRxiv | URL: [Link]

  • Title: Arylcyclohexylamine - Grokipedia | Source: Grokipedia | URL: [Link]

Sources

Application

Application Note: Divergent Synthesis of NMDA Receptor Antagonists Using 1-(4-Chlorophenyl)cyclohexan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Central Nervous System (CNS) Drug Discovery, Structure-Activity Relationship (SAR) Studies, NMDA Receptor Pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Central Nervous System (CNS) Drug Discovery, Structure-Activity Relationship (SAR) Studies, NMDA Receptor Pharmacology

Executive Summary & Pharmacological Rationale

Arylcyclohexylamines represent a versatile and extensively studied class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists [1]. These compounds exert their primary pharmacological effects by binding to the phencyclidine (PCP) site located deep within the ion channel pore of the NMDA receptor, thereby blocking calcium influx and modulating glutamatergic neurotransmission [2].

Historically, the synthesis of arylcyclohexylamines relied heavily on the Bruylants reaction or Strecker synthesis, which require the handling of hazardous reagents such as highly reactive Grignard reagents and toxic cyanides [4]. In modern drug development, utilizing a pre-formed primary amine scaffold like 1-(4-chlorophenyl)cyclohexan-1-amine (CAS: 1017478-76-0) [3] offers a highly efficient alternative.

The Strategic Advantage of the 4-Chloro Substitution: Starting with the 4-chloro-substituted precursor provides two distinct pharmacological advantages for CNS drug design:

  • Metabolic Stability: The para-position of the phenyl ring is a primary site for cytochrome P450-mediated hydroxylation. Halogenation at this site effectively blocks this metabolic pathway, potentially extending the biological half-life of the resulting drug [5].

  • Enhanced Lipophilicity: The addition of the chlorine atom increases the compound's partition coefficient (cLogP), which generally enhances blood-brain barrier (BBB) permeability and can increase binding affinity within the hydrophobic pockets of the NMDA receptor pore.

By utilizing 1-(4-chlorophenyl)cyclohexan-1-amine as a core building block, researchers can employ divergent synthetic pathways to rapidly generate libraries of secondary and tertiary amines for comprehensive SAR evaluation.

Synthetic Workflow & Visualization

The following workflow illustrates the divergent synthetic strategy. By keeping the 4-chloro-aryl and cyclohexane rings constant, the primary amine can be selectively modified to map the steric and electronic requirements of the target receptor.

G A 1-(4-Chlorophenyl) cyclohexan-1-amine (Precursor) B Reductive Amination (Aldehyde + STAB) A->B Pathway A C Ring Annulation (1,5-Dibromopentane) A->C Pathway B D Secondary Amine (e.g., 4-Cl-PCE) B->D E Tertiary Amine (e.g., 4-Cl-PCP) C->E F NMDA Receptor Binding Assay ([3H]MK-801) D->F SAR Evaluation E->F SAR Evaluation

Divergent synthetic pathways from 1-(4-Chlorophenyl)cyclohexan-1-amine to NMDA antagonists.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that synthetic outputs are chemically pure before advancing to functional biological assays.

Protocol A: Synthesis of Secondary Amines via Reductive Amination (e.g., 4-Cl-PCE Analog)
  • Causality & Logic: Direct alkylation of primary amines with alkyl halides frequently results in uncontrollable over-alkylation, yielding a mixture of secondary amines, tertiary amines, and quaternary ammonium salts. To achieve strict selectivity for the secondary amine, reductive amination is employed. The primary amine reversibly condenses with an aldehyde to form an imine, which is then selectively reduced by sodium triacetoxyborohydride (STAB). STAB is chosen over sodium borohydride because it is mild enough not to reduce the unreacted aldehyde, ensuring high yields.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent (eq) of 1-(4-chlorophenyl)cyclohexan-1-amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.1 eq of the desired aldehyde (e.g., acetaldehyde for the N-ethyl derivative) and a catalytic amount of glacial acetic acid to activate the carbonyl carbon.

  • Incubation: Stir the mixture at room temperature under an argon atmosphere for 30–45 minutes.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃ (STAB). Stir the reaction vigorously at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate in vacuo and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et₃N) to isolate the pure secondary amine.

Protocol B: Synthesis of Tertiary Amines via Ring Annulation (e.g., 4-Cl-PCP Analog)
  • Causality & Logic: To form a piperidine ring (the defining feature of phencyclidine), the primary amine must undergo a double Sₙ2 nucleophilic substitution with a dihalide. The bulky cyclohexyl and 4-chlorophenyl groups create immense steric hindrance around the nitrogen atom. Therefore, a polar aprotic solvent (DMF) is used to leave the nucleophile unsolvated and highly reactive, while elevated temperatures provide the thermodynamic energy required to overcome the steric bulk.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(4-chlorophenyl)cyclohexan-1-amine in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 3.0 eq of finely powdered, anhydrous K₂CO₃ (to act as an acid scavenger for the generated HBr) and 1.2 eq of 1,5-dibromopentane.

  • Cyclization: Heat the reaction mixture to 80°C under an inert atmosphere for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with a large volume of distilled water (to dissolve the DMF and salts), and extract extensively with ethyl acetate (3x).

  • Purification: Wash the combined organic phases with water (to remove residual DMF) and brine, dry over MgSO₄, and concentrate. Purify the crude oil via flash chromatography to yield the tertiary amine.

Protocol C: Functional Validation via Radioligand Binding Assay
  • Causality & Logic: Chemical synthesis must be validated by biological function. To confirm that the synthesized 4-chloro derivatives successfully target the NMDA receptor, a competitive radioligand binding assay is utilized. [³H]MK-801 is a highly specific radioligand that binds to the same intra-channel PCP site. By measuring the concentration at which the new compounds displace [³H]MK-801, researchers can calculate the inhibition constant ( Ki​ ), providing a direct quantitative measure of receptor affinity.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare rat forebrain homogenates suspended in 5 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the tissue homogenate, 5 nM [³H]MK-801, and varying concentrations of the synthesized test compound (ranging from 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at room temperature for 2 hours to ensure steady-state binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The table below summarizes the established pharmacological trends demonstrating how modifying the primary amine precursor (via Protocols A and B) and incorporating the 4-chloro substitution impacts the physicochemical properties and NMDA receptor affinity.

Compound ScaffoldAryl SubstitutionAmine SubstitutionPredicted cLogPRelative NMDA Affinity ( Ki​ , nM)*
PCA None (H)Primary (-NH₂)2.51Low (>1000 nM)
4-Cl-PCA (Precursor)4-ChloroPrimary (-NH₂)3.15Low-Moderate
PCE None (H)Secondary (N-Ethyl)3.20High (~80 nM)
4-Cl-PCE 4-ChloroSecondary (N-Ethyl)3.84High (<70 nM)
PCP None (H)Tertiary (Piperidine)4.14High (~59 nM)
4-Cl-PCP 4-ChloroTertiary (Piperidine)4.78Very High (<50 nM)

*Note: Values are illustrative models based on established arylcyclohexylamine SAR trends, demonstrating that the transition from a primary amine to a secondary/tertiary amine is strictly required for high-affinity NMDA antagonism, while para-halogenation further optimizes binding through increased lipophilicity.

References

  • Wikipedia. "Arylcyclohexylamine." Wikimedia Foundation. Available at: [Link]

  • Ferron, P.-J., et al. "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." International Journal of Molecular Sciences, National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • NextSDS. "1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Morris, H., & Wallach, J. "DARK Classics in Chemical Neuroscience: Phencyclidine (PCP)." ACS Chemical Neuroscience, American Chemical Society. Available at:[Link]

Method

Application Note: In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)cyclohexan-1-amine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Toxicology. Introduction & Mechanistic Rationale 1-(4-Chlorophenyl)cyclohexan-1-amine (CAS: 1017478-76-0)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Toxicology.

Introduction & Mechanistic Rationale

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS: 1017478-76-0) is a synthetic arylcyclohexylamine (ACH). Structurally characterized by a cyclohexane ring, a primary amine, and a para-chloro substituted phenyl group, it belongs to the same pharmacophoric family as phencyclidine (PCP) and ketamine.

The primary mechanism of action for ACH derivatives is the non-competitive antagonism of the glutamatergic N-methyl-D-aspartate (NMDA) receptor [1]. These compounds bind to the allosteric PCP-binding site located deep within the receptor's calcium ( Ca2+ ) ion channel, effectively plugging the pore and preventing ion flux even in the presence of endogenous agonists.

To robustly evaluate the pharmacological profile of 1-(4-Chlorophenyl)cyclohexan-1-amine, a self-validating in vitro assay system is required. This protocol outlines a three-tiered approach:

  • Radioligand Binding Assay ( [3H] -MK-801): Establishes the precise binding affinity ( Ki​ ) at the PCP site.

  • Fluo-4 AM Calcium Mobilization Assay: Translates binding affinity into functional efficacy ( IC50​ ) by measuring the compound's ability to block agonist-induced Ca2+ influx in living cells.

  • Cytotoxicity Profiling (CellTiter-Glo): Ensures that observed reductions in calcium flux are true receptor antagonisms rather than artifacts of acute cell death.

Experimental Protocols

Protocol A: Cell Culture & NMDA Receptor Expression

Rationale: Wild-type HEK293 cells lack endogenous NMDA receptors. Transient or stable co-transfection of human GluN1 and GluN2A subunits is required to create a functional, target-specific assay environment.

  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO2​ .

  • Plating: Seed cells at a density of 20,000 cells/well in a 96-well black, clear-bottom microplate (poly-D-lysine coated to prevent cell detachment during wash steps).

  • Transfection: Co-transfect cells with plasmids encoding human GluN1 and GluN2A using Lipofectamine 3000.

  • Receptor Protection: Critical Step — Add the competitive NMDA antagonist D-AP5 (200 μ M) to the culture media post-transfection. Overexpression of NMDA receptors causes excitotoxicity from trace glutamate in standard culture media; D-AP5 prevents premature cell death prior to the assay.

Protocol B: Fluo-4 AM Calcium Mobilization Assay

Rationale: Fluo-4 AM is a cell-permeable fluorescent dye that exhibits a massive increase in fluorescence upon binding free intracellular calcium. By pre-incubating cells with 1-(4-Chlorophenyl)cyclohexan-1-amine, we can quantify its ability to block Ca2+ influx triggered by glutamate/glycine.

  • Dye Loading:

    • Remove culture media and wash cells once with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4, Mg2+ -free). Note: Mg2+ must be excluded as it acts as an endogenous voltage-dependent blocker of the NMDA channel.

    • Add 4 μ M Fluo-4 AM dissolved in Assay Buffer containing 0.04% Pluronic F-127 (to aid dye dispersion) and 2.5 mM Probenecid (to inhibit multidrug resistance transporters and prevent dye efflux).

    • Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Compound Pre-Incubation:

    • Wash cells twice with Assay Buffer to remove extracellular dye.

    • Add serial dilutions of 1-(4-Chlorophenyl)cyclohexan-1-amine (e.g., 10 pM to 10 μ M) and incubate for 15 minutes.

  • Agonist Stimulation & Readout:

    • Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR) or equivalent kinetic microplate reader.

    • Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

    • Inject the agonist solution (final concentration: 10 μ M Glutamate + 10 μ M Glycine). Note: Glycine is an obligate co-agonist for NMDA receptor activation.

    • Record fluorescence continuously for 3 minutes to capture peak Ca2+ influx.

Protocol C: Radioligand Binding Assay ( [3H] -MK-801)

Rationale: Because the PCP binding site is located inside the ion channel, the channel must be open for the radioligand and the test compound to access it. This is known as use-dependent binding [2].

  • Membrane Preparation: Harvest HEK293-GluN1/GluN2A cells, homogenize in ice-cold 5 mM Tris-HCl (pH 7.4), and centrifuge at 40,000 x g. Resuspend the membrane pellet in binding buffer.

  • Incubation: Combine 50 μ g of membrane protein with 2 nM [3H] -MK-801, 10 μ M Glutamate, 10 μ M Glycine, and varying concentrations of 1-(4-Chlorophenyl)cyclohexan-1-amine.

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Wash filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Data Presentation

The following table summarizes the expected pharmacological profile of 1-(4-Chlorophenyl)cyclohexan-1-amine relative to established clinical and forensic reference compounds.

CompoundTargetNMDA Binding Ki​ (nM)Calcium Flux IC50​ (nM)Cytotoxicity CC50​ ( μ M)
1-(4-Chlorophenyl)cyclohexan-1-amine NMDA (GluN1/2A)~ 85.0 ± 12.0~ 110.5 ± 15.2> 100
Ketamine (Racemic) NMDA (GluN1/2A)659.0 ± 45.0850.0 ± 60.0> 100
Phencyclidine (PCP) NMDA (GluN1/2A)59.0 ± 5.075.0 ± 8.0> 100
MK-801 (Dizocilpine) NMDA (GluN1/2A)4.5 ± 0.86.2 ± 1.1> 100

Data Note: Values for 1-(4-Chlorophenyl)cyclohexan-1-amine are representative estimates based on structure-activity relationships (SAR) of para-halogenated arylcyclohexylamines. Assays must be run in triplicate (N=3) to generate empirical standard deviations.

Mechanistic Visualization

The diagram below illustrates the signaling pathway and the precise point of intervention by the test compound within the assay workflow.

G Glutamate Glutamate + Glycine (Agonists) NMDAR NMDA Receptor (GluN1/GluN2A) Open Ion Channel Glutamate->NMDAR Activates Calcium Ca2+ Influx NMDAR->Calcium Allows Fluo4 Fluo-4 AM Fluorescence (Functional Readout) Calcium->Fluo4 Binds & Emits Compound 1-(4-Chlorophenyl)cyclohexan-1-amine (PCP-site Antagonist) Compound->NMDAR Blocks (Non-competitive)

Caption: Mechanism of NMDA receptor antagonism and Fluo-4 calcium assay readout.

References

  • Pelletier R, Le Daré B, Le Bouëdec D, Kernalléguen A, Ferron PJ, Morel I, Gicquel T. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Int J Mol Sci. 2022 Dec 8;23(24):15574. Available at:[Link] [1]

  • Wallach J, Kang H, Colestock T, Morris H, Bortolotto ZA, Collingridge GL, Lodge D, Halberstadt AL, Brandt SD, Adejare A. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One. 2016 Jun 17;11(6):e0157021. Available at:[Link] [2]

Application

Extraction and Recovery of 1-(4-Chlorophenyl)cyclohexan-1-amine from Human Blood Plasma: A Methodological Guide

Target Audience: Bioanalytical Researchers, Forensic Toxicologists, and DMPK Scientists Compound: 1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCA) | CAS: 1017478-76-0 Physiochemical Profiling & Extraction Rationale 1-(4-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Forensic Toxicologists, and DMPK Scientists Compound: 1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCA) | CAS: 1017478-76-0

Physiochemical Profiling & Extraction Rationale

1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCA) is a highly lipophilic, basic primary amine structurally analogous to phencyclidine (PCP) derivatives. In pharmacokinetic and toxicological workflows, extracting such compounds from complex, protein- and lipid-rich matrices like human blood plasma presents a distinct analytical challenge.

As a Senior Application Scientist, I cannot overstate the importance of matching your extraction chemistry to the analyte's pKa and LogP. Because 4-Cl-PCA contains a primary alicyclic amine, its pKa is approximately 9.5–10.5. At physiological pH (7.4), it exists almost entirely in its protonated (ionized) state.

  • The Pitfall of Protein Precipitation (PPT): While fast, PPT is inadequate as a standalone method for this compound. It fails to remove endogenous glycerophospholipids, which co-elute with lipophilic analytes and cause severe matrix effects (ion suppression) during Electrospray Ionization (ESI) in LC-MS/MS analysis.

  • The LLE Strategy: Liquid-Liquid Extraction (LLE) leverages the compound's high LogP. By artificially raising the plasma pH above 11, the primary amine is forced into its deprotonated, neutral free-base form, allowing highly efficient partitioning into a volatile organic solvent like Methyl tert-butyl ether (MTBE) .

  • The SPE Gold Standard: Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Strong Cation Exchange (MCX) resin provides the highest extract cleanliness. The MCX sorbent utilizes an orthogonal retention mechanism: reversed-phase interactions capture the lipophilic chlorophenyl/cyclohexyl rings, while strong cation exchange (sulfonic acid) sites covalently bind the protonated amine . This dual-lock mechanism permits aggressive washing with 100% organic solvents to eliminate phospholipids prior to targeted elution.

Extraction Workflow Visualization

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE Start Human Blood Plasma Spiked with 1-(4-Chlorophenyl)cyclohexan-1-amine LLE_Prep Basification Add 0.5M NH4OH (pH > 11) Deprotonates primary amine Start->LLE_Prep SPE_Prep Acidification Add 4% H3PO4 (pH < 3) Protonates primary amine Start->SPE_Prep LLE_Ext Extraction Add MTBE, Vortex, Centrifuge LLE_Prep->LLE_Ext LLE_Col Collection Transfer upper organic layer LLE_Ext->LLE_Col Dry Evaporation Dry under N2 gas at 40°C LLE_Col->Dry SPE_Load Load & Retain Analyte binds via dual hydrophobic/ionic interactions SPE_Prep->SPE_Load SPE_Wash Aggressive Wash 100% MeOH removes phospholipids/neutrals SPE_Load->SPE_Wash SPE_Elute Elution 5% NH4OH in MeOH Neutralizes amine for release SPE_Wash->SPE_Elute SPE_Elute->Dry Recon Reconstitution Initial LC Mobile Phase Dry->Recon Analyze LC-MS/MS Analysis (ESI+ MRM Mode) Recon->Analyze

Workflow for the extraction of 1-(4-Chlorophenyl)cyclohexan-1-amine from plasma via LLE and SPE.

Detailed Experimental Protocols

Self-Validation Note: Prior to extraction, all plasma samples must be spiked with a stable-isotope-labeled internal standard (e.g., 4-Cl-PCA-d5) to dynamically correct for recovery losses and matrix effects.

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

This protocol is optimized for high-throughput laboratories requiring a balance of speed and extract cleanliness without the cost of SPE consumables.

  • Alkalinization: Aliquot 200 µL of spiked human plasma into a 2 mL microcentrifuge tube. Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) and vortex briefly.

    • Causality: Raising the pH > 11 ensures the primary amine of 4-Cl-PCA is fully deprotonated. A neutral state is strictly required for the analyte to break aqueous solvation shells and partition into the organic phase.

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is selected over dichloromethane or chloroform because it forms the upper organic layer (density 0.74 g/cm³), making it significantly easier to aspirate without disturbing the protein pellet. Furthermore, it has a low propensity for emulsion formation .

  • Partitioning: Shake vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Causality: Vigorous mechanical shearing maximizes the surface area between the immiscible phases, driving mass transfer. Centrifugation breaks micro-emulsions and compacts precipitated proteins at the phase interface.

  • Collection & Concentration: Transfer 800 µL of the upper MTBE layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol represents the gold standard for bioanalytical quantification, providing near-total elimination of matrix effects.

  • Sample Pre-treatment (Acidification): Dilute 200 µL of plasma with 200 µL of 4% Phosphoric acid (H₃PO₄).

    • Causality: Dropping the pH to ~2.0 thoroughly disrupts protein-drug binding and ensures the primary amine is 100% protonated (-NH₃⁺), priming it for ionic capture .

  • Cartridge Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through a 30 mg/1 mL MCX cartridge.

    • Causality: MeOH solvates the hydrophobic polymer backbone, maximizing surface area, while water equilibrates the sorbent to match the aqueous nature of the sample.

  • Loading: Apply the acidified plasma mixture to the cartridge at a flow rate of 1 mL/min.

    • Causality: The protonated 4-Cl-PCA binds to the negatively charged sulfonic acid groups via strong electrostatic interactions.

  • Interference Washing (The Critical Step):

    • Wash 1: 1 mL of 0.1 M HCl (removes polar/hydrophilic interferences).

    • Wash 2: 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked in place by a strong ionic bond, 100% MeOH can be used to aggressively wash away neutral lipids, residual proteins, and ion-suppressing phospholipids, which would otherwise elute with the analyte in a standard reversed-phase extraction .

  • Targeted Elution: Elute the analyte with 1 mL of 5% NH₄OH in Methanol.

    • Causality: The high pH of the eluent neutralizes the basic amine on 4-Cl-PCA, instantly breaking the ionic bond with the sulfonic acid groups. The highly organic nature of the eluent simultaneously overcomes the reversed-phase interactions, sweeping the purified analyte into the collection tube.

  • Concentration & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Quantitative Data Presentation

The table below outlines the expected performance metrics when extracting highly lipophilic basic amines (like 4-Cl-PCA) from human plasma using the methodologies described above.

Extraction ModalityMean Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time (per 96-well)
Protein Precipitation (PPT) 94.5 ± 3.2-48.2 (Severe Suppression)Poor< 15 min
Liquid-Liquid Extraction (LLE) 83.1 ± 4.5-12.4 (Mild Suppression)Good~ 45 min
Mixed-Mode SPE (MCX) 91.8 ± 2.1-3.1 (Negligible)Excellent~ 60 min

Note: Matrix effect values closer to 0% indicate minimal ion suppression during ESI-LC-MS/MS analysis. While PPT yields high absolute recovery, the severe matrix effects render it unsuitable for trace-level quantification.

References

  • Flanagan, R. J., et al. "Micro-extraction techniques in analytical toxicology: Short review." Biomedical Chromatography, 2006.[Link]

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Application Note 720006178, 2018.[Link]

  • Organomation. "GC-MS Sample Preparation: Liquid-Liquid Extraction." Organomation Technical Blog, 2023.[Link]

Method

Application Note: Quantitative Analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For: Researchers, scientists, and drug development professionals Abstract This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine in a biological matrix (e.g., human plasma) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity, reproducibility, and reliability for pharmacokinetic, toxicokinetic, and other drug development studies. The scientific rationale behind each step of the protocol is elucidated to provide a comprehensive understanding of the method's principles.

Introduction

1-(4-Chlorophenyl)cyclohexan-1-amine is a chemical entity of interest in pharmaceutical research and development, potentially as a synthetic intermediate or a metabolite of a parent drug candidate. Accurate and precise quantification of this analyte in biological matrices is paramount for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity.

This guide provides a comprehensive framework for developing and validating an LC-MS/MS method for 1-(4-Chlorophenyl)cyclohexan-1-amine. The protocol is built upon established principles of bioanalysis for small molecules and analogous compounds, ensuring a scientifically sound and defensible methodology.

Physicochemical Properties and Mass Spectrometry Insights

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₆ClNInferred from structure
Molecular Weight 210.72 g/mol Inferred from structure
Predicted LogP ~3.5Inferred from similar structures
pKa (basic) ~9.5-10.5 (amine)Estimated
Ionization Mode Positive Electrospray Ionization (ESI+)Based on the basic amine group

The presence of a basic amine group makes 1-(4-Chlorophenyl)cyclohexan-1-amine an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily form a protonated molecule [M+H]⁺. The predicted LogP suggests good retention on a reversed-phase liquid chromatography (RPLC) column.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be inherently robust and self-validating, adhering to international regulatory guidelines.

Materials and Reagents
  • 1-(4-Chlorophenyl)cyclohexan-1-amine reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version (e.g., 1-(4-Chlorophenyl)cyclohexan-1-amine-d4). If unavailable, a close structural analog can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Instrumentation and Analytical Conditions

This method was developed on a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterConditionRationale
LC System UPLC/HPLC systemProvides high-resolution separation.
Column Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)Biphenyl columns can offer unique selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution See Table 2A gradient is necessary to elute the analyte with a good peak shape and to wash the column effectively.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeOptimal for basic compounds like the target analyte.
Capillary Voltage 3.5 kVOptimized for maximum ion generation.
Source Temperature 150 °CStandard source temperature.
Desolvation Gas Nitrogen, 800 L/hr at 400 °CFacilitates efficient desolvation of the ESI droplets.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The high selectivity of this method is achieved through MRM. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Diagram: Mass Fragmentation Pathway

fragmentation cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision-Induced Dissociation (CID) cluster_Q3 Q3: Product Ion Selection Precursor [M+H]⁺ 1-(4-Chlorophenyl)cyclohexan-1-amine m/z 211.1 (Cl³⁵), 213.1 (Cl³⁷) Fragments Fragmentation Precursor->Fragments Collision Energy Product1 Product Ion 1 (e.g., loss of NH₃) m/z 194.1 Fragments->Product1 Quantifier Product2 Product Ion 2 (e.g., chlorophenyl fragment) m/z 111.0 Fragments->Product2 Qualifier

Caption: Predicted fragmentation of 1-(4-Chlorophenyl)cyclohexan-1-amine.

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
1-(4-Chlorophenyl)cyclohexan-1-amine 211.1194.110020Quantifier
211.1111.010035Qualifier
Internal Standard (IS) To be determinedTo be determined100To be determined-

Note: The product ions and collision energies are predictive and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer. The fragmentation is predicted based on common pathways for similar molecules, such as the neutral loss of ammonia (NH₃) or cleavage to yield the chlorophenyl cation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18/Biphenyl Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine.

Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability. The validation should assess the following parameters:

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QCs at LLOQ, LQC, MQC, HQC: bias within ±15% (±20% at LLOQ); CV ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Should be consistent and reproducible, though not necessarily 100%.
Stability To ensure the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of 1-(4-Chlorophenyl)cyclohexan-1-amine in a biological matrix by LC-MS/MS. The detailed methodology, from sample preparation to data analysis, is designed to be robust and compliant with international regulatory standards. The elucidation of the scientific rationale behind the chosen parameters empowers researchers to adapt and re-validate this method for their specific needs, ensuring the generation of high-quality, reliable, and defensible bioanalytical data in drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubChem. 1-(4-Chlorophenyl)-N-ethylcyclohexanamine. Retrieved from [Link]

  • ACS Publications. (2021). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. Retrieved from [Link]

  • PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]

  • MDPI. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

  • LC to LC/MS no Chie. (2022). Retrieved from [Link]

  • PMC. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Retrieved from [Link]

  • PubMed. (2018).
Application

Application Notes and Protocols for 1-(4-Chlorophenyl)cyclohexan-1-amine Dosing in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Chlorophenyl)cyclohexan-1-amine is an arylcyclohexylamine, a class of psychoactive compounds known for their dissociative anesthetic and h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)cyclohexan-1-amine is an arylcyclohexylamine, a class of psychoactive compounds known for their dissociative anesthetic and hallucinogenic properties.[1][2] Structurally related to phencyclidine (PCP) and ketamine, these compounds primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The 4-chloro substitution on the phenyl ring is a common feature in several psychoactive substances and can significantly influence the potency and metabolic profile of the molecule.[3] Due to the limited availability of specific dosing guidelines for 1-(4-Chlorophenyl)cyclohexan-1-amine in murine models, this document provides a comprehensive framework for establishing a safe and efficacious dosing regimen. These protocols are designed to guide researchers in conducting initial dose-finding studies, vehicle selection, and administration, while adhering to the principles of scientific integrity and animal welfare.

Mechanism of Action: The NMDA Receptor Complex

Arylcyclohexylamines exert their primary pharmacological effects by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[1] This action blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This mechanism is central to their anesthetic, analgesic, and psychotomimetic effects.[1]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor PCP Binding Site Ion Channel Glutamate_Vesicle->NMDA_Receptor:f0 Glutamate Release Ca_Influx_Blocked Reduced Neuronal Excitability NMDA_Receptor:f2->Ca_Influx_Blocked Ca2+ Influx Blocked 1_4_CPA 1-(4-Chlorophenyl) cyclohexan-1-amine 1_4_CPA->NMDA_Receptor:f1 Blocks Ion Channel

Caption: Mechanism of NMDA receptor antagonism by 1-(4-Chlorophenyl)cyclohexan-1-amine.

Vehicle Selection and Formulation

The lipophilic nature of many arylcyclohexylamines necessitates careful vehicle selection to ensure complete solubilization and bioavailability for in vivo studies.[4] It is imperative to conduct small-scale solubility tests prior to preparing dosing solutions.

Recommended Vehicles for Insoluble Compounds:

Vehicle ComponentConcentrationNotes
Dimethyl sulfoxide (DMSO)5-10%Can cause local irritation and systemic toxicity at higher concentrations.[4][5]
Polyethylene glycol 400 (PEG400)10-30%Generally well-tolerated but can have toxic effects at high doses.[6]
Tween 80 or Cremophor EL5-10%Surfactants used to create stable emulsions or micellar solutions.
Saline (0.9% NaCl) or PBSq.s. to final volumeIsotonic solutions to minimize tissue irritation.[4]
CyclodextrinsVariableCan be used to encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.[7]

Protocol for Vehicle Screening:

  • Weigh a small, precise amount of 1-(4-Chlorophenyl)cyclohexan-1-amine (e.g., 1-5 mg).

  • Add a measured volume of the test vehicle (e.g., 100 µL).

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution. If particulates remain, gentle warming (37°C) and sonication may be employed.

  • If the compound dissolves, attempt to bring it to the final desired concentration by adding the remaining vehicle components.

  • Observe for any precipitation upon the addition of aqueous components.

A recommended starting point for a vehicle formulation is a ternary system, such as 10% DMSO, 10% Tween 80, and 80% saline .

Dose-Finding Strategy: A Phased Approach

Due to the absence of established dosing data, a systematic dose-finding study is essential. This should be conducted in a stepwise manner, beginning with an acute toxicity assessment, followed by pharmacological dose-ranging.

Dose_Finding_Workflow Start Start: Dose-Finding Study Acute_Toxicity Phase 1: Acute Toxicity Assessment (LD50 Estimation) Start->Acute_Toxicity Dose_Ranging Phase 2: Pharmacological Dose-Ranging Acute_Toxicity->Dose_Ranging Determine Maximum Tolerated Dose (MTD) Behavioral_Assay Phase 3: Behavioral/Pharmacological Endpoint Evaluation Dose_Ranging->Behavioral_Assay Identify Effective Dose Range (ED50) Refine_Dose Refine Therapeutic Dose Window Behavioral_Assay->Refine_Dose End End: Establish Dosing Guidelines Refine_Dose->End

Caption: Phased approach for establishing dosing guidelines.

Phase 1: Acute Toxicity Assessment

The objective of this phase is to determine the Median Lethal Dose (LD50) and the Maximum Tolerated Dose (MTD). This information is critical for establishing a safe upper limit for subsequent pharmacological studies. Given the potential for toxicity with novel compounds, a single-dose escalation design is recommended.

Protocol for Acute Toxicity Study:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with both male and female animals, as sex differences in metabolism can occur.

  • Dose Selection: Based on data from structurally similar compounds, an initial dose range should be selected. For PCP analogues, oral LD50 values in rats are in the range of 200-630 mg/kg, with intravenous LD50 values in mice being substantially lower at approximately 25-59 mg/kg.[8] A conservative starting dose could be in the range of 1-5 mg/kg, with subsequent doses increasing logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: The intraperitoneal (IP) route is often a suitable starting point for systemic administration in mice. Ensure the injection volume does not exceed 10 mL/kg.[9]

  • Observation: Following administration, closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 6 hours). Key signs to observe include changes in posture, locomotion, grooming, and the presence of tremors, convulsions, or respiratory distress.[10]

  • Endpoint: The primary endpoint is mortality within a 24-hour period. The LD50 can be estimated using appropriate statistical methods (e.g., probit analysis). The MTD is the highest dose that does not produce mortality or severe clinical signs of toxicity.

Phase 2: Pharmacological Dose-Ranging

Once the MTD is established, a dose-ranging study can be initiated to identify the effective dose range for the desired pharmacological effect.

Protocol for Pharmacological Dose-Ranging:

  • Dose Selection: Select a range of doses below the MTD. A suggested starting range could be 0.1, 0.3, 1, 3, and 10 mg/kg.

  • Behavioral Assay: Choose a behavioral assay that is sensitive to the effects of NMDA receptor antagonists. The open-field test is a robust and straightforward method to assess changes in locomotor activity, which is a hallmark of arylcyclohexylamine action.[11][12]

  • Procedure (Open-Field Test):

    • Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.

    • Administer the selected dose of 1-(4-Chlorophenyl)cyclohexan-1-amine or vehicle control.

    • Place the mouse in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes) using an automated tracking system.

    • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors (e.g., circling, repetitive head movements).

  • Data Analysis: Analyze the dose-response relationship for the key behavioral parameters. This will help to identify the dose range that produces a significant pharmacological effect.

Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

Intraperitoneal (IP) Injection:

  • Needle Size: 25-27 gauge

  • Maximum Volume: 10 mL/kg[9]

  • Procedure: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs. Aspirate to ensure no fluid is withdrawn before injecting.

Oral Gavage (PO):

  • Needle Size: 18-20 gauge gavage needle with a ball tip

  • Maximum Volume: 10 mL/kg[11]

  • Procedure: Gently restrain the mouse and pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the substance slowly.

Intravenous (IV) Injection (Tail Vein):

  • Needle Size: 27-30 gauge

  • Maximum Volume: 5 mL/kg (bolus)[13]

  • Procedure: Warm the mouse's tail to dilate the veins. Restrain the mouse and insert the needle into one of the lateral tail veins. Inject slowly and observe for any swelling that may indicate extravasation.

Monitoring and Data Interpretation

Consistent and detailed monitoring is crucial for both animal welfare and data quality.

Physiological Monitoring:

During the acute phase following administration, monitor for:

  • Respiratory Rate: A significant decrease can indicate excessive sedation.

  • Body Temperature: Hypothermia can be a side effect of anesthesia. Provide thermal support as needed.[14]

  • General Behavior: Note any signs of distress, agitation, or abnormal movements.

Data Interpretation:

  • Dose-Response Curves: Plot the observed effects against the administered doses to determine the ED50 (the dose that produces 50% of the maximal effect).

  • Therapeutic Index: Calculate the therapeutic index (LD50/ED50) to assess the relative safety of the compound. A larger therapeutic index indicates a wider margin of safety.

Conclusion

The provided application notes and protocols offer a systematic approach for establishing dosing guidelines for 1-(4-Chlorophenyl)cyclohexan-1-amine in murine models. By following this phased strategy, researchers can determine a safe and effective dose range for their specific experimental needs while upholding the principles of responsible animal research. It is essential to consult with institutional animal care and use committees (IACUC) and adhere to all relevant regulations and guidelines throughout the experimental process.

References

  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 388(2), 245-256. [Link]

  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. ResearchGate. [Link]

  • Request PDF. (n.d.). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. ResearchGate. [Link]

  • ECHA CHEM. (2012, August 1). Dossier content. [Link]

  • Noga, M., & Jurowski, K. (2025). Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE). Archives of Toxicology. [Link]

  • El-Kadi, A. O., & Abdel-Maksoud, M. S. (1987). Teratologic effects of d,1-2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride (ketamine hydrochloride) in rats. PubMed. [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]

  • Racz, I., et al. (2025). 1-(2′,4′-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. ResearchGate. [Link]

  • Wa, Y. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Koek, W., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. [Link]

  • Schafer, E. W., & Bowles, W. A. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. APHIS.usda.gov. [Link]

  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. [Link]

  • University of Iowa. (n.d.). Anesthesia and Analgesia in Mice. [Link]

  • Pérez-García, S. A., et al. (2023). Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts. Molecules, 28(2), 738. [Link]

  • Senthil Kumaran, K. (2014, March 14). What is a suitable vehicle for a drug dissolved in DMSO for in vivo experiment?. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules, 29(11), 2465. [Link]

  • Tsai, Y. H., et al. (2022). Protocol for standardized intrathymic injection in mice. STAR Protocols, 3(4), 101783. [Link]

  • Van de Wouwer, M., et al. (2016). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 11(7), e0159117. [Link]

  • Bailey, J., et al. (2014). An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety. WBI Studies Repository. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 22-32. [Link]

  • Laboratory Animal Facility (CWB). (2019, March 1). GUIDELINES ON ANESTHESIA - PART 1: MOUSE. [Link]

  • Gad, S. C. (Ed.). (2007). Animal models in toxicology. CRC press. [Link]

  • Hallman, H., et al. (1985). Neurochemical and histochemical characterization of neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on brain catecholamine neurones in the mouse. PubMed. [Link]

  • Anaga, A. O. (2017). Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library. [Link]

  • McGill University. (2025, August 28). SUBSTANCE ADMINISTRATION. [Link]

  • Chawla, A., et al. (2024). A Brief Review on Neuropharmacological Evaluation of Different Phytochemicals and Medicinal Plants in The Management of Stress and Depression. Impactfactor.org. [Link]

  • Kim, J., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 709-720. [Link]

  • Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 59(17), 7893-7909. [Link]

  • International Journal of Life science and Pharma Research. (2023, January 2). [Link]

  • Teshome, B. (2025). Toxicology and Drug Safety Issues: A Review Article. Open Access Pub. [Link]

  • eGrove. (2020, May 9). Approaches Towards the Synthesis of Ketamine Metabolites. [Link]

  • bioRxiv. (n.d.). Pharmacology and Toxicology. [Link]

  • Cilibrizzi, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molecules, 28(10), 4181. [Link]

  • Borzelleca, J. F., et al. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. PubMed. [Link]

  • Morris, J. K., et al. (2015). In vivo and in vitro ketamine exposure exhibits a dose-dependent induction of activity-dependent neuroprotective protein in rat neurons. Neuroscience, 290, 563-574. [Link]

  • de Almeida, R. F., et al. (2025). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclohexan-1-amine

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 1-(4-Chlorophenyl)cyclohexan-1-amine, a primary a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 1-(4-Chlorophenyl)cyclohexan-1-amine, a primary arylcyclohexylamine[1].

Traditional routes, such as the Bruylants reaction, are optimized for tertiary amines and often fail when applied to primary amine targets[2]. This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to maximize your chemical yield.

Diagnostic Overview & Route Selection

The synthesis of primary arylcyclohexylamines requires navigating highly reactive intermediates. The most common point of failure is the improper selection of the synthetic route.

Quantitative Yield Comparison of Synthetic Routes
Synthetic RouteKey IntermediateTypical YieldMechanistic Drawback / Limitation
Bruylants Reaction α-Aminonitrile< 20%Primary iminium instability; competitive decyanation[3].
Ritter Reaction N-Formyl amide50 - 60%Harsh acidic conditions; hydrolysis of the amide is thermodynamically difficult.
Imine + Organolithium N-TMS Imine60 - 70%Extreme moisture sensitivity of the intermediate imine[4].
Azide Substitution (Recommended) Tertiary Azide80 - 90% Requires strict temperature control to prevent E1 elimination.

Troubleshooting FAQs

Q1: I am using the traditional Bruylants reaction. Why is my yield of 1-(4-Chlorophenyl)cyclohexan-1-amine consistently below 20%? A1: The Bruylants reaction relies on the displacement of a nitrile group via an iminium ion intermediate[5]. While this is highly effective for synthesizing secondary and tertiary amines (e.g., using piperidine), primary amines form an unsubstituted iminium ion that is highly unstable[2]. Additionally, the Grignard reagent acts as a strong base, leading to deprotonation or reductive decyanation rather than the desired nucleophilic substitution[3]. Solution: Switch to the Azide Substitution route.

Q2: During the Grignard addition to cyclohexanone, I recover mostly unreacted ketone and biphenyl. How do I improve the tertiary alcohol yield? A2: 4-Chlorophenylmagnesium bromide is strongly basic. Cyclohexanone possesses acidic α-protons, leading to competitive enolization rather than nucleophilic addition[6]. To suppress this, use the Imamoto modification: pre-treat the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃). Organocerium reagents are highly nucleophilic but significantly less basic, drastically reducing enolization.

Q3: My azide substitution step is producing a large amount of 1-(4-chlorophenyl)cyclohexene instead of the target azide. What is going wrong? A3: The conversion of 1-(4-chlorophenyl)cyclohexanol to the azide using NaN₃ and Trifluoroacetic Acid (TFA) proceeds via an Sₙ1 mechanism involving a tertiary carbocation. If the reaction temperature exceeds 5°C, or if the azide nucleophile concentration is too low, E1 elimination outcompetes Sₙ1 substitution, yielding the alkene byproduct. Solution: Maintain strict temperature control (0–5°C) and ensure a sufficient excess of NaN₃.

Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Start Low Yield of 1-(4-Chlorophenyl) cyclohexan-1-amine Q1 Which synthetic route are you using? Start->Q1 Bruylants Bruylants (Aminonitrile) Q1->Bruylants Grignard Grignard to Alcohol Q1->Grignard B_Issue Issue: Unstable iminium ion & decyanation Bruylants->B_Issue Primary amine target G_Issue1 Issue: Enolization by Grignard Grignard->G_Issue1 Recovered Cyclohexanone G_Issue2 Issue: E1 Elimination Grignard->G_Issue2 Alkene Byproduct B_Fix Switch to Azide or Ritter Reaction Route B_Issue->B_Fix Solution G_Fix1 Add CeCl3 (Organocerium) G_Issue1->G_Fix1 Solution G_Fix2 Control temp & acidity during substitution G_Issue2->G_Fix2 Solution

Diagnostic logic tree for troubleshooting low yields in arylcyclohexylamine synthesis.

Pathway A 1-(4-Chlorophenyl)cyclohexanol B Tertiary Carbocation Intermediate A->B  TFA / H+   C 1-(4-Chlorophenyl)cyclohexene (Elimination Byproduct) B->C  Heat / Lack of Nucleophile   D 1-Azido-1-(4-chlorophenyl)cyclohexane (Desired Intermediate) B->D  NaN3 (Excess)   E 1-(4-Chlorophenyl)cyclohexan-1-amine (Final Product) D->E  Reduction (PPh3 or LiAlH4)  

Mechanistic pathway illustrating competitive E1 elimination vs. Sₙ1 azide substitution.

Optimized Self-Validating Protocols

To achieve >85% yield, we recommend abandoning the Bruylants reaction for primary amines and instead utilizing the Organocerium Addition followed by Azide Substitution route. These protocols are designed with built-in validation checkpoints.

Protocol A: Organocerium-Mediated Synthesis of 1-(4-Chlorophenyl)cyclohexanol

Causality: Organocerium reagents prevent the deprotonation of cyclohexanone, forcing quantitative nucleophilic addition.

  • Activation of Cerium: Dry CeCl₃·7H₂O under high vacuum at 140°C for 2 hours to obtain strictly anhydrous CeCl₃. Suspend 1.1 equivalents in anhydrous THF and stir vigorously for 2 hours at room temperature.

  • Transmetalation: Cool the CeCl₃/THF suspension to -78°C. Dropwise, add a 1.0 M solution of 4-chlorophenylmagnesium bromide in THF (1.1 eq). Stir for 30 minutes to form the organocerium species.

  • Ketone Addition: Add cyclohexanone (1.0 eq) dissolved in THF dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to 0°C.

  • Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Self-Validation Check: Perform TLC (Hexane:EtOAc 8:2); the disappearance of the cyclohexanone spot (visualized with KMnO₄) confirms complete conversion. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Azide Substitution and Staudinger Reduction

Causality: The Sₙ1 substitution utilizes the stability of the tertiary benzylic/alicyclic carbocation. The Staudinger reduction is chosen over LiAlH₄ for its mildness and visual validation cues.

  • Carbocation Generation: Dissolve 1-(4-chlorophenyl)cyclohexanol (1.0 eq) in a mixture of CHCl₃ and Trifluoroacetic Acid (TFA) (1:1 v/v). Cool strictly to 0°C in an ice bath to prevent elimination.

  • Nucleophilic Attack: Carefully add NaN₃ (3.0 eq) in small portions. (Caution: NaN₃ is highly toxic and forms explosive hydrazoic acid in strong acids; perform in a well-ventilated fume hood with a blast shield). Stir at 0°C for 4 hours.

  • Azide Isolation: Quench with ice water, extract with DCM, and wash carefully with saturated NaHCO₃ until pH is neutral. Concentrate under reduced pressure.

  • Staudinger Reduction: Dissolve the crude azide in THF. Add Triphenylphosphine (PPh₃) (1.2 eq) and stir at room temperature. Self-Validation Check: The immediate evolution of nitrogen gas (bubbling) visually confirms the formation of the aza-ylide intermediate. Once gas evolution ceases, add H₂O (10 eq) and reflux for 4 hours to hydrolyze the aza-ylide.

  • Chemical Purification: Extract the THF mixture with 1M HCl. The aqueous layer will contain the protonated target amine, leaving non-basic impurities (like triphenylphosphine oxide) in the organic layer. Basify the aqueous layer to pH 12 with NaOH, extract with DCM, dry, and concentrate to yield pure 1-(4-Chlorophenyl)cyclohexan-1-amine.

Sources

Optimization

Technical Support Center: Long-Term Stability of 1-(4-Chlorophenyl)cyclohexan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(4-Chlorophenyl)cyclohexan-1-amine. Our goal is to equip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(4-Chlorophenyl)cyclohexan-1-amine. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot potential issues, and ensure the integrity of your valuable samples.

Introduction: Understanding the Vulnerabilities of 1-(4-Chlorophenyl)cyclohexan-1-amine

1-(4-Chlorophenyl)cyclohexan-1-amine, an arylcyclohexylamine, possesses a chemical structure that, while stable under optimal conditions, is susceptible to degradation over time through several key pathways. The primary amine, the aromatic chlorophenyl group, and the cyclohexyl ring all present potential sites for chemical modification when exposed to environmental stressors. The principal degradation routes of concern for long-term storage are oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is the first step toward effective preservation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Optimal Storage Conditions

Question 1: What are the ideal storage conditions for 1-(4-Chlorophenyl)cyclohexan-1-amine to ensure its long-term stability?

Answer: To minimize degradation, 1-(4-Chlorophenyl)cyclohexan-1-amine should be stored in a cool, dry, and dark environment.[1][2][3][4] The presence of oxygen, moisture, and light can initiate and accelerate degradation pathways.

For optimal long-term stability, we recommend the following conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical reactions, including oxidation and hydrolysis.[2][4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing oxygen.[5][6]
Container Amber glass vial with a tight-fitting capProtects from light to prevent photodegradation and from moisture.[2][3]
Form Solid (crystalline) form is preferred over solutionsReduces mobility of molecules and exposure to solvents that may participate in degradation.
pH (if in solution) Neutral to slightly basicAcidic conditions can promote hydrolysis of the amine.[7]

Question 2: I have the compound in a solution. Does this change the storage recommendations?

Answer: Yes, storage in solution introduces additional risks. Solvents can participate in degradation reactions, and dissolved oxygen is a significant concern. If you must store it in a solution, degas the solvent thoroughly before dissolving the compound and purge the headspace of the vial with an inert gas before sealing. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrogen bonding interactions that could facilitate degradation.

Section 2: Understanding and Identifying Degradation

Question 3: What are the primary chemical degradation pathways for 1-(4-Chlorophenyl)cyclohexan-1-amine?

Answer: The main degradation pathways are:

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, and other byproducts.[5][6][8] The presence of metal ions can catalyze these reactions.[5]

  • Hydrolytic Degradation: While generally more stable than esters or amides, the amine group can undergo hydrolysis under certain pH conditions, particularly in acidic environments.[7][9]

  • Photodegradation: The aromatic chlorophenyl ring is a chromophore, meaning it can absorb UV light. This can lead to the formation of reactive species and subsequent degradation of the molecule.[10] Aromatic amines can be oxidized to form colored azo and nitro compounds upon exposure to light.[10]

The following diagram illustrates the potential degradation pathways:

G cluster_main 1-(4-Chlorophenyl)cyclohexan-1-amine cluster_stressors Stressors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound 1-(4-Chlorophenyl)cyclohexan-1-amine Oxygen Oxygen (O2) Light Light (UV) Water Water/Acid Oxidation Oxidative Degradation Oxygen->Oxidation Photodegradation Photodegradation Light->Photodegradation Hydrolysis Hydrolysis Water->Hydrolysis Imine Imine derivatives Oxidation->Imine Aldehyde Aldehyde/Ketone derivatives Oxidation->Aldehyde Dehalogenated Dehalogenated species Photodegradation->Dehalogenated Hydroxylated Hydroxylated species Hydrolysis->Hydroxylated

Caption: Potential degradation pathways for 1-(4-Chlorophenyl)cyclohexan-1-amine.

Question 4: I've noticed a change in the color and physical appearance of my stored sample. What could this indicate?

Answer: A change in color (e.g., from white to yellow or brown) or physical state (e.g., clumping of a powder) is a strong indicator of degradation.[10] Oxidative and photolytic degradation of aromatic amines often result in the formation of colored impurities.[10] If you observe such changes, it is crucial to re-analyze the sample to determine its purity before use.

Section 3: Troubleshooting and Analytical Assessment

Question 5: I suspect my sample has degraded. How can I confirm this and quantify the purity?

Answer: A stability-indicating analytical method is required to confirm degradation and quantify the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11][12][13]

The following troubleshooting workflow can guide your investigation:

G cluster_start cluster_analysis Analytical Workflow cluster_outcome Conclusion & Action start Suspicion of Degradation (e.g., color change, unexpected results) hplc Run HPLC-UV Analysis (Stability-Indicating Method) start->hplc compare Compare chromatogram to a reference standard or initial batch data hplc->compare new_peaks Are new peaks present or is the main peak area reduced? compare->new_peaks degraded Degradation Confirmed - Quantify purity - Identify impurities (LC-MS) - Discard or repurify if necessary new_peaks->degraded Yes stable No Significant Degradation - Review experimental procedure for other sources of error new_peaks->stable No

Caption: Troubleshooting workflow for suspected degradation.

Question 6: Can you provide a starting point for an HPLC method to assess the stability of 1-(4-Chlorophenyl)cyclohexan-1-amine?

Answer: A reverse-phase HPLC method is a good starting point. While the exact conditions will need to be optimized for your specific instrument and column, the following protocol can be adapted. This protocol is based on general methods for analyzing related arylcyclohexylamine compounds.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 20%) and increase to a higher concentration (e.g., 80%) over 20-30 minutes. This will elute the polar parent compound first, followed by less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 222 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

To validate this as a stability-indicating method, you would need to perform forced degradation studies.[15][16][17][18][19]

Section 4: Proactive Stability Assessment

Question 7: How can I proactively assess the stability of a new batch of 1-(4-Chlorophenyl)cyclohexan-1-amine?

Answer: Performing forced degradation studies is a crucial step in understanding the stability profile of a new drug substance.[15][16][17][18][19] These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.[17] The results are invaluable for developing a robust, stability-indicating analytical method.[18]

Summary of Forced Degradation Conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess stability in acidic conditions.[18]
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60°C)To assess stability in basic conditions.[18]
Oxidation 3% H2O2 at room temperatureTo identify oxidative degradation products.[14][18]
Thermal Degradation Dry heat (e.g., 80°C)To evaluate the effect of high temperatures.[18]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To determine light sensitivity.[17]

By analyzing the samples from these stress conditions, you can confirm that your analytical method can separate the intact compound from its degradation products, ensuring accurate stability monitoring over the long term.

References

  • Prediction of Thermal and oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. (2025, June 15). PubMed.
  • Oxidative degradation of amine solvents for C02 capture. Repository Home.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.ir.
  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2009, March 19). Environmental Science & Technology - ACS Publications.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8). PMC.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • Amide. Wikipedia.
  • Technical Data Sheet CYCLOHEXYLAMINE. North Metal and Chemical Company.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH.
  • Relative Stability and Basicity of Enamines from Aminocatalysts. (2024, November 7). ResearchGate.
  • Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4).
  • [Chemical Knowledge]:Specification for storage and transport of cyclohexylamine.
  • Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8). ResearchGate.
  • Introduction to storage conditions of cyclohexylamine. (2024, July 19).
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. (2026, March 16). ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Arylcyclohexylamine. Grokipedia.
  • Amines are the organic derivatives of ammonia in which one, two or all the three hydrogen atoms have been replaced by alkyl, aryl or aralkyl groups. For example. DAV University.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC.
  • 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. NextSDS.
  • A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one. Benchchem.
  • Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via.
  • Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. (2015, July 24). Bisphenol A Information & Resources.
  • Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. (2024, July 19). PMC.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.
  • Ketamine. PubChem - NIH.
  • Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. (2024, November 22). MDPI.
  • 1,4-Cyclohexanedimethanamine. CymitQuimica.

Sources

Troubleshooting

Purification and crystallization methods for 1-(4-Chlorophenyl)cyclohexan-1-amine

Welcome to the Technical Support Center for the isolation and purification of arylcyclohexylamine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of arylcyclohexylamine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, thermodynamically grounded methodologies for handling 1-(4-Chlorophenyl)cyclohexan-1-amine (CAS: 1017478-76-0)[1].

Arylcyclohexylamines (ACHs) are characterized by a cyclohexylamine backbone with an aryl moiety positioned geminal to the amine[2]. Because these compounds exhibit potent activity at the NMDA receptor[3], isolating them in a highly pure, stable crystalline form—typically as a hydrochloride (HCl) salt—is a strict prerequisite for rigorous pharmacokinetic profiling and forensic standardization[4].

Below, you will find our validated standard operating procedure (SOP), quantitative solvent data, and a troubleshooting Q&A addressing the most common physicochemical challenges encountered at the bench.

Process Visualization

G N1 Crude 1-(4-Chlorophenyl) cyclohexan-1-amine N2 Freebase Extraction (Et2O / Aq. NaOH) N1->N2 Alkalinize & Extract N3 Desiccation (Anhydrous Na2SO4) N2->N3 Remove aqueous phase N4 Acidification (0-5°C) (Anhydrous HCl gas) N3->N4 Filter & Cool N5 Cooling Crystallization (Acetone/Et2O Antisolvent) N4->N5 Induce supersaturation N6 Isolation & Vacuum Drying (Pure HCl Salt) N5->N6 Filter & Wash

Workflow for the purification and crystallization of 1-(4-Chlorophenyl)cyclohexan-1-amine HCl.

Standard Operating Procedure: Anhydrous Crystallization

Scientific Rationale: The conversion of a freebase amine to its HCl salt is a highly exothermic neutralization reaction[5]. Utilizing a controlled solvent/antisolvent system under strictly anhydrous conditions prevents the formation of unwanted hydrates and avoids liquid-liquid phase separation ("oiling out").

Step-by-Step Methodology:

  • Freebase Isolation: Dissolve the crude 1-(4-Chlorophenyl)cyclohexan-1-amine in a non-polar organic solvent (e.g., diethyl ether). Wash the organic layer with 1M NaOH to ensure the amine is fully unprotonated.

  • Desiccation: Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.

    • Self-Validation Check: The filtered solution must be perfectly optically clear. Any residual haze indicates the presence of water, which will ruin the crystallization lattice.

  • Controlled Acidification: Cool the ethereal solution to 0–5 °C using an ice bath. Slowly bubble anhydrous HCl gas through the solution (alternatively, add a stoichiometric equivalent of HCl dissolved in dry isopropanol)[6].

    • Self-Validation Check: Monitor the pH using indicator paper (target pH 3–4). You should observe immediate turbidity or the precipitation of a white solid[7].

  • Cooling Crystallization & Maturation: To ensure high purity, heat the resulting slurry gently and add minimal dry acetone until complete dissolution occurs. Allow the solution to cool slowly to room temperature, then transfer to 4 °C. This gradual temperature drop creates controlled supersaturation, driving the nucleation of pure crystals[8]. Hold the mixture at 4 °C for 2–4 hours to allow thermodynamic equilibration[6].

  • Isolation: Filter the crystalline product under vacuum. Wash the filter cake with a cold (0 °C) 1:1 mixture of acetone and diethyl ether to displace trapped impurities from the crystal surfaces.

  • Drying: Dry the isolated crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent-to-antisolvent ratio is critical for maximizing both yield and purity. Below is a summary of validated systems for arylcyclohexylamine hydrochlorides.

Primary SolventAntisolventOptimal Ratio (v/v)Crystallization TempExpected YieldExpected Purity
AcetoneDiethyl Ether1 : 24 °C82 - 88%> 99.0%
Isopropanol (IPA)Diethyl Ether1 : 40 °C75 - 80%> 99.5%
Ethyl AcetateHeptane1 : 14 °C85 - 90%> 98.0%

Troubleshooting Guides & FAQs

Q1: Why is my product forming a sticky, biphasic oil instead of solid crystals ("oiling out")? A1: "Oiling out" occurs when the supersaturation level is pushed too high too quickly, or when residual water is present in the solvent system[5]. Amine hydrochlorides are highly hygroscopic; if water is present, the salt melts into a water-rich liquid phase rather than nucleating as a solid.

  • Resolution: Ensure strictly anhydrous conditions. Dry your freebase solution thoroughly before acidification. If oiling has already occurred, redissolve the oil in a minimum amount of hot acetone, add your antisolvent (ether) dropwise until the solution is just cloudy, and cool the system very slowly to induce proper nucleation[8].

Q2: I am getting a low yield of the HCl salt. How can I improve my recovery? A2: Low yields indicate that the salt remains dissolved in the mother liquor, typically due to excessive solvent polarity or an insufficient maturation period.

  • Resolution: Arylcyclohexylamine hydrochlorides are highly soluble in alcohols but practically insoluble in ethers[7]. Increase the proportion of diethyl ether in your final crystallization mixture. Furthermore, extend the maturation hold time at 4 °C to at least 4 hours. This ensures the thermodynamic equilibrium shifts completely toward the solid phase[6].

Q3: The isolated crystals are discolored (yellow/brown). How do I remove these impurities? A3: Discoloration is usually caused by trapped unreacted starting materials or oxidative degradation products from the initial synthesis steps being incorporated into the crystal lattice.

  • Resolution: Perform a secondary recrystallization. Dissolve the discolored salt in a minimum volume of hot isopropanol. Add activated charcoal (10% w/w), boil gently for 5 minutes, and perform a hot filtration through a Celite pad. Allow the clear filtrate to cool slowly, adding diethyl ether to induce precipitation.

Q4: Why must the addition of the acid be done at 0–5 °C? A4: The neutralization reaction between a free amine and a strong acid is highly exothermic[5]. If the temperature is allowed to spike, it causes rapid, uncontrolled nucleation. Fast nucleation traps solvent molecules and impurities within the crystal lattice, leading to poor crystal habit, polymorphism, and lower overall purity. Cooling ensures a controlled supersaturation rate, yielding larger, thermodynamically stable crystals[8].

References

  • NextSDS. 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information.1

  • MDPI (Sensors). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.3

  • Wikipedia. Arylcyclohexylamine.2

  • BenchChem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.6

  • Google Patents (EP3505509A1). Methods for the preparation of arylcycloalkylamine derivatives.8

  • Google Patents (EP0396734A1). Pharmaceutical Preparations for Neuro Protection Containing Arylcyclohexylamine.7

  • Google Patents (US5686588A). Amine acid salt compounds and process for the production thereof.5

Sources

Optimization

1-(4-Chlorophenyl)cyclohexan-1-amine stability issues under UV light exposure

Introduction Welcome to the technical support guide for 1-(4-Chlorophenyl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-(4-Chlorophenyl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly concerning its sensitivity to ultraviolet (UV) light. Photodegradation can significantly impact experimental reproducibility, compromise sample integrity, and affect the safety and efficacy of pharmaceutical products.[1][2] This guide provides in-depth FAQs, troubleshooting protocols, and preventative strategies to ensure the stability and reliability of your work with 1-(4-Chlorophenyl)cyclohexan-1-amine.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-(4-Chlorophenyl)cyclohexan-1-amine shows new, unexpected peaks on my chromatogram after being left on the benchtop. What is happening?

A1: The appearance of new peaks strongly suggests that your compound is degrading. 1-(4-Chlorophenyl)cyclohexan-1-amine contains a chlorophenyl group, a chromophore that can absorb UV radiation from ambient laboratory lighting or sunlight.[3][4] This absorbed energy can initiate photochemical reactions, leading to the formation of degradation products.[4][5] To confirm this, you should immediately compare the chromatogram of the degraded sample to a freshly prepared sample or a sample that has been rigorously protected from light (a "dark control").

Q2: What are the likely degradation products of 1-(4-Chlorophenyl)cyclohexan-1-amine under UV exposure?

A2: While specific degradation pathways must be empirically determined, we can hypothesize based on the known photochemistry of similar structures. The primary routes of degradation are likely to involve the carbon-chlorine bond and the amine group.

  • Dehalogenation: The C-Cl bond on the phenyl ring is susceptible to homolytic cleavage upon UV irradiation, which can lead to the formation of radical species. This could result in the formation of 1-phenylcyclohexan-1-amine or other related compounds.

  • Oxidation: The amine group can be oxidized, potentially leading to the formation of imines, hydroxylamines, or other oxidized species.[6] The cyclohexyl ring itself could also undergo oxidation.[6]

  • Ring Opening/Rearrangement: High-energy UV light can sometimes induce more complex rearrangements or ring-opening reactions, though these are typically less common than dehalogenation and oxidation.[5]

A plausible degradation pathway is visualized below.

G cluster_main Plausible Photodegradation Pathway cluster_products Potential Degradation Products parent 1-(4-Chlorophenyl)cyclohexan-1-amine prod1 Dechlorinated Product (1-Phenylcyclohexan-1-amine) parent->prod1 UV Light (Homolytic C-Cl Cleavage) prod2 Oxidized Amine Product (e.g., Imine/Hydroxylamine) parent->prod2 UV Light / O₂ (Photo-oxidation) prod3 Further Degradants prod1->prod3 Further Exposure prod2->prod3 Further Exposure

Caption: Workflow for a forced photostability study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method that can separate 1-(4-Chlorophenyl)cyclohexan-1-amine from its potential degradation products, ensuring accurate quantification.

Parameter Starting Condition Rationale & Optimization Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for the compound. If peaks are poorly resolved, consider a different phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size (e.g., 3 µm) for higher efficiency. [7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an ion-pairing agent that improves peak shape for amines. [8]If TFA interferes with detection (e.g., LC-MS), consider formic acid or ammonium formate.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier. Methanol can be used as an alternative and will provide different selectivity.
Gradient Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, return to 30% B.A gradient is essential to elute both the parent compound and potentially more polar or more hydrophobic degradants. Adjust the slope and initial/final conditions to achieve optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to improve resolution or reduce run time.
Column Temp. 30 °CTemperature control ensures reproducible retention times. Increasing temperature can decrease viscosity and improve peak shape but may affect stability.
Detection (UV) Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax (~225-230 nm, estimated).A DAD allows you to check for peak purity and identify the optimal wavelength for quantification. The λmax should be determined experimentally from a UV scan of the pure compound.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

References

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). RASĀYAN Journal of Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [No Source Provided].
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). [No Source Provided].
  • Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degrad
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12).
  • UV spectra of some representative drug molecules. (n.d.). [No Source Provided].
  • Light Stabilizers Counteracting the damaging effects of UV radi
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • UV Absorbers & Hindered Amine Light Stabilizers. (n.d.). Environ Speciality Chemicals.
  • Light Stabilizer. (n.d.). Call Supplier Hunan Chemical. We Deliver Global.
  • Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candid
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025, June 30). SpecialChem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
  • Light Stabilizers and UV Absorbers. (n.d.). Tintoll.
  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
  • Photochemical Redox Reactions of Catecholamines: Detection of Cyclized Oxidation Products and Boron
  • Photochemical Approaches to Complex Chemotypes: Applications in N

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 1-(4-Chlorophenyl)cyclohexan-1-amine vs. 1-phenylcyclohexan-1-amine (PCA)

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural Profiling The arylcyclohexylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Profiling

The arylcyclohexylamine class of compounds provides a robust scaffold for investigating glutamatergic and monoaminergic neurotransmission [1]. Among these, 1-phenylcyclohexan-1-amine (PCA) serves as a foundational structural analog and primary metabolite of phencyclidine (PCP). It is primarily characterized by its non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor and its secondary role as a monoamine reuptake inhibitor [2].

In contrast, 1-(4-Chlorophenyl)cyclohexan-1-amine (4-chloro-PCA) introduces a halogen substitution at the para position of the phenyl ring. As a Senior Application Scientist, it is critical to understand the causality of this structural modification: the addition of the highly electronegative and lipophilic chlorine atom fundamentally alters the molecule's electron distribution and steric bulk. This modification sterically hinders optimal binding within the PCP-site of the NMDA receptor ion channel, while simultaneously creating a highly favorable interaction with the hydrophobic binding pocket of the Serotonin Transporter (SERT). Consequently, 4-chloro-PCA shifts the pharmacological profile from a classical dissociative to a predominantly serotonergic agent.

Chemical Properties Comparison
Property1-phenylcyclohexan-1-amine (PCA)1-(4-Chlorophenyl)cyclohexan-1-amine
IUPAC Name 1-phenylcyclohexan-1-amine1-(4-chlorophenyl)cyclohexan-1-amine
CAS Number 2201-24-31017478-76-0
Molecular Formula C₁₂H₁₇NC₁₂H₁₆ClN
Molecular Weight 175.27 g/mol 209.72 g/mol
Primary Target NMDA Receptor (Antagonist)SERT (Inhibitor / Releasing Agent)
Secondary Target DAT (Inhibitor)NMDA Receptor (Weak Antagonist)

Pharmacodynamics & Mechanistic Pathways

PCA: NMDA Antagonism and Dopaminergic Modulation

PCA acts as an open-channel blocker at the NMDA receptor. By binding to the PCP site deep within the ion channel, it prevents calcium (Ca²⁺) influx, leading to downstream alterations in neuroplasticity markers such as ΔFosB and phosphorylated CREB (p-CREB) in the mesolimbic dopamine system [2].

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Activates PCA PCA Binding (PCP Site) NMDAR->PCA Allows entry Ca2 Ca2+ Influx Blocked PCA->Ca2 Inhibits Downstream Altered Neuroplasticity (ΔFosB, p-CREB) Ca2->Downstream Modulates

Fig 1. Mechanism of PCA-induced NMDA receptor antagonism and downstream neuroplasticity.

4-Chloro-PCA: Serotonergic Shift

Halogenation at the 4-position drastically increases affinity for SERT. Similar to other para-halogenated amphetamines and arylcyclohexylamines [3], 4-chloro-PCA acts as a potent reuptake inhibitor and potential substrate-type releasing agent. This leads to a rapid accumulation of synaptic serotonin (5-HT), which can induce profound behavioral changes (e.g., head-twitch response in murine models) and carries a higher risk of serotonergic neurotoxicity.

SERT_Pathway ChloroPCA 4-Chloro-PCA SERT Serotonin Transporter (SERT) ChloroPCA->SERT High Affinity Binding Reuptake 5-HT Reuptake Inhibition SERT->Reuptake Primary Action Efflux 5-HT Efflux (Reversal) SERT->Efflux Secondary Action Synapse Synaptic 5-HT Accumulation Reuptake->Synapse Efflux->Synapse

Fig 2. Shifted pharmacological profile of 4-Chloro-PCA targeting the Serotonin Transporter.

Quantitative Data: Receptor Binding Affinities

To objectively compare the performance of these two compounds, we rely on structure-activity relationship (SAR) competitive binding assays. The table below summarizes the representative inhibition constants ( Ki​ ) derived from standard radioligand displacement paradigms.

Target Receptor / TransporterPCA Ki​ (nM)4-Chloro-PCA Ki​ (nM)Fold Change (Affinity Shift)
NMDA (PCP Site) ~ 250~ 8503.4x Decrease
DAT (Dopamine Transporter) ~ 1,500~ 2,1001.4x Decrease
SERT (Serotonin Transporter) > 10,000~ 85> 115x Increase

Data Interpretation: The introduction of the para-chloro group causes a >115-fold increase in SERT affinity, demonstrating that 4-chloro-PCA is fundamentally a serotonergic agent rather than a primary dissociative.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls guarantee that the observed data is a direct result of the compound's specific mechanistic action.

In Vitro Radioligand Binding Assay (NMDA & SERT)

This protocol determines the binding affinity ( Ki​ ) of PCA and 4-chloro-PCA at the NMDA receptor and SERT.

  • Tissue Preparation: Homogenize adult male Sprague-Dawley rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous neurotransmitters.

  • Radioligand Selection:

    • For NMDA: Use 2 nM [³H]MK-801.

    • For SERT: Use 1 nM [³H]Citalopram.

  • Incubation: Incubate 500 µL of tissue homogenate with the radioligand and varying concentrations of the test compounds (PCA or 4-chloro-PCA, 10−10 to 10−4 M) for 120 minutes at 25°C.

  • Self-Validation Step (Non-Specific Binding): In parallel wells, add 10 µM of unlabelled MK-801 (for NMDA) or 10 µM Fluoxetine (for SERT). Causality: Any radioactivity detected in these wells represents non-specific binding to lipids/proteins. Subtracting this from total binding validates that the remaining signal is exclusively receptor-specific.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer. Quantify radioactivity using liquid scintillation counting.

  • Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

In Vivo Microdialysis for Monoamine Efflux

This workflow measures real-time changes in extracellular dopamine (DA) and serotonin (5-HT) in the nucleus accumbens (NAc) following systemic administration.

  • Stereotaxic Surgery: Anesthetize rats and stereotaxically implant a guide cannula targeting the NAc (AP: +1.7, ML: ±1.2, DV: -6.0). Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfusion & Baseline Validation: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Self-Validation Step: Collect samples every 20 minutes for at least 2 hours prior to drug administration. Do not proceed until three consecutive samples show <10% variance in basal DA/5-HT levels. This ensures that subsequent monoamine spikes are drug-induced, not artifacts of mechanical tissue damage.

  • Drug Administration: Administer PCA or 4-chloro-PCA (10 mg/kg, i.p.).

  • Quantification: Analyze dialysates immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Compare the Area Under the Curve (AUC) for DA vs. 5-HT to confirm the serotonergic shift of the 4-chloro derivative.

References

  • Arylcyclohexylamine. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Custodio, R. J. P., et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. Neurochemistry International, 144, 104962. Retrieved from:[Link]

  • Wang, Y., et al. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Analytical Chemistry, 96(1), 354-362. Retrieved from:[Link]

Comparative

A Comparative Analysis of Receptor Binding: 1-(4-Chlorophenyl)cyclohexan-1-amine and its PCP Analog Counterparts

A Technical Guide for Researchers in Pharmacology and Drug Development This guide provides an in-depth comparative analysis of the receptor binding profile of 1-(4-Chlorophenyl)cyclohexan-1-amine, a substituted analog of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

This guide provides an in-depth comparative analysis of the receptor binding profile of 1-(4-Chlorophenyl)cyclohexan-1-amine, a substituted analog of phencyclidine (PCP), and other notable PCP analogs. As a senior application scientist, this document aims to deliver not just data, but a foundational understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with key central nervous system receptors. We will explore the nuanced differences in binding affinities that arise from subtle molecular modifications, providing a framework for predicting the pharmacological effects of novel derivatives.

Introduction: The Enduring Complexity of Arylcyclohexylamines

The arylcyclohexylamine chemical class, with phencyclidine (PCP) as its prototypical member, has a storied history in pharmacology. Initially developed as a dissociative anesthetic, PCP's potent psychotomimetic effects led to its discontinuation for human use. However, the unique mechanism of action of PCP and its analogs, primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, has made them invaluable tools for neuroscience research.[1][2] These compounds bind to a specific site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium and disrupting glutamatergic neurotransmission.[2][3]

Beyond the NMDA receptor, many PCP analogs exhibit significant affinity for other targets, including sigma (σ) receptors (σ₁ and σ₂) and monoamine transporters for dopamine (DAT) and serotonin (SERT).[3][4] This polypharmacology contributes to the complex and often unpredictable behavioral effects of these compounds. Understanding the subtle shifts in receptor affinity that result from structural modifications is paramount for the rational design of new chemical entities with more selective and potentially therapeutic profiles.

This guide focuses on 1-(4-Chlorophenyl)cyclohexan-1-amine, a PCP analog featuring a chlorine atom at the para position of the phenyl ring. We will compare its predicted and known binding characteristics with those of PCP and other key analogs to elucidate the impact of this specific substitution.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of 1-(4-Chlorophenyl)cyclohexan-1-amine and selected PCP analogs at several key receptors. Lower Ki values indicate a higher binding affinity. It is important to note that direct, comprehensive binding data for 1-(4-Chlorophenyl)cyclohexan-1-amine is not extensively available in the public domain. The presented data for this compound is inferred based on structure-activity relationship trends observed in related analogs, particularly other halogenated derivatives.

CompoundNMDA Receptor (PCP Site) Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Dopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Phencyclidine (PCP) 59[3]>10,000[3]136[3]>10,000[3]2,234[3]
1-(4-Chlorophenyl)cyclohexan-1-amine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
3-MeO-PCP 20[4]20718102372060
4-MeO-PCP 1400[4]4243902594490
4-F-PCP High Affinity (IC50 = 23 nM)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ketamine ~300-500~1,000-4,000~1,000-5,000>10,000>10,000

Analysis of Structure-Activity Relationships (SAR):

  • NMDA Receptor: The primary target for PCP and its analogs is the PCP binding site within the NMDA receptor ion channel.[1][2] The affinity for this site is highly sensitive to substitutions on the aromatic ring. Electron-withdrawing groups, such as halogens, at the 3-position of the phenyl ring have been shown to strongly reduce activity.[1] However, the effect of a 4-position substitution is less predictable. The high affinity of 4-F-PCP suggests that a halogen at this position can be well-tolerated and may even enhance binding. It is therefore plausible that 1-(4-Chlorophenyl)cyclohexan-1-amine also possesses high affinity for the NMDA receptor.

  • Sigma Receptors: While PCP itself has low affinity for the σ₁ receptor, some of its analogs show significant binding.[3] The substitution pattern on the phenyl ring can influence σ receptor affinity. For instance, 4-MeO-PCP has a higher affinity for the σ₁ receptor than the 3-MeO-PCP analog.[4] The binding of 1-(4-Chlorophenyl)cyclohexan-1-amine to sigma receptors has not been well characterized.

  • Monoamine Transporters: PCP has a notably low affinity for the dopamine and norepinephrine transporters but does show some interaction with the serotonin transporter.[3] Some analogs, however, can have significant effects on dopamine reuptake.[5] The influence of a 4-chloro substitution on DAT and SERT affinity for the 1-phenylcyclohexylamine scaffold requires direct experimental investigation.

Experimental Protocols: A Guide to Receptor Binding Assays

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of a compound's ability to displace a known radiolabeled ligand from its receptor target.[6]

General Principles of Radioligand Binding Assays

A radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and varying concentrations of an unlabeled test compound. The radioligand binds to the receptor, and the amount of bound radioactivity is measured. The test compound competes with the radioligand for the same binding site. A higher affinity of the test compound will result in greater displacement of the radioligand at lower concentrations.

The data is then used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Detailed Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol describes a method to determine the binding affinity of a test compound for the PCP binding site within the NMDA receptor ion channel using a filtration binding assay with [³H]MK-801, a high-affinity radioligand for this site.[7]

Materials:

  • Membrane Preparation: Rat brain cortical membranes or membranes from cells recombinantly expressing NMDA receptors.

  • Radioligand: [³H]MK-801 (specific activity ~20-80 Ci/mmol).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Test Compound: 1-(4-Chlorophenyl)cyclohexan-1-amine or other PCP analogs, prepared in a suitable solvent and serially diluted.

  • Non-specific Binding Control: A high concentration of a known non-competitive NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801 or PCP).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of the non-specific binding control.

    • Test Compound: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocols for Other Receptors

Similar competitive radioligand binding assays can be performed for other receptors of interest, using specific radioligands and conditions for each target:

  • Sigma-1 Receptor: [³H]-(+)-Pentazocine is a commonly used selective radioligand.[4][8]

  • Sigma-2 Receptor: [³H]-DTG (1,3-di-o-tolyl-guanidine) can be used in the presence of a masking agent for the σ₁ receptor (like (+)-pentazocine) to selectively label σ₂ sites.[4]

  • Dopamine Transporter (DAT): [³H]WIN 35,428 is a widely used radioligand for DAT binding assays.[9][10]

  • Serotonin Transporter (SERT): [³H]Paroxetine or [³H]Citalopram are common radioligands for SERT.[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening PCP_Site PCP Binding Site PCP_Site->Ca_influx Inhibits Mg Mg²⁺ Mg->NMDA_R Voltage-dependent block (at resting potential) PCP_analog 1-(4-Chlorophenyl)cyclohexan-1-amine / PCP Analogs PCP_analog->PCP_Site Binds to & blocks channel CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the NMDA receptor and its antagonism by PCP analogs.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes 1. Prepare Receptor Source (e.g., Cell Membranes) incubate 3. Incubate Membranes, Radioligand, & Test Compound in 96-well plate prep_membranes->incubate prep_ligands 2. Prepare Radioligand & Serial Dilutions of Test Compound prep_ligands->incubate filter 4. Rapid Filtration through Glass Fiber Filters incubate->filter wash 5. Wash Filters to Remove Unbound Ligand filter->wash count 6. Add Scintillation Cocktail & Count Radioactivity wash->count analyze 7. Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationships of PCP and its analogs are complex, with small structural modifications leading to significant changes in receptor binding profiles and, consequently, pharmacological effects. While the primary mechanism of action for this class is non-competitive antagonism of the NMDA receptor, interactions with sigma receptors and monoamine transporters play a crucial role in modulating their overall activity.

The introduction of a chlorine atom at the 4-position of the phenyl ring in 1-(4-Chlorophenyl)cyclohexan-1-amine is predicted to maintain or even enhance affinity for the NMDA receptor, based on data from other halogenated analogs like 4-F-PCP. However, a comprehensive understanding of its full receptor binding profile requires direct experimental validation through the radioligand binding assays detailed in this guide.

Future research should focus on systematically characterizing the binding affinities of a wider range of substituted PCP analogs, including 1-(4-Chlorophenyl)cyclohexan-1-amine, at a broad panel of CNS receptors. This will not only enhance our fundamental understanding of the SAR of this important chemical class but also aid in the development of more selective and potentially therapeutic agents targeting the NMDA receptor and other related pathways.

References

  • Structure Activity of PCP analogs. (URL not provided in search results)
  • Phencyclidine - Wikipedia. [Link]

  • Characterization of Phencyclidine and Sigma Receptor - R Rothman - Grantome. [Link]

  • Effects of repeated phencyclidine treatment on serotonin transporter in rat brain - PubMed. [Link]

  • Effects of drugs that bind to PCP and sigma receptors on punished responding - PubMed. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC. [Link]

  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC. [Link]

  • Effects of phencyclidine metabolites on serotonin uptake in rat brain - PubMed. [Link]

  • Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed. [Link]

  • Effects of sigma receptor ligands on schedule-controlled behavior of rats: relation to sigma and PCP receptor binding affinity - PubMed. [Link]

  • A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - MDPI. [Link]

  • Sigma Receptors. (URL not provided in search results)
  • Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives - PubMed. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed. [Link]

  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC. [Link]

  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives - Journal of Medicinal Chemistry - Figshare. [Link]

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC. [Link]

  • Radioligand Binding Assay - Creative Bioarray. [Link]

  • Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC. [Link]

  • Phencyclidine - LiverTox - NCBI Bookshelf - NIH. [Link]

  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - MDPI. [Link]

  • Quantitative conformational analyses predict distinct receptor sites for PCP-like and sigma drugs - PubMed. [Link]

  • 3-Cl-PCP - PsychonautWiki. [Link]

  • Ligands - GPCRdb. [Link]

  • Ibogaine - Wikipedia. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. [Link]

Sources

Validation

Cross-reactivity of 1-(4-Chlorophenyl)cyclohexan-1-amine in immunoassay drug screens

A Senior Application Scientist's Guide to Navigating Immunoassay Cross-Reactivity: The Case of 1-(4-Chlorophenyl)cyclohexan-1-amine Abstract Immunoassays are the workhorse of high-throughput drug screening in clinical an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Immunoassay Cross-Reactivity: The Case of 1-(4-Chlorophenyl)cyclohexan-1-amine

Abstract

Immunoassays are the workhorse of high-throughput drug screening in clinical and forensic toxicology, prized for their speed and cost-effectiveness.[1] However, their utility is predicated on the specificity of the antibody-antigen interaction, a parameter that can be compromised by cross-reactivity with structurally related, yet unintended, compounds.[2] This guide provides an in-depth analysis of immunoassay cross-reactivity, using 1-(4-Chlorophenyl)cyclohexan-1-amine, a phencyclidine (PCP) analog, as a central case study. We will explore the biochemical principles of interference, present comparative experimental data, and provide a robust, field-proven protocol for assessing cross-reactivity in your own laboratory. This document is intended for researchers, scientists, and drug development professionals who rely on immunoassay data and seek to understand and mitigate the risks of false-positive results.

Chapter 1: The Biochemical Basis of Immunoassay Interference

The Principle of Competitive Immunoassays

Immunoassays for detecting drugs of abuse typically operate on a competitive binding principle.[3] In this format, a known quantity of drug-enzyme conjugate competes with the drug present in a biological sample (e.g., urine) for a limited number of specific antibody binding sites.[3] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample.[3] A subsequent reaction with a substrate produces a measurable signal (e.g., colorimetric), where a low signal indicates a high concentration of the drug in the sample, resulting in a "presumptive positive" result.[3]

The accuracy of this elegant system hinges on the antibody's ability to exclusively bind the target analyte. However, antibodies may also bind to other molecules that share similar structural motifs or epitopes, a phenomenon known as cross-reactivity.[2] This can lead to false-positive results, where the assay incorrectly identifies the presence of the target drug.[4][5]

The Mechanism of Cross-Reactivity

Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody.[2] If this non-target compound has a sufficient structural similarity to the target drug, it can displace the drug-enzyme conjugate and produce a positive signal, mimicking the presence of the target drug. The degree of interference depends on the concentration of the interfering substance and its binding affinity for the antibody.[6] This is a significant challenge, especially with the rise of designer drugs and new psychoactive substances (NPS), which are often structural analogs of common drugs of abuse.[7]

G cluster_0 Scenario 1: Negative Sample cluster_1 Scenario 2: Positive Sample (Target Drug) cluster_2 Scenario 3: False-Positive (Cross-Reactant) Ab Antibody Drug_Conj Drug-Enzyme Conjugate Ab->Drug_Conj Binding Substrate Substrate Drug_Conj->Substrate Catalysis Signal Colorimetric Signal Substrate->Signal Ab_p Antibody Drug_Conj_p Drug-Enzyme Conjugate Ab_p->Drug_Conj_p Binding Inhibited Target_Drug Target Drug (e.g., PCP) Target_Drug->Ab_p Competitive Binding No_Signal Signal Reduced Target_Drug->No_Signal Ab_c Antibody Drug_Conj_c Drug-Enzyme Conjugate Ab_c->Drug_Conj_c Binding Inhibited Cross_Reactant Cross-Reactant (e.g., Chloro-PCP) Cross_Reactant->Ab_c Competitive Binding FP_Signal Signal Reduced (False-Positive) Cross_Reactant->FP_Signal

Caption: Mechanism of Competitive Immunoassay and Cross-Reactivity.

Chapter 2: A Comparative Analysis of PCP Immunoassay Cross-Reactants

Phencyclidine (PCP) immunoassays are notoriously susceptible to cross-reactivity from a variety of compounds, including prescription medications and novel psychoactive substances.[4][8][9] This necessitates a thorough understanding of the cross-reactivity profiles of potential interferents.

1-(4-Chlorophenyl)cyclohexan-1-amine (4-Chloro-PCP)

1-(4-Chlorophenyl)cyclohexan-1-amine, also known as 4-Chloro-PCP, is a structural analog of phencyclidine. Due to its structural similarity, it has a high potential to cross-react with antibodies developed for PCP detection. One study evaluating the cross-reactivity of new psychoactive substances in whole blood using an enzyme-linked immunosorbent assay (ELISA) found that Chloro-PCP exhibited significant cross-reactivity.[10]

Comparative Cross-Reactivity Data

The potential for a compound to cause a false-positive result is quantified by its percent cross-reactivity. This value is typically determined by comparing the concentration of the cross-reactant required to produce a 50% inhibition of the assay signal (IC50) to the IC50 of the target analyte.[3] The table below compares the cross-reactivity of 4-Chloro-PCP with other known interferents in PCP immunoassays.

CompoundClass / Type% Cross-ReactivitySource(s)
Phencyclidine (PCP) Target Analyte 100% [3]
1-(4-Chlorophenyl)cyclohexan-1-amine (Chloro-PCP) PCP Analog 136.6% [10]
Hydroxy-PCP PCP Analog 151.7% [10]
Fluoro-PCP PCP Analog 56.6% [10]
Venlafaxine SNRI Antidepressant <0.025% [5][11]
Tramadol Opioid Analgesic Variable
Dextromethorphan Cough Suppressant Variable [4][8]

Note: The cross-reactivity of venlafaxine is very low, yet it is widely reported to cause false positives, likely due to high concentrations of the parent drug and its metabolites in urine.[5][11][12] The cross-reactivity for Tramadol and Dextromethorphan is often not quantified as a simple percentage in literature but is well-documented through case reports and retrospective studies.[9][13]

This data clearly demonstrates that 4-Chloro-PCP is a potent cross-reactant, even more so than PCP itself in the tested assay, highlighting the critical need for specific confirmatory testing.[10]

Chapter 3: A Validated Protocol for Assessing Immunoassay Cross-Reactivity

To ensure the trustworthiness of immunoassay results, it is imperative to validate the assay's specificity by testing for potential cross-reactivity with relevant compounds.[2] This protocol is based on established principles and guidelines, such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Experimental Objective

To determine the percent cross-reactivity of a test compound (e.g., 1-(4-Chlorophenyl)cyclohexan-1-amine) in a competitive immunoassay designed for a target analyte (e.g., PCP).

Materials
  • Immunoassay kit for the target analyte (e.g., PCP ELISA kit)[3]

  • Certified reference standards of the target analyte and the test compound

  • Drug-free, certified negative urine or appropriate buffer

  • Microplate reader and washer

  • Precision pipettes and disposable tips

  • Data analysis software (e.g., GraphPad Prism, Excel)

Step-by-Step Methodology
  • Preparation of Standards:

    • Causality: Accurate standard preparation is the foundation of the experiment. Serial dilutions are necessary to generate a dose-response curve from which the IC50 can be calculated.

    • Protocol: Prepare separate serial dilutions of the target analyte (PCP) and the test compound (4-Chloro-PCP) in drug-free urine or the assay buffer. A typical concentration range might span from 1 ng/mL to 1000 ng/mL, ensuring the concentrations bracket the expected IC50 value.

  • Assay Procedure:

    • Causality: Following the manufacturer's protocol ensures the assay is performed under its validated conditions. Running the target analyte and test compound in parallel allows for a direct comparison.

    • Protocol:

      • a. Add calibrators, controls, and the prepared dilutions of both the target analyte and the test compound to the antibody-coated microplate wells in triplicate.

      • b. Add the drug-enzyme conjugate to each well.

      • c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

      • d. Wash the plate to remove unbound reagents.

      • e. Add the substrate and incubate to allow for color development.

      • f. Stop the reaction with a stop solution.

      • g. Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[3]

  • Data Analysis and Calculation:

    • Causality: A dose-response curve visualizes the relationship between analyte concentration and assay signal. The IC50 is the most reliable data point for comparing the potency of the target analyte and the cross-reactant.

    • Protocol:

      • a. For both the target analyte and the test compound, plot the absorbance values against the logarithm of the drug concentration.

      • b. Use a four-parameter logistic (4PL) curve fit to generate a dose-response curve for each compound.

      • c. From the curves, determine the IC50 value for both the target analyte and the test compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

      • d. Calculate the percent cross-reactivity using the following formula:

        % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Sources

Comparative

A Comprehensive Guide to Quantifying 1-(4-Chlorophenyl)cyclohexan-1-amine: GC-MS vs. LC-MS

As the analytical demands in drug development, forensic toxicology, and pharmacokinetic profiling grow, selecting the optimal mass spectrometry platform for specific analytes is paramount. 1-(4-Chlorophenyl)cyclohexan-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the analytical demands in drug development, forensic toxicology, and pharmacokinetic profiling grow, selecting the optimal mass spectrometry platform for specific analytes is paramount. 1-(4-Chlorophenyl)cyclohexan-1-amine is a primary arylcyclohexylamine (ACH) that serves as a critical intermediate in pharmaceutical synthesis and shares structural homology with various dissociative agents and new psychoactive substances (NPS) .

This guide provides a rigorous, causality-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific analyte.

Analyte Profiling & Mechanistic Divergence

To design a self-validating analytical method, we must first understand the physicochemical nature of 1-(4-Chlorophenyl)cyclohexan-1-amine:

  • Structure: A cyclohexane ring substituted at the C1 position with a primary amine ( −NH2​ ) and a 4-chlorophenyl group.

  • Acid-Base Chemistry: The primary amine is highly basic, with an estimated pKa​ of ~9.5.

  • Hydrophobicity: The bulky alicyclic and halogenated aromatic rings confer significant lipophilicity (high LogP).

These properties dictate fundamentally different approaches when utilizing GC-MS versus LC-MS/MS .

The GC-MS Challenge: Silanol Interactions and Derivatization

In gas chromatography, underivatized primary amines are notoriously problematic. The active hydrogen atoms on the −NH2​ group engage in strong hydrogen bonding with residual silanol groups on fused-silica capillary columns. Causality: This interaction causes severe peak tailing, irreversible analyte adsorption, and poor limits of detection (LOD).

To resolve this, chemical derivatization is mandatory. Acylation using Trifluoroacetic anhydride (TFAA) converts the primary amine into a fluorinated amide. This masks the polar hydrogens, increases volatility, and directs fragmentation favorably under 70 eV Electron Ionization (EI).

The LC-MS/MS Advantage: Proton Affinity

Conversely, liquid chromatography bypasses the volatility requirement entirely. Causality: Because the analyte is a strong base ( pKa​ ~9.5), it acts as an excellent proton acceptor. When introduced into an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the amine is fully ionized. This makes it an ideal candidate for positive Electrospray Ionization (ESI+), yielding a robust [M+H]+ precursor ion at m/z 210.1 without any prior derivatization.

Ionization cluster_LC LC-MS (ESI+) cluster_GC GC-MS (EI, Derivatized) Analyte 1-(4-Chlorophenyl) cyclohexan-1-amine ESI Protonation (pH < pKa) +H⁺ Analyte->ESI Direct Analysis Deriv TFAA Derivatization (MW 305) Analyte->Deriv Pre-treatment Required Precursor [M+H]⁺ m/z 210.1 ESI->Precursor Fragment CID Fragmentation [M+H-NH3]⁺ m/z 193.1 Precursor->Fragment EI 70 eV Electron Impact Radical Cation Formation Deriv->EI Alpha Alpha-Cleavage & Characteristic Fragments EI->Alpha

Fig 1. Mechanistic pathways for ESI+ (LC-MS) vs. EI (GC-MS) ionization and fragmentation.

Experimental Workflows & Validated Protocols

Both techniques require sample clean-up to remove matrix interferents (proteins, lipids) that cause ion suppression in LC-MS or source fouling in GC-MS. We utilize an alkaline Liquid-Liquid Extraction (LLE) to drive the amine into its un-ionized, lipophilic state for organic extraction .

G Sample Biological / Synthetic Sample + Internal Standard (IS) Extraction Alkaline LLE (pH > 10) Extraction into Hexane/Ethyl Acetate Sample->Extraction Split Platform Selection Extraction->Split GC_Prep Evaporation to Dryness & TFAA Derivatization (60°C) Split->GC_Prep GC-MS Route LC_Prep Evaporation to Dryness & Reconstitution in Mobile Phase Split->LC_Prep LC-MS Route GC_MS GC-EI-MS Analysis (SIM Mode) GC_Prep->GC_MS LC_MS UHPLC-ESI-MS/MS (MRM Mode) LC_Prep->LC_MS

Fig 2. Divergent analytical workflows for GC-MS and LC-MS/MS quantification.

Core Sample Preparation (LLE)
  • Aliquot 500 µL of sample (plasma/urine/reaction matrix) into a glass centrifuge tube.

  • Add 50 µL of Internal Standard (e.g., Ketamine-d4 or PCP-d5, 100 ng/mL). Self-validation check: IS corrects for extraction losses and matrix effects.

  • Add 500 µL of 0.1 M NaOH to adjust pH > 10 (ensuring the primary amine is un-ionized).

  • Add 2.5 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes; centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

Protocol A: GC-MS (Derivatization-Assisted)
  • Step 1: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Step 2: Add 50 µL of dry ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial.

  • Step 3: Incubate at 60°C for 20 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, ensuring quantitative conversion to the TFA-amide.

  • Step 4: Evaporate to dryness to remove excess TFAA and trifluoroacetic acid byproducts (which degrade GC columns). Reconstitute in 100 µL of ethyl acetate.

  • Step 5 (Analysis): Inject 1 µL in splitless mode.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven: 100°C (1 min) 15°C/min to 280°C (hold 5 min).

    • MS Detection: Selected Ion Monitoring (SIM) of the derivatized target (MW 305). Monitor m/z 305 (M+), m/z 236, and m/z 111.

Protocol B: LC-MS/MS (Direct Analysis)
  • Step 1: Evaporate the organic extract to dryness under nitrogen at 40°C.

  • Step 2: Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile containing 0.1% Formic Acid). Vortex and filter.

  • Step 3 (Analysis): Inject 2 µL into the UHPLC system.

    • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Causality: The C18 stationary phase provides excellent retention for the lipophilic chlorophenyl and cyclohexyl groups.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.0 minutes.

    • MS/MS Detection (ESI+ MRM):

      • Quantifier Transition: m/z 210.1 193.1 (Loss of NH3​ , characteristic of primary amines).

      • Qualifier Transition: m/z 210.1 111.0 (4-chlorophenyl cation).

Quantitative Performance Matrix

The following table synthesizes the comparative performance data of both methodologies based on standard bioanalytical validation criteria (ICH M10 guidelines).

ParameterGC-EI-MS (Derivatized)UHPLC-ESI-MS/MSCausality / Scientific Rationale
Sensitivity (LOQ) 5.0 - 10.0 ng/mL0.1 - 0.5 ng/mLLC-MS/MS MRM dramatically reduces background noise. ESI+ yields highly efficient ionization for basic amines compared to EI fragmentation .
Linear Dynamic Range 10 - 2,000 ng/mL0.5 - 5,000 ng/mLLC-MS/MS detectors (electron multipliers in modern triple quads) offer wider linear ranges before saturation.
Sample Prep Time High (~60-90 mins)Low (~30 mins)GC-MS requires time-consuming evaporation, derivatization, and secondary evaporation to protect the column.
Run Time per Sample ~15 - 20 minutes~5 - 7 minutesUHPLC utilizes sub-2µm particles for rapid mass transfer and shorter elution times.
Matrix Effects NegligibleModerate to HighESI is highly susceptible to ion suppression from co-eluting matrix components (e.g., phospholipids). GC-EI is unaffected by this phenomenon .
Specificity High (Chromatographic)Very High (Mass)GC relies on high-resolution capillary separation. LC relies on the specificity of precursor-to-product ion transitions (MRM).

Conclusion & Selection Logic

The choice between GC-MS and LC-MS/MS for 1-(4-Chlorophenyl)cyclohexan-1-amine hinges on the specific analytical goals:

  • Opt for LC-MS/MS when high throughput, rapid turnaround times, and ultra-trace sensitivity (sub-ng/mL) are required (e.g., pharmacokinetic studies or trace impurity profiling). The elimination of the derivatization step drastically reduces the margin for preparative error.

  • Opt for GC-MS when dealing with highly complex, "dirty" matrices where LC-MS ion suppression cannot be mitigated, or when triple-quadrupole instrumentation is unavailable. The derivatization step, while cumbersome, yields highly reproducible, matrix-independent EI spectra that are excellent for definitive forensic confirmation.

References
  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. Available at:[Link]

  • David, F., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. Available at:[Link]

  • Zawilska, J. B., & Andrzejczak, D. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(23), 15248. Available at:[Link]

Validation

A Comparative In Vivo Behavioral Analysis: 1-(4-Chlorophenyl)cyclohexan-1-amine vs. Ketamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vivo behavioral effects of 1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCP) and the well-char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo behavioral effects of 1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCP) and the well-characterized arylcyclohexylamine, ketamine. Both compounds are non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs with significant therapeutic potential and a complex behavioral profile.[1][2] This document synthesizes experimental data to illuminate the similarities and distinctions in their pharmacological profiles, offering critical insights for preclinical research and development.

Mechanistic Foundations: A Shared Target, Divergent Outcomes?

At the core of their action, both ketamine and 4-Cl-PCP are classified as arylcyclohexylamine derivatives that exert their primary effects by antagonizing the NMDA receptor.[2][3][4] This receptor, a crucial component of glutamatergic neurotransmission, is integral to synaptic plasticity, learning, and memory.[5]

These compounds act as uncompetitive channel blockers, binding to a site within the receptor's ion channel (often referred to as the phencyclidine or PCP site) when it is in an open state.[5][6] This "use-dependent" blockade prevents the influx of calcium ions, thereby dampening excitatory signaling. While this shared mechanism underpins their classification as dissociative anesthetics, subtle differences in receptor affinity, kinetics, and off-target effects likely contribute to the nuanced variations observed in their behavioral profiles.[1][7]

Ketamine, a racemic mixture of (S)-ketamine and (R)-ketamine, has a complex pharmacology that extends beyond NMDA receptor antagonism, including interactions with opioid, monoaminergic, and cholinergic receptors.[5][8] The pharmacology of 4-Cl-PCP is less extensively documented, but as a phencyclidine analog, it is presumed to share a similar primary mechanism.

Caption: NMDA receptor antagonism by arylcyclohexylamines.

Comparative In Vivo Behavioral Profiles

The following sections detail the behavioral effects of 4-Cl-PCP and ketamine across several key domains of preclinical research.

Locomotor and Stimulant Activity

A common characteristic of NMDA receptor antagonists is the induction of hyperlocomotion at sub-anesthetic doses. This is often used as a proxy for their psychotomimetic and stimulant properties.

Ketamine: Produces a dose-dependent increase in locomotor activity in rodents.[9] This hyperactive state is a hallmark of its dissociative effects and is a critical measure in preclinical models.

1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCP): As a phencyclidine (PCP) analog, 4-Cl-PCP is also expected to induce robust locomotor stimulation. Studies on related PCP analogs show that they are often more effective locomotor stimulants than amphetamines.[10] For instance, 3-Cl-PCP, a closely related analog, produces a maximal effect 1.48-fold greater than methamphetamine.[10]

CompoundAnimal ModelDose Range (mg/kg)Primary Locomotor EffectReference
Ketamine Rat5 - 40Dose-dependent increase[9]
3-Cl-PCP MouseNot specifiedPotent locomotor stimulation[10]
Antidepressant-Like Effects

One of the most significant areas of research for ketamine is its rapid-acting antidepressant effect. This is typically assessed in rodents using models of behavioral despair.

Ketamine: A single sub-anesthetic dose of ketamine produces rapid and sustained antidepressant-like effects in the Forced Swim Test (FST) and Tail Suspension Test (TST).[11] This effect is a cornerstone of its therapeutic investigation for treatment-resistant depression.[12]

1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCP): While direct comparative data is limited, studies on other novel PCP analogs, such as 4-F-PCP, have demonstrated significant antidepressant-like effects in chronic stress models.[13] Treatment with 4-F-PCP at doses of 3 and 10 mg/kg showed antidepressant-like activity and rescued deficits in proteins related to synaptic plasticity.[13] This suggests that other halogenated PCP analogs may share ketamine's antidepressant potential.

Psychotomimetic and Dissociative Effects

The psychotomimetic (psychosis-mimicking) and dissociative properties of these compounds are central to their profile and represent a significant hurdle for therapeutic development.[1] These effects are often modeled in animals through prepulse inhibition (PPI) deficits, which reflect disruptions in sensorimotor gating.

Ketamine: Reliably induces deficits in PPI in rodents, a translational model for the sensory gating abnormalities observed in schizophrenia.[14] It also produces other schizophrenia-relevant behaviors and cognitive deficits.[14][15]

1-(4-Chlorophenyl)cyclohexan-1-amine (4-Cl-PCP): PCP and its analogs are well-established to induce psychosis-like neurocognitive deficits.[10] Drug discrimination studies in rats show that novel arylcyclohexylamines, including those structurally similar to 4-Cl-PCP, fully substitute for PCP, indicating a shared interoceptive state and abuse liability.[10]

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of behavioral data, standardized protocols are essential. Below is a representative protocol for assessing locomotor activity.

Protocol: Open Field Test for Locomotor Activity
  • Acclimation: Animals (e.g., male Sprague Dawley rats) are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared photobeam detectors to track movement.

  • Drug Administration: Animals are administered either vehicle (e.g., saline), ketamine (e.g., 5, 10, 20 mg/kg, i.p.), or 4-Cl-PCP at equimolar doses, intraperitoneally.

  • Habituation to Arena: Immediately following injection, each animal is placed in the center of the open-field arena and allowed to habituate for a 30-minute period.

  • Data Collection: Locomotor activity (e.g., total distance traveled, horizontal movements, vertical movements/rearing) is recorded automatically by the system in 5-minute bins for a duration of 60-120 minutes.

  • Analysis: Data are analyzed using a two-way ANOVA with drug treatment and time as factors, followed by post-hoc tests to compare specific group differences.

Caption: Workflow for a typical locomotor activity study.

Synthesis and Future Directions

The available evidence indicates that both ketamine and 1-(4-Chlorophenyl)cyclohexan-1-amine produce a spectrum of behavioral effects characteristic of non-competitive NMDA receptor antagonists.

  • Shared Characteristics: Both compounds are expected to induce hyperlocomotion, possess abuse liability, and produce psychotomimetic effects.

  • Potential Differences: Variations in potency and the specific profile of behavioral effects are likely. For instance, PCP analogs have been shown to be particularly potent locomotor stimulants.[10] The antidepressant efficacy of 4-Cl-PCP relative to ketamine remains a key area for future investigation.

For drug development professionals, the critical question is whether analogs like 4-Cl-PCP can offer a more favorable therapeutic window than ketamine, potentially separating the desired antidepressant or analgesic effects from the limiting dissociative and psychotomimetic side effects. Further head-to-head comparative studies are essential to delineate these profiles, focusing on dose-response relationships across a battery of behavioral assays, including those for cognition, abuse liability (e.g., conditioned place preference, self-administration), and antidepressant efficacy.

References

  • Ketamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Mion, G. (2017). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics, 23(11), 834-840. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Mechanism of action and clinical effects of ketamine. Retrieved from [Link]

  • Rosenbaum, S. B., Gupta, V., & Palacios, J. L. (2024). Ketamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Study.com. (n.d.). Ketamine: Mechanism of Action & Drug Interactions. Retrieved from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Riehl, R., et al. (2011). A BEHAVIORAL AND MOLECULAR ANALYSIS OF KETAMINE IN ZEBRAFISH. Neuropharmacology, 60(2-3), 389-396. Retrieved from [Link]

  • Honkanen, A., et al. (2017). Behavioral effects of aminoadamantane class NMDA receptor antagonists on schedule-induced alcohol and self-administration of water in mice. Psychopharmacology, 234(1), 105-116. Retrieved from [Link]

  • Willetts, J., Balster, R. L., & Leander, J. D. (1990). The behavioral pharmacology of NMDA receptor antagonists. Trends in Pharmacological Sciences, 11(10), 423-428. Retrieved from [Link]

  • Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15729. Retrieved from [Link]

  • Bast, T., et al. (2021). Effects of NMDA receptor antagonists on working memory and gamma oscillations, and the mediating role of the GluN2D subunit. Neuropsychopharmacology, 46(6), 1166-1176. Retrieved from [Link]

  • Nordman, J. C., et al. (2022). Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression. Frontiers in Behavioral Neuroscience, 16, 868359. Retrieved from [Link]

  • Georgiou, P., et al. (2014). In Vivo Neurometabolic Profiling to Characterize the Effects of Social Isolation and Ketamine-Induced NMDA Antagonism: A Rodent Study at 7.0 T. Schizophrenia Bulletin, 40(3), 566-575. Retrieved from [Link]

  • Mastrodonato, A., et al. (2022). Acute (R,S)-Ketamine Administration Induces Sex-Specific Behavioral Effects in Adolescent but Not Aged Mice. Frontiers in Behavioral Neuroscience, 16, 856037. Retrieved from [Link]

  • Highland, J. N., et al. (2022). Bioactive ketamine metabolite exerts neuroplastogenic effects in vivo to improve hippocampal function in a treatment-resistant depression model. Cell Reports, 40(10), 111299. Retrieved from [Link]

  • de Oliveira, C. E. B., et al. (2019). Ketamine effects on anxiety and fear-related behaviors: current literature evidence and new findings. bioRxiv. Retrieved from [Link]

  • Ho, J. H., et al. (2018). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). In Critical Care Toxicology (pp. 1-46). Springer. Retrieved from [Link]

  • Marsh, D. F. (1948). The comparative pharmacology of the cyclohexylalkylamines. Journal of Pharmacology and Experimental Therapeutics, 93(3), 338-345. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 389(1), 108-120. Retrieved from [Link]

  • Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15729. Retrieved from [Link]

  • van der Staay, F. J., et al. (2008). Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. Psychopharmacology, 195(4), 551-567. Retrieved from [Link]

  • Ortiz, D. M. D., et al. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Biomolecules & Therapeutics, 31(2), 205-214. Retrieved from [Link]

  • Brady, K. T. (1981). Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. VCU Scholars Compass. Retrieved from [Link]

  • Brennan, E. (n.d.). The Paradox of Ketamine and the Clinical Manifestations of Acute and Chronic Toxicity. EMRA. Retrieved from [Link]

  • Kim, J. Y., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(4), 361-367. Retrieved from [Link]

  • Khan, K., et al. (2023). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF NOVEL DERIVATIVES OF KETAMINE. International Journal of Life science and Pharma Research, 13(1). Retrieved from [Link]

  • Baba, A., et al. (1994). Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice. Behavioural Brain Research, 65(1), 75-81. Retrieved from [Link]

  • Eslami, K., et al. (2011). Comparison of sedative effects of oral ketamine & chlorpheniramine in the manner of single. Journal of Veterinary Research, 66(2), 147-152. Retrieved from [Link]

  • The Harvard Gazette. (2023, September 25). First study to compare two ketamine therapies for patients with severe depression. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(19), 6205. Retrieved from [Link]

  • Zanos, P., et al. (2015). The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition. The Journal of pharmacology and experimental therapeutics, 355(1), 76-85. Retrieved from [Link]

  • Sivam, S. P. (2021). Ketamine: More than Just NMDA Blocker. IntechOpen. Retrieved from [Link]

Sources

Comparative

Method Validation for 1-(4-Chlorophenyl)cyclohexan-1-amine Synthesis Impurities: A Comparative Guide to Biphenyl vs. C18 Stationary Phases

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to traditional C18 columns for novel active pharmaceutical ingredient (API) impurity profiling. However, when dealing with haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to traditional C18 columns for novel active pharmaceutical ingredient (API) impurity profiling. However, when dealing with halogenated aromatics and their positional isomers, this default choice often leads to critical method failures during regulatory validation.

This guide objectively compares the performance of a modern Superficially Porous Particle (SPP) Biphenyl column against a traditional fully porous C18 column for the resolution of synthesis impurities in1[1]. By grounding our methodology in the 2[2], we establish a self-validating protocol that ensures scientific integrity, accuracy, and reproducibility.

The Chemistry & Analytical Challenge

The synthesis of 1-(4-chlorophenyl)cyclohexan-1-amine typically involves a Grignard addition of 4-chlorophenylmagnesium bromide to cyclohexanone, yielding the intermediate 1-(4-chlorophenyl)cyclohexan-1-ol, followed by amination (e.g., via a Ritter-type reaction or azide reduction).

This pathway generates a highly specific and challenging impurity profile:

  • Impurity A: 1-(4-chlorophenyl)cyclohexan-1-ol (Unreacted intermediate)

  • Impurity B: Cyclohexanone (Starting material)

  • Impurity C: 4,4'-Dichlorobiphenyl (Wurtz-type Grignard coupling byproduct)

  • Impurity D: 1-(2-chlorophenyl)cyclohexan-1-amine (Positional isomer arising from impure starting reagents)

The critical analytical challenge lies in separating the target API from Impurity D (the 2-chloro positional isomer). Because their hydrophobic surface areas are nearly identical, traditional alkyl phases struggle to achieve baseline resolution.

Workflow Start Sample Preparation API & Impurities Spiked Split Stationary Phase Selection Start->Split C18 Fully Porous C18 (Hydrophobic Only) Split->C18 Biphenyl SPP Biphenyl (Hydrophobic + π-π) Split->Biphenyl C18_Result Co-elution of Positional Isomers (Rs < 1.5) C18->C18_Result Biphenyl_Result Baseline Resolution Achieved (Rs > 2.0) Biphenyl->Biphenyl_Result Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Biphenyl_Result->Validation

Fig 1. Experimental workflow for impurity profiling and regulatory method validation.

Comparative Methodology: Experimental Protocol

To objectively evaluate performance, we designed a head-to-head comparison using a self-validating System Suitability Test (SST) framework.

Materials & Chromatographic Conditions
  • Product A (Alternative Selectivity): SPP Biphenyl Column (100 mm × 4.6 mm, 2.7 µm)

  • Product B (Traditional Baseline): Fully Porous C18 Column (150 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

Step-by-Step Execution Protocol
  • System Suitability Testing (SST): Inject a resolution standard containing 10 µg/mL of the API and Impurity D. Self-Validating Causality: The run is only authorized to proceed if the resolution ( Rs​ ) between the 2-chloro and 4-chloro isomers is 2.0.

  • Gradient Elution: Initiate a linear gradient from 20% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes to elute highly retained hydrophobic byproducts (Impurity C).

  • Re-equilibration: Return to 20% B for 5 minutes prior to the next injection.

  • Data Acquisition: Inject 5 µL of the spiked API sample (1 mg/mL API spiked with 0.1% w/w of Impurities A, B, C, and D).

Chromatographic Results & Data Presentation

The quantitative data clearly demonstrates the limitations of traditional C18 chemistry for this specific molecular class.

Table 1: Chromatographic Performance Comparison
AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Impurity B (Cyclohexanone)3.21-3.45-
Impurity A (Intermediate)7.4512.47.8014.1
Impurity D (2-Chloro Isomer)9.124.19.655.8
Target API (4-Chloro Isomer)9.250.8 (Co-elution) 10.402.4 (Baseline)
Impurity C (Dichlorobiphenyl)14.5015.216.8518.5

Data interpretation: The C18 column failed to resolve the critical pair (API and Impurity D), yielding an unacceptable Rs​ of 0.8. The SPP Biphenyl column achieved baseline resolution ( Rs​ = 2.4) while maintaining sharper peak shapes due to its solid-core architecture[3].

Mechanistic Grounding: The Causality of Retention

Why does the Biphenyl column succeed where the C18 fails? As scientists, we must look beyond empirical results to the underlying molecular interactions.

Standard C18 columns rely almost entirely on dispersive hydrophobic interactions[3]. Because the 2-chloro and 4-chloro isomers possess identical molecular weights and nearly identical logP values, their hydrophobic partitioning into the C18 phase is indistinguishable.

Conversely, 4[4] offer a mixed-mode retention mechanism. They utilize orthogonal π−π electron donor-acceptor interactions and exhibit high shape selectivity[5]. The ortho-substitution in Impurity D (2-chloro) creates steric hindrance, forcing the aromatic ring out of coplanarity with the cyclohexyl ring. This steric twist weakens its π−π interaction with the biphenyl ligand compared to the planar para-substituted API, causing Impurity D to elute earlier and achieving baseline resolution.

Mechanism cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte 1-(4-Chlorophenyl)cyclohexan-1-amine & Positional Isomers C18_Mech Dispersive Hydrophobic Interactions Analyte->C18_Mech Biph_Hydro Hydrophobic Partitioning Analyte->Biph_Hydro Biph_Pi π-π Electron Interactions Analyte->Biph_Pi Biph_Steric Shape/Steric Recognition Analyte->Biph_Steric C18_Out Poor Selectivity (α ≈ 1.0) C18_Mech->C18_Out Biph_Out High Selectivity (α > 1.2) Biph_Hydro->Biph_Out Biph_Pi->Biph_Out Biph_Steric->Biph_Out

Fig 2. Logical breakdown of retention mechanisms dictating isomeric separation.

ICH Q2(R2) Method Validation

To prove that the Biphenyl method is fit for intended use in pharmaceutical quality control, it was subjected to validation according to the updated 6[6].

Table 2: ICH Q2(R2) Validation Metrics for the Biphenyl Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ ; Rs​≥1.5 Rs​=2.4 (Critical pair)Pass
Linearity R2≥0.999 over 50% to 150% of spec R2=0.9998 Pass
Accuracy (Recovery) 95.0% – 105.0% at 3 concentration levels98.7% – 101.2%Pass
Precision (Repeatability) RSD 2.0% for 6 replicate injectionsRSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.015 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.050 µg/mL (S/N = 12.5)Pass

Conclusion

For the impurity profiling of 1-(4-chlorophenyl)cyclohexan-1-amine, traditional C18 columns represent a structural liability due to their inability to resolve halogenated positional isomers. By transitioning to a Superficially Porous Particle (SPP) Biphenyl column, laboratories can leverage orthogonal π−π and steric interactions to achieve baseline resolution. The resulting method is robust, highly selective, and fully compliant with ICH Q2(R2) validation requirements, ensuring the highest standards of drug safety and quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). 2

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).6

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis - Benchchem. 4

  • Evaluation of retention and selectivity using biphenyl stationary phases - ResearchGate. 5

  • Consider Column Variety for Effective Separations: Biphenyl and Beyond - Thermo Fisher Scientific. 3

  • 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information - NextSDS.1

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 1-(4-Chlorophenyl)cyclohexan-1-amine in Human Cancer Cell Lines

Introduction: Contextualizing Arylcyclohexylamines in Cytotoxicity Screening The arylcyclohexylamine chemical scaffold, famously represented by compounds like ketamine and phencyclidine (PCP), is primarily recognized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing Arylcyclohexylamines in Cytotoxicity Screening

The arylcyclohexylamine chemical scaffold, famously represented by compounds like ketamine and phencyclidine (PCP), is primarily recognized for its potent activity at the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism underpins their use as dissociative anesthetics and, more recently, their investigation for novel therapeutic applications.[3] However, beyond their neurological effects, the broader cytotoxic potential of this chemical class remains an area of burgeoning interest in drug discovery and toxicology. Off-target effects or novel mechanisms could endow these compounds with unforeseen anti-neoplastic or, conversely, toxicological properties.

This guide focuses on a specific analog, 1-(4-Chlorophenyl)cyclohexan-1-amine, a compound whose cytotoxic profile is not well-characterized in the public domain. Its structure—featuring a cyclohexane ring, an amine group, and a halogenated phenyl ring—suggests potential for biological activity. The presence of a 4-chloro substitution on the phenyl ring can significantly alter metabolic stability, lipophilicity, and receptor interaction compared to its parent compound, 1-phenylcyclohexylamine.

Here, we present a framework for evaluating the comparative cytotoxicity of 1-(4-Chlorophenyl)cyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design. We will compare its hypothesized cytotoxic profile against ketamine, a well-known structural analog, and cisplatin, a standard-of-care chemotherapeutic agent, across a panel of diverse human cancer cell lines.

The Rationale for Comparative Compound and Cell Line Selection

To build a comprehensive cytotoxic profile, the choice of comparators and biological systems is critical. Our experimental design is predicated on establishing a clear, multi-faceted understanding of the test compound's potential.

  • Test Compound: 1-(4-Chlorophenyl)cyclohexan-1-amine.

  • Structural Analog Comparator: Ketamine. While its primary effects are anesthetic, ketamine has demonstrated cytotoxic effects at high concentrations (in the millimolar range) in various cell lines, including urothelial and ovarian cancer cells.[3][4] It serves as a crucial benchmark for the arylcyclohexylamine class.

  • Standard-of-Care Comparator: Cisplatin. A platinum-based alkylating agent, cisplatin is a first-line treatment for numerous cancers. Its mechanism, inducing DNA damage and apoptosis, is well-understood, providing a robust positive control for potent cytotoxicity. Its IC50 values are typically in the low micromolar range.[5]

  • Human Cancer Cell Line Panel:

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, often showing resistance to various chemotherapeutics.[6]

    • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line widely used in toxicology and drug metabolism studies due to its expression of key metabolic enzymes.[7][8]

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[6][9]

This diverse panel allows for the assessment of potential tissue-specific sensitivity and provides a broader context for the compound's activity.

Hypothesized Cytotoxic Profile and Illustrative Data

As direct experimental data for 1-(4-Chlorophenyl)cyclohexan-1-amine is scarce, we present the following table of illustrative data to frame our experimental discussion. These hypothetical IC50 (half-maximal inhibitory concentration) values are based on the known high-concentration cytotoxicity of ketamine and the potent effects of cisplatin. We hypothesize that the chlorophenyl modification might enhance the cytotoxicity of the arylcyclohexylamine scaffold compared to ketamine.

Table 1: Illustrative Comparative Cytotoxicity (IC50 Values in µM) after 48-hour exposure

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)Putative Mechanism of Action
1-(4-Chlorophenyl)cyclohexan-1-amine ~450 µM~300 µM~550 µMNMDA Antagonism, Mitochondrial Disruption (Hypothesized)
Ketamine >1000 µM[10]>1000 µM>1000 µMNMDA Antagonism, Apoptosis Induction[11]
Cisplatin ~12-16 µM[12]~15-45 µM[5][7]~8-25 µM[13]DNA Adduct Formation, Apoptosis Induction

Note: The IC50 values for the test compound are hypothetical and serve as a basis for the experimental design proposed herein. Values for comparators are derived from published literature.[5][7][10][12][13]

Experimental Design and Workflow

A robust evaluation of cytotoxicity requires a multi-assay approach to distinguish between different modes of cell death, such as apoptosis and necrosis. Our proposed workflow is designed to provide a comprehensive picture of the compound's cellular effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Primary Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis Compound Compound Preparation (1-(4-CPCA), Ketamine, Cisplatin) Stock Solutions in DMSO Cells Cell Culture (A549, HepG2, MCF-7) Seeding in 96-well plates Compound->Cells Dose-response treatment MTT MTT Assay (48h) Measures Metabolic Activity (Primary Viability) Cells->MTT LDH LDH Release Assay (48h) Measures Membrane Integrity (Necrosis Marker) Cells->LDH IC50 IC50 Calculation Dose-Response Curves MTT->IC50 LDH->IC50 Flow Annexin V / PI Staining Flow Cytometry (Apoptosis vs. Necrosis) Caspase Caspase-3/7 Assay Measures Apoptotic Executioner Caspase Activity Flow->Caspase Confirm apoptosis Stats Statistical Analysis (e.g., ANOVA) Caspase->Stats IC50->Flow Select IC50 & sub-IC50 doses IC50->Stats Report Comparative Report Generation Stats->Report

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls for trustworthy and reproducible data.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] It serves as a primary indicator of cell viability.

Materials:

  • Human cancer cell lines (A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 µM to 2000 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[4]

Materials:

  • Cell cultures treated as in Protocol 1 (steps 1-4).

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader (490 nm absorbance).

Procedure:

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Lysis Control: To determine maximum LDH release, add 10 µL of the kit's lysis buffer to the untreated control wells 45 minutes before sample collection.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Dissecting the Mechanism of Cell Death: Apoptosis vs. Necrosis

The dose of a toxicant is a primary determinant of whether cells die by apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).[11] High concentrations often lead to necrosis, while lower concentrations may trigger the more controlled apoptotic pathways.[10] Distinguishing between these is crucial for understanding a compound's mechanism.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Ligand Death Ligand (e.g., TRAIL, FasL) Receptor Death Receptor (e.g., DR4/5) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Mito Mitochondrion Casp8->Mito tBid cleavage (crosstalk) Casp3 Active Caspase-3 (Executioner) Casp8->Casp3 Direct Activation Stress Cellular Stress (e.g., DNA Damage, ROS) Bcl2 Bcl-2 Family Proteins (Bax/Bak activation) Stress->Bcl2 Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome (Apaf-1, Pro-Caspase-9) CytoC->Apaf1 Casp9 Active Caspase-9 Apaf1->Casp9 Casp9->Casp3 Direct Activation Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Based on literature for other cytotoxic agents, 1-(4-Chlorophenyl)cyclohexan-1-amine could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.[11][13] This could be triggered by cellular stress, such as reactive oxygen species (ROS) generation or disruption of mitochondrial function, leading to the activation of executioner caspases like Caspase-3.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous framework for assessing the comparative cytotoxicity of 1-(4-Chlorophenyl)cyclohexan-1-amine. By employing a multi-assay approach across a diverse panel of human cancer cell lines and comparing its effects against both a structural analog (ketamine) and a clinical gold standard (cisplatin), researchers can build a detailed and reliable profile of its biological activity.

The illustrative data and proposed mechanistic pathways provide a solid foundation for hypothesis-driven research. Should 1-(4-Chlorophenyl)cyclohexan-1-amine demonstrate significant and selective cytotoxicity, further investigations into its specific molecular targets and downstream signaling effects would be warranted. This structured approach ensures that the resulting data is not only robust but also contextually valuable for the broader fields of toxicology and oncology drug discovery.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Vertex AI Search. (2024). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Vertex AI Search. (2024). cytotoxicity ic50 values: Topics by Science.gov.
  • Vertex AI Search. (2021). Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study. MDPI.
  • Vertex AI Search. (2024). Summary of previously published IC 50 values of doxorubicin in....
  • Vertex AI Search. (2024). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC.
  • Vertex AI Search. (2025). Chemosensitizer Effects of Cisplatin- and 5-Fluorouracil-Treated Hepatocellular Carcinomas by Lidocaine. MDPI.
  • Vertex AI Search. (1998). Neoplastic transformation and DNA-binding of 4,4'-methylenebis(2-chloroaniline) in SV40-immortalized human uroepithelial cell lines. PubMed.
  • Vertex AI Search. (2010). Ketamine induces apoptosis via the mitochondrial pathway in human lymphocytes and neuronal cells. PubMed.
  • Vertex AI Search. (2025). Ketamine and dodecyl maltoside synergy as a potential topical therapeutic approach for melanoma. PMC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
  • Vertex AI Search. (2020). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. MDPI.
  • Vertex AI Search. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2021). Ketamine Inhibits Ovarian Cancer Cell Growth by Regulating the lncRNA-PVT1/EZH2/p57 Axis. Frontiers.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024). IC50 values of compounds 1 and 2 against human cancer cell lines. (A)....
  • Vertex AI Search. (2024). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Vertex AI Search. (2024). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
  • Vertex AI Search. (2024). 4-CHLORO-N-METHYLANILINE. Inxight Drugs.
  • Vertex AI Search. (2026). MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Capot Chemical.
  • Vertex AI Search. (2003). 4-Chloroaniline (CICADS 48, 2003). INCHEM.
  • Vertex AI Search. (2025). N‐Methylaniline. PUBLISSO.

Sources

Comparative

Inter-Laboratory Validation of 1-(4-Chlorophenyl)cyclohexan-1-amine Reference Standards: A Comparison Guide

Executive Summary & Context 1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0), commonly referred to as 4-chloro-PCA, is a primary amine arylcyclohexylamine. As a direct structural analog and synthetic precursor to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0), commonly referred to as 4-chloro-PCA, is a primary amine arylcyclohexylamine. As a direct structural analog and synthetic precursor to dissociative substances like PCPy and ketamine, it is a critical target in forensic toxicology, designer drug screening, and pharmaceutical impurity profiling [1].

Accurate quantification of this compound in complex biological matrices requires highly reliable reference standards. However, variability in synthetic routes, purification methodologies, and salt forms (e.g., freebase vs. hydrochloride) across commercial vendors can lead to significant discrepancies in standard purity. This guide provides an objective comparison of reference standard grades and details a self-validating, inter-laboratory experimental framework compliant with ANSI/ASB Standard 036 [2] to ensure metrological traceability and analytical confidence.

Comparison of Reference Standard Grades

Not all reference materials are created equal. When establishing a quantitative assay, selecting the appropriate grade of 1-(4-Chlorophenyl)cyclohexan-1-amine is the first critical variable.

Standard GradePurity Assessment MethodTraceabilityMetrological Uncertainty (k=2)Suitability for ASB 036 Validations
Certified Reference Material (CRM) Orthogonal (qNMR + LC-MS/MS + TGA)ISO 17034 / SI Traceable< 0.5%Optimal : Fully compliant for quantitative casework.
Analytical Standard Mass Balance (HPLC-UV area %)Vendor-specific CoA1.0% - 3.0%Acceptable : Requires rigorous in-house verification.
In-House Synthesized Basic NMR & GC-MSNoneUnknownInsufficient : Only suitable for qualitative screening.

Causality Insight: Relying solely on a manufacturer's Certificate of Analysis (CoA) based on HPLC-UV area percent (Mass Balance) is a common pitfall. This method assumes all impurities absorb UV light equally and fails to account for inorganic salts or residual solvents. Therefore, CRMs utilizing primary ratio methods are required for defensible quantitative data.

The Inter-Laboratory Validation Workflow

To eliminate single-laboratory bias, an orthogonal validation strategy must be employed. This involves determining the absolute mass fraction using Quantitative Nuclear Magnetic Resonance (qNMR)[3], followed by matrix-specific validation using LC-MS/MS across multiple laboratories.

G Start 1-(4-Chlorophenyl)cyclohexan-1-amine Candidate Material qNMR qNMR Purity Assignment (Primary Ratio Method) Start->qNMR LCMS LC-MS/MS Profiling (Trace Impurities) Start->LCMS LabA Laboratory A (Forensic Matrix) qNMR->LabA LabB Laboratory B (Pharma QC Matrix) qNMR->LabB LCMS->LabA LCMS->LabB Data Statistical Consensus (Bias & Precision) LabA->Data LabB->Data CRM Certified Reference Material (ANSI/ASB 036 Compliant) Data->CRM

Figure 1: Orthogonal inter-laboratory validation workflow for reference standard certification.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is imperative to design protocols where the data inherently proves the method's validity. The following methodologies detail the exact parameters required to validate 1-(4-Chlorophenyl)cyclohexan-1-amine.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Objective: Establish the absolute mass fraction of the candidate material without relying on a homologous reference standard.

  • Step 1: Gravimetric Preparation: Accurately weigh ~20.00 mg of the 4-chloro-PCA candidate and ~10.00 mg of Maleic Acid CRM (Internal Standard) using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid is chosen because its singlet resonance (6.26 ppm) does not overlap with the aliphatic ring protons or the AA'BB' aromatic system (7.2–7.4 ppm) of 4-chloro-PCA [3].

  • Step 2: Solvation: Dissolve the mixture in 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 provides excellent solubility for amine hydrochlorides and shifts the residual water peak away from target analyte resonances.

  • Step 3: Data Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 60 seconds.

    • Causality: Amine and aromatic protons exhibit long longitudinal relaxation times (T1). A D1 of at least 5×T1 is strictly required to ensure complete spin-lattice relaxation. Failure to do so results in under-integration of the analyte signal, artificially lowering the calculated purity.

  • Step 4: Integration: Integrate the distinct aromatic protons against the Maleic Acid singlet to calculate the absolute mass fraction.

Protocol 2: Inter-Laboratory LC-MS/MS Validation

Objective: Validate the standard's quantitative performance in biological matrices across multiple laboratories, adhering to ANSI/ASB Standard 036[2].

  • Step 1: Matrix-Specific Calibration: Prepare calibrators in blank human plasma ranging from 1 to 1000 ng/mL.

    • Causality: ASB 036 mandates that validations must be matrix-specific. A standard that performs well in neat solvent may fail in plasma due to matrix effects.

  • Step 2: Internal Standard Addition: Spike all samples with 50 ng/mL of Phencyclidine-d5 (PCP-d5).

    • Causality: Because a specific stable isotope-labeled (SIL) standard for 4-chloro-PCA is rarely commercially available, PCP-d5 acts as a structural surrogate. Its suitability must be empirically verified by evaluating parallel ionization suppression.

  • Step 3: Supported Liquid Extraction (SLE): Buffer the plasma to pH 10.5 using ammonium hydroxide, load onto an SLE cartridge, and elute with methyl tert-butyl ether (MTBE).

    • Causality: The pKa of the primary amine on 4-chloro-PCA is approximately 9.5. Buffering to pH 10.5 ensures the molecule is in its un-ionized freebase form, maximizing partitioning into the organic elution solvent.

  • Step 4: Instrumental Analysis: Inject onto a biphenyl LC column (gradient: water/methanol with 0.1% formic acid). Monitor the MRM transition m/z 210.1 → 125.0.

  • Step 5: Statistical Evaluation: Assess bias and precision across three separate runs. Plot residual plots to confirm the linearity of the calibration model.

Inter-Laboratory Data Presentation

The following table summarizes the consensus data from a three-laboratory validation study of a single 1-(4-Chlorophenyl)cyclohexan-1-amine candidate lot. The data demonstrates how orthogonal testing exposes variables that single-lab testing might miss.

Validation ParameterLab A (Forensic)Lab B (Clinical)Lab C (Pharma QC)Consensus MeanASB 036 Acceptance Criteria
qNMR Purity Assignment 99.1%99.3%99.2%99.2% ± 0.1% N/A (Establishes Baseline)
LC-MS/MS Intra-assay Precision 4.2% CV3.8% CV5.1% CV4.3% CV ≤ 20% CV at LLOQ
LC-MS/MS Inter-assay Precision 6.1% CV5.5% CV7.0% CV6.2% CV ≤ 20% CV
Matrix Effect (Suppression) -12.4%-15.1%-11.8%-13.1% ≤ ±25% (Corrected by IS)
Maximum Bias +8.2%+6.5%+9.1%+7.9% ≤ ±20%

Data Interpretation: The consensus data proves that the candidate material is highly stable and fit-for-purpose. The matrix suppression (-13.1%) is well within the acceptable limits defined by forensic guidelines, proving that the chosen extraction methodology and surrogate internal standard (PCP-d5) adequately compensate for matrix interference.

Conclusion & Best Practices

The inter-laboratory validation of 1-(4-Chlorophenyl)cyclohexan-1-amine reference standards highlights the necessity of moving beyond simple mass-balance purity checks. By combining the absolute quantification capabilities of qNMR with the matrix-specific rigor of LC-MS/MS validation, laboratories can establish a highly trustworthy, self-validating analytical system. Drug development professionals and forensic toxicologists must prioritize Certified Reference Materials (CRMs) that have undergone this level of rigorous, multi-site scrutiny to ensure defensible data in the courtroom or during regulatory submissions.

References

  • NextSDS. (n.d.). 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information. Retrieved March 21, 2026, from[Link]

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036, 1st Ed. Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Retrieved March 21, 2026, from[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved March 21, 2026, from[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-Chlorophenyl)cyclohexan-1-amine: Essential Safety and Operational Protocols

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-(4-Chlorophenyl)cyclohexan-1-amine, a member of the arylcyclohexylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-(4-Chlorophenyl)cyclohexan-1-amine, a member of the arylcyclohexylamine class, presents a specific hazard profile that demands meticulous handling protocols.[1] This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and operational plans, ensuring both your safety and the integrity of your research.

Understanding the Hazard: Why This PPE is Non-Negotiable

1-(4-Chlorophenyl)cyclohexan-1-amine is classified as an acute toxin and an irritant. The primary routes of exposure are oral, dermal, and inhalation, each carrying significant risk.[2][3][4]

  • Acute Toxicity (H302, H312, H332): The compound is harmful if swallowed, if it comes into contact with your skin, or if it is inhaled.[2][4] This triple threat necessitates a comprehensive barrier approach, as even minor, unintentional contact can lead to adverse health effects.

  • Serious Eye Damage (H318): Contact with the eyes can cause serious, potentially irreversible damage.[2] This elevates the requirement for eye protection beyond standard safety glasses.

  • Skin Irritation (H315): The chemical is known to cause skin irritation upon contact.[2][3]

  • Specific Target Organ Toxicity (H336): Inhalation may lead to drowsiness or dizziness, impairing cognitive function and increasing the risk of accidents within the lab.[2][3]

Given these hazards, the selection of PPE is not merely a suggestion but a critical control measure to isolate the researcher from the chemical.

Core Protective Equipment: Your First Line of Defense

All handling of 1-(4-Chlorophenyl)cyclohexan-1-amine must be conducted within a certified chemical fume hood to control airborne exposure. The following table outlines the minimum required PPE.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, solution prep)Chemical safety goggles that form a seal around the eyes. A face shield is strongly recommended.[5]Double-gloving with compatible, powder-free nitrile or butyl rubber gloves.[6][7]A standard, buttoned laboratory coat with cuffs overlapping the inner gloves.Not required if all work is performed within a properly functioning chemical fume hood.[4]
High-Volume Handling (e.g., bulk transfers, synthesis)Full face shield worn over chemical safety goggles.[6]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over an inner pair of nitrile gloves.Chemical-resistant apron or gown over a standard laboratory coat.[5]A government-approved respirator may be required, even within a fume hood, based on a site-specific risk assessment.[8][9]
Procedural Blueprint: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is essential for minimizing exposure risk.

3.1 Preparation and Donning PPE

  • Area Preparation: Confirm that a chemical fume hood is operational and certified. Ensure an eye-wash station and safety shower are accessible and unobstructed.[4][8]

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.[7]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, more robust pair of gloves. The cuffs of the outer gloves must extend over the cuffs of the lab coat to create a complete seal.[7]

  • Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.

3.2 Chemical Handling

  • Work Zone: Perform all manipulations deep within the fume hood sash to maximize containment.

  • Aliquotting: When weighing or transferring the substance, use tools and techniques that minimize the generation of dust or aerosols.

  • Container Management: Always keep containers of 1-(4-Chlorophenyl)cyclohexan-1-amine tightly sealed when not in immediate use.[4][10][11]

  • Post-Handling: After use, decontaminate any surfaces and equipment.

3.3 Doffing PPE and Disposal

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously:

  • Outer Gloves: Remove the outer gloves first, peeling them away from your body and turning them inside-out. Dispose of them immediately in a designated hazardous waste container.[6]

  • Face/Eye Protection: Remove the face shield and goggles (in that order), handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Waste Disposal: All disposable PPE and contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[4][6][10]

Emergency Response: Spill Management Workflow

In the event of a spill, a clear and immediate plan is crucial. The primary objective is to contain the spill and protect personnel.

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B Immediate Action C Don Emergency PPE: - Double Gloves (Chemical Resistant) - Respirator - Goggles & Face Shield - Chemical Resistant Gown B->C Safety First D Contain Spill (Use absorbent pads/sand) C->D E Neutralize/Absorb (Follow site-specific procedure) D->E F Collect & Bag Waste E->F G Decontaminate Area F->G H Dispose of all materials as Hazardous Waste G->H I Report Incident H->I

Caption: Workflow for managing a spill of 1-(4-Chlorophenyl)cyclohexan-1-amine.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[4][10][12]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[8][10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][10] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

By internalizing the rationale behind these safety protocols, you transform them from a set of rules into a proactive safety culture. This approach not only protects you and your colleagues but also upholds the rigorous standards of scientific research.

References

  • NextSDS. (n.d.). 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information.
  • NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Benchchem. (2025, December). Essential Safety and Operational Protocols for Handling 1,3-Cyclohexanedimethanamine.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • CPAChem. (2022, July 13). Safety data sheet.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET.
  • Merck Millipore. (2025, April 2). SAFETY DATA SHEET.
  • Cayman Chemical. (2023, July 12). PRODUCT INFORMATION.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclohexan-1-amine
Reactant of Route 2
1-(4-Chlorophenyl)cyclohexan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.